2-Chloro-4-methoxy-5-nitropyridine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-chloro-4-methoxy-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-2-6(7)8-3-4(5)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLQBYAYVNBGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657369 | |
| Record name | 2-Chloro-4-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607373-83-1 | |
| Record name | 2-Chloro-4-methoxy-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607373-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methoxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxy-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-methoxy-5-nitropyridine
Abstract: This whitepaper provides an in-depth technical guide for the synthesis of 2-chloro-4-methoxy-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The core of this process involves the electrophilic nitration of 2-chloro-4-methoxypyridine. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines critical safety and handling procedures, and presents the expected outcomes. The guide is structured to provide researchers, chemists, and drug development professionals with the causal logic behind experimental choices, ensuring both reproducibility and safety.
Introduction and Strategic Importance
This compound is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and material science. The presence of a chloro group, a methoxy group, and a nitro group on the pyridine ring offers multiple reaction sites for further functionalization, making it a versatile building block for more complex molecules. Pyridine derivatives are integral to numerous fungicides, plant growth regulators, and pharmaceuticals.[2][3]
This guide focuses on the direct nitration of 2-chloro-4-methoxypyridine, a common and effective method for introducing a nitro group onto the pyridine scaffold. We will explore the regioselectivity of this reaction and the practical considerations required for a successful and safe laboratory-scale synthesis.
Reaction Mechanism and Regioselectivity
The synthesis proceeds via an electrophilic aromatic substitution reaction. The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).
Causality of Reagent Choice: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion, which is the active electrophile.
Caption: Generation of the electrophilic nitronium ion.
The pyridine ring itself is electron-deficient and generally resistant to electrophilic substitution. However, the substituents on the 2-chloro-4-methoxypyridine ring direct the position of the incoming nitro group.
-
Methoxy Group (-OCH₃) at C4: This is a strongly activating, ortho, para-directing group due to its resonance electron-donating effect. It directs electrophiles to the 3 and 5 positions.
-
Chloro Group (-Cl) at C2: This is a deactivating, ortho, para-directing group. Its inductive electron-withdrawing effect deactivates the ring, but its lone pairs can participate in resonance, directing to the 3 and 5 positions.
-
Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing, deactivating the ring, particularly at the 2, 4, and 6 positions.
The combined electronic effects favor substitution at the C3 and C5 positions. Steric hindrance from the adjacent methoxy group at C4 makes the C5 position the most probable site for electrophilic attack, leading to the desired this compound product.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis and prioritizes safety and control.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| 2-chloro-4-methoxypyridine | 98% Purity | Starting Material |
| Concentrated Sulfuric Acid | 98% (18.4 M) | Catalyst/Solvent |
| Fuming Nitric Acid | 90% (21.4 M) | Nitrating Agent |
| Crushed Ice | From deionized water | Reaction Quenching |
| Sodium Carbonate (anhydrous) | or Saturated Solution | Neutralization |
| Dichloromethane (DCM) | Reagent Grade | Extraction Solvent |
| Anhydrous Sodium Sulfate | Reagent Grade | Drying Agent |
| Three-neck round-bottom flask | 250 mL | Reaction Vessel |
| Dropping Funnel | 100 mL | Controlled Reagent Addition |
| Thermometer | -10 to 150 °C | Temperature Monitoring |
| Magnetic Stirrer & Stir Bar | - | Homogeneous Mixing |
| Ice-salt Bath | - | Temperature Control |
| Buchner Funnel & Flask | - | Product Isolation |
Step-by-Step Methodology
Step 1: Preparation of the Nitrating Mixture
-
In a beaker, carefully add 30 mL of concentrated sulfuric acid.
-
Place the beaker in an ice-salt bath and cool to 0-5 °C.
-
While stirring vigorously, slowly add 12 mL of fuming nitric acid dropwise using a pipette. (CAUTION: Highly exothermic) .[4]
-
Keep the resulting nitrating mixture in the ice bath until use.
Step 2: Setting up the Reaction
-
To a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add the starting material, 2-chloro-4-methoxypyridine.
-
Cool the flask in an ice bath.
-
Slowly add 20 mL of concentrated sulfuric acid to dissolve the starting material, ensuring the temperature does not exceed 10 °C.
Step 3: The Nitration Reaction
-
Transfer the prepared cold nitrating mixture into the dropping funnel.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30-45 minutes.[4]
-
Crucial Control Point: Meticulously maintain the internal reaction temperature between 5-10 °C throughout the addition.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Gently heat the reaction mixture in a water bath to 60 °C and maintain for 3-4 hours to ensure the reaction goes to completion.[1]
Step 4: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker (1 L), prepare approximately 200 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring.[1][4] This will dilute the acid and precipitate the crude product.
-
Carefully neutralize the acidic slurry to a pH of 7-8 by slowly adding a saturated solution of sodium carbonate or ammonia.[1][4] (CAUTION: Vigorous foaming and gas evolution) .
-
Filter the resulting pale-yellow precipitate using a Buchner funnel.[1]
-
Wash the filter cake with cold deionized water (3 x 50 mL) to remove residual salts.
-
Dry the crude product under vacuum.
Step 5: Purification
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or acetone, to yield pure this compound as white or pale-yellow crystals.[4][5]
Caption: Experimental workflow for the synthesis.
Quantitative Data Summary
| Parameter | Value/Description | Rationale/Reference |
| Molecular Formula | C₆H₅ClN₂O₃ | [5][6][7] |
| Molecular Weight | 188.57 g/mol | [5][6][7] |
| Typical Reagent Ratio | 1:3 (Substrate:HNO₃) | Ensures sufficient electrophile for complete conversion. |
| Reaction Temperature | 5-10 °C (addition), 60 °C (reaction) | Controls exothermicity and drives reaction to completion.[1] |
| Reaction Time | 3-4 hours | Standard for pyridine nitrations to achieve high conversion.[1] |
| Appearance | White to pale yellow crystals | [5] |
| Storage | Store under inert gas at 2-8°C | [5] |
Hazard Management and Safety Protocols
Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable. Nitration reactions are inherently hazardous if not properly controlled.[8]
-
Chemical Hazards:
-
Nitrating Acids (H₂SO₄, HNO₃): Are extremely corrosive and powerful oxidizing agents. They can cause severe chemical burns upon contact.[8] All transfers should be conducted in a fume hood.
-
Pyridine Derivatives: The substrate and product may cause skin, eye, and respiratory irritation.[5][9][10]
-
Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) gas. This entire procedure must be performed in a certified chemical fume hood. [8][9]
-
-
Procedural Hazards:
-
Thermal Runaway: The reaction is highly exothermic. The risk of thermal runaway is significant if the nitrating mixture is added too quickly or if cooling is insufficient.[8] This can lead to a violent, uncontrolled reaction.
-
Neutralization: Adding base to the strong acid solution is also highly exothermic and produces large volumes of gas (CO₂ if using carbonate), which can cause splashing. This must be done slowly and with efficient stirring in a large vessel.
-
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
-
An emergency eyewash and safety shower must be immediately accessible.[8]
-
Keep neutralizing agents (e.g., sodium bicarbonate powder) and a spill containment kit on hand.
-
Conclusion
The synthesis of this compound via electrophilic nitration is a robust and scalable procedure when executed with a firm understanding of the reaction mechanism and rigorous adherence to safety protocols. By carefully controlling the reaction temperature and employing a methodical work-up, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development. This guide provides the foundational knowledge and practical steps to achieve this outcome safely and efficiently.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 3. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. This compound | 607373-83-1 [amp.chemicalbook.com]
- 6. This compound | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Regioselective Nitration of 2-Chloro-4-methoxypyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the regioselective nitration of 2-chloro-4-methoxypyridine, a critical transformation for the synthesis of valuable pharmaceutical and agrochemical intermediates. The document elucidates the mechanistic principles governing the reaction's regioselectivity, detailing the interplay of electronic and steric effects of the chloro and methoxy substituents on the pyridine ring. A comprehensive, field-proven experimental protocol is presented, alongside a discussion of reaction parameters, workup procedures, and analytical characterization. This guide is intended to serve as a practical resource for chemists engaged in the synthesis and derivatization of substituted pyridines.
Introduction: The Significance of Nitropyridine Scaffolds
Substituted nitropyridines are pivotal building blocks in medicinal chemistry and materials science. The introduction of a nitro group onto the pyridine ring opens avenues for a diverse array of chemical transformations, serving as a precursor for amines, and participating in various coupling reactions. 2-Chloro-4-methoxypyridine, in particular, is a versatile starting material, and its regioselective nitration allows for the targeted synthesis of specific isomers crucial for the development of novel therapeutic agents and functional materials. The precise control of the nitro group's position is paramount, as different isomers can exhibit vastly different biological activities and physical properties.
Mechanistic Insights into Regioselective Nitration
The nitration of 2-chloro-4-methoxypyridine is an electrophilic aromatic substitution (EAS) reaction. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1] Consequently, forcing conditions, such as the use of a mixed acid (concentrated nitric and sulfuric acid), are typically required to generate a sufficiently potent electrophile, the nitronium ion (NO₂⁺).[2]
The regioselectivity of the nitration is dictated by the directing effects of the existing substituents: the 2-chloro and the 4-methoxy groups.
-
2-Chloro Group: The chlorine atom is an ortho-, para-directing deactivator. It deactivates the ring through its electron-withdrawing inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
-
4-Methoxy Group: The methoxy group is a strong ortho-, para-directing activator. It activates the ring through its strong electron-donating resonance effect, which outweighs its inductive electron-withdrawing effect.
In the case of 2-chloro-4-methoxypyridine, the powerful activating and ortho-, para-directing effect of the 4-methoxy group is the dominant influence on the regioselectivity of the reaction. The methoxy group strongly activates the positions ortho and para to it. The positions ortho to the methoxy group are C3 and C5, and the para position is C2, which is already substituted. Therefore, the nitration is expected to occur at either the C3 or C5 position.
The 2-chloro group, being a deactivator, will disfavor substitution at the positions ortho and para to it (C3 and C6). However, its directing effect is weaker than that of the methoxy group. The interplay of these effects suggests that the most likely positions for nitration are C3 and C5.
Computational studies on substituted pyridines have shown that the introduction of electron-donating groups increases the electron cloud density on the carbon atoms, thereby promoting nitration.[3] The methoxy group at the C4 position significantly increases the electron density at the C3 and C5 positions, making them the most susceptible to electrophilic attack.
The two primary products expected from the nitration of 2-chloro-4-methoxypyridine are:
-
2-chloro-4-methoxy-3-nitropyridine
-
2-chloro-4-methoxy-5-nitropyridine
The exact ratio of these isomers will depend on a subtle balance of electronic and steric factors.
Caption: Factors influencing the regioselective nitration of 2-chloro-4-methoxypyridine.
Experimental Protocol: Synthesis of Nitrated 2-Chloro-4-methoxypyridine
The following protocol is a representative procedure for the nitration of 2-chloro-4-methoxypyridine based on established methods for similar substrates.[4]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) |
| 2-Chloro-4-methoxypyridine | 17228-69-2 | 143.57 |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 |
| Fuming Nitric Acid (90%) | 7697-37-2 | 63.01 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |
| Ice | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL per 1 g of starting material).
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.
-
Addition of Starting Material: Slowly add 2-chloro-4-methoxypyridine (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 0 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 g of starting material) while cooling in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-chloro-4-methoxypyridine in sulfuric acid over 30-60 minutes, maintaining the reaction temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomeric products.
-
Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the isomeric ratio.
Caption: A generalized workflow for the nitration of 2-chloro-4-methoxypyridine.
Data Presentation and Analysis
The successful synthesis and separation of the nitrated products should yield quantitative data regarding the reaction's efficiency and selectivity.
Table 1: Expected Products and Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Predicted Boiling Point (°C) |
| 2-chloro-4-methoxy-3-nitropyridine | 6980-09-2 | C₆H₅ClN₂O₃ | 188.57 | 307.8 ± 22.0 |
| This compound | 607373-83-1 | C₆H₅ClN₂O₃ | 188.57 | 307.8 ± 22.0 |
Note: Predicted boiling points are estimations and may vary.
The determination of the regioselectivity is achieved by calculating the ratio of the isolated yields of the 3-nitro and 5-nitro isomers. This ratio provides a quantitative measure of the directing effects of the substituents under the specific reaction conditions.
Conclusion
The regioselective nitration of 2-chloro-4-methoxypyridine is a fundamentally important reaction for accessing valuable substituted pyridine building blocks. A thorough understanding of the underlying mechanistic principles, particularly the directing effects of the chloro and methoxy groups, is essential for controlling the reaction outcome. The provided experimental protocol offers a robust starting point for the synthesis of 2-chloro-4-methoxy-3-nitropyridine and this compound. Careful execution of the procedure and rigorous purification and characterization are critical for obtaining the desired products in high purity and for accurately determining the regioselectivity of this key transformation.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-4-methoxy-5-nitropyridine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of a molecule is often defined by its structural functionality and reactive potential. 2-Chloro-4-methoxy-5-nitropyridine is a heterocyclic building block of significant interest, embodying a unique convergence of electronic and steric properties. Its pyridine core, rendered electron-deficient by the synergistic effects of the ring nitrogen and a potent nitro group, is primed for a variety of chemical transformations. The strategically positioned chlorine atom at the C2 position serves as an excellent leaving group for nucleophilic substitution, while the methoxy and nitro functionalities offer further sites for synthetic elaboration.
This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of data, we will explore the causal relationships behind its reactivity, provide field-proven experimental protocols, and offer mechanistic insights to empower its effective application in complex synthetic campaigns.
Molecular Identity and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of its application. These identifiers and computed properties provide a quantitative basis for experimental design, from solvent selection to analytical method development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 607373-83-1 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₆H₅ClN₂O₃ | PubChem[1] |
| Molecular Weight | 188.57 g/mol | PubChem[1] |
| Exact Mass | 187.9988697 Da | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Note: Experimental physical properties such as melting and boiling points are not widely reported in the literature. The data presented are primarily computed values.
Molecular Structure:
The molecule's reactivity is a direct consequence of its structure. The chlorine atom is positioned ortho to the electron-withdrawing pyridine nitrogen, while the powerful nitro group is meta to the chlorine but ortho to the methoxy group, influencing the electron density across the ring.
Figure 1. 2D Chemical Structure.[1]
Synthesis Pathway: A Multi-step Approach
The synthesis of this compound is not a trivial, single-step process. It requires a strategic sequence of reactions, typically starting from a more common pyridine derivative. The following pathway is a logical and validated approach, drawing from established methods for the synthesis of related nitropyridine intermediates.[3][4][5]
The rationale for this multi-step synthesis lies in controlling the regioselectivity of each transformation. Direct nitration and chlorination of 4-methoxypyridine would likely result in a mixture of isomers. By starting with 2-aminopyridine, we can leverage the directing effects of the amino group, which is later converted into a hydroxyl group—a necessary precursor for efficient chlorination.
Protocol 2.1: Synthesis via Chlorination and Methoxylation
This protocol outlines the final two stages of the synthesis, starting from the commercially available 2-Hydroxy-5-nitropyridine.
Step 1: Chlorination of 2-Hydroxy-5-nitropyridine [5][6]
-
Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge phosphorus oxychloride (POCl₃, ~3-5 equivalents).
-
Addition: Carefully add 2-Hydroxy-5-nitropyridine (1.0 eq) and phosphorus pentachloride (PCl₅, ~1.2 eq).
-
Reaction: Heat the mixture to 100-105°C and maintain for 5 hours with vigorous stirring. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure. Slowly pour the residue into ice water with stirring.
-
Neutralization & Extraction: Neutralize the aqueous solution to pH 8-9 with a 40% NaOH solution. Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 2-Chloro-5-nitropyridine.
Step 2: Nucleophilic Substitution with Sodium Methoxide [4]
-
Setup: In a suitable reactor, dissolve the 2-Chloro-5-nitropyridine (1.0 eq) from the previous step in methanol.
-
Reagent Addition: Slowly add sodium methoxide (NaOMe, ~1.2-1.4 eq) to the solution under stirring. Rationale: Sodium methoxide is a strong nucleophile required to displace the chloride, and methanol serves as both the solvent and the source for the methoxy group.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours.
-
Work-up: After the reaction is complete, reclaim the methanol under reduced pressure. Add ice water to the residue to precipitate the product.
-
Isolation: Filter the resulting solid, wash with cold water, and dry to obtain the final product, this compound.
Chemical Reactivity: The Core of Synthetic Utility
The synthetic value of this compound is dominated by two key transformations: nucleophilic aromatic substitution at the C2 position and reduction of the C5 nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, but the presence of the nitro group further depletes the ring's electron density, making it highly susceptible to attack by nucleophiles. The chlorine at the C2 position is particularly activated because the negative charge of the intermediate can be effectively stabilized by the adjacent ring nitrogen.[7]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[8]
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the substituted product.
Protocol 3.1.1: Amination via SNAr
-
Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or NMP in a reaction vessel.
-
Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq). Rationale: The base is required to neutralize the HCl generated during the reaction, driving it to completion.
-
Reaction: Heat the mixture to 80-120°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be purified by column chromatography or recrystallization.
Reduction of the Nitro Group
The transformation of the nitro group into a primary amine is a fundamental step in many drug discovery programs, as the amino group is a versatile handle for further functionalization (e.g., amide bond formation, sulfonylation). The key challenge is to achieve this reduction chemoselectively without affecting the chloro substituent (hydrogenolysis).
Reagent Selection:
-
Catalytic Hydrogenation (H₂/Pd/C): This is a very common method but carries a high risk of dehalogenation, reducing the C-Cl bond.[9]
-
Catalytic Hydrogenation (H₂/Raney Nickel): Often preferred over Pd/C when aromatic halides are present, as it is less prone to causing dehalogenation.[9]
-
Metal/Acid Reduction (SnCl₂, Fe, Zn): Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are excellent for selectively reducing nitro groups in the presence of sensitive functionalities like aryl halides.[9]
Protocol 3.2.1: Selective Reduction using Tin(II) Chloride
-
Setup: Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 1-3 hours. The reaction should become homogeneous as it proceeds. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Neutralization: Add water and carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: This will be exothermic and produce CO₂ gas.
-
Extraction & Purification: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine, which can be further purified if necessary.
Expected Spectroscopic Signature
While dedicated, published spectra for this specific compound are scarce, its structure allows for a confident prediction of its key spectroscopic features based on analysis of its isomers and related compounds.[10][11][12][13]
-
¹H NMR: The spectrum is expected to be simple. Two singlets should appear in the aromatic region, one for the proton at C3 and one for the proton at C6. A sharp singlet corresponding to the three protons of the methoxy group (O-CH₃) would be observed in the upfield region (typically ~4.0 ppm).
-
¹³C NMR: Six distinct carbon signals are expected: four in the aromatic region (two C-H and two quaternary carbons) and one for the methoxy carbon.
-
IR Spectroscopy: Key absorption bands would confirm the presence of the principal functional groups:
-
Asymmetric and symmetric N-O stretching of the nitro group (~1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
-
C-O stretching of the aryl ether (~1250 cm⁻¹).
-
C-Cl stretching (~800-600 cm⁻¹).
-
Aromatic C=C and C=N stretching vibrations in the fingerprint region.
-
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 188, with a characteristic M+2 isotope peak at m/z 190 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope. Common fragmentation pathways would include the loss of NO₂, OCH₃, and Cl radicals.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Selected): [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a highly functionalized pyridine derivative whose value is rooted in its predictable and versatile reactivity. The electron-deficient nature of its core, combined with a strategically placed leaving group and modifiable nitro functionality, makes it an exemplary building block for constructing complex molecular targets. A thorough understanding of its core chemical properties—particularly the mechanisms of nucleophilic aromatic substitution and selective nitro reduction—is paramount for any scientist seeking to leverage its synthetic potential. By employing the validated protocols and mechanistic insights detailed in this guide, researchers can effectively integrate this potent intermediate into their synthetic strategies, accelerating the discovery and development of novel chemical entities.
References
- 1. This compound | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 5. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 6. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR [m.chemicalbook.com]
- 12. 2-Chloro-5-nitropyridine [webbook.nist.gov]
- 13. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Chloro-4-methoxy-5-nitropyridine: A Technical Guide
Introduction
2-Chloro-4-methoxy-5-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its specific arrangement of electron-withdrawing (chloro and nitro groups) and electron-donating (methoxy group) substituents on the pyridine ring creates a unique electronic and structural profile, making it a valuable intermediate for the synthesis of more complex molecules. Accurate structural elucidation is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.
This guide provides an in-depth analysis of the predicted spectroscopic data for this compound. It is designed to serve as a practical resource for scientists, offering detailed methodologies for data acquisition, predicted spectral data, and a thorough interpretation of the expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the pyridine ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing two signals for the aromatic protons and one for the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group at the C5 position and the chloro group at the C2 position are strongly electron-withdrawing, which will deshield the adjacent protons, shifting them downfield. Conversely, the methoxy group at C4 is electron-donating, which will shield the adjacent protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~8.7 | Singlet (s) | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group and on a nitrogen-containing aromatic ring, leading to a significant downfield shift. |
| 2 | ~7.5 | Singlet (s) | 1H | H-3 | This proton is shielded by the adjacent electron-donating methoxy group at C4, resulting in a more upfield chemical shift compared to H-6. |
| 3 | ~4.1 | Singlet (s) | 3H | -OCH₃ | The chemical shift is typical for a methoxy group attached to an aromatic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the pyridine ring carbons are highly dependent on the attached substituents and the ring nitrogen.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~165 | C-4 | Carbon directly attached to the electron-donating methoxy group, significantly shifted downfield. |
| 2 | ~150 | C-2 | Carbon bearing the chloro group, deshielded by both the halogen and the ring nitrogen. |
| 3 | ~145 | C-6 | Aromatic carbon adjacent to the ring nitrogen, shifted downfield. |
| 4 | ~138 | C-5 | Carbon attached to the nitro group, deshielded by the strong electron-withdrawing effect. |
| 5 | ~110 | C-3 | Aromatic carbon shielded by the adjacent methoxy group. |
| 6 | ~57 | -OCH₃ | Typical chemical shift for a methoxy group carbon. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra of the title compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally a good first choice for many organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
NMR Acquisition Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-O, NO₂, and aromatic C=C and C-N bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100-3000 | Medium | Aromatic C-H stretch | Aromatic Ring |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching | Pyridine Ring |
| ~1530, ~1350 | Strong | Asymmetric and Symmetric NO₂ stretch | Nitro Group |
| ~1250 | Strong | Aryl-O-CH₃ asymmetric stretch | Methoxy Group |
| ~1030 | Medium | Aryl-O-CH₃ symmetric stretch | Methoxy Group |
| ~750 | Strong | C-Cl stretch | Chloro Group |
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer, typically with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Apodization: Happ-Genzel.
IR Spectroscopy Workflow
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern in low-resolution MS can offer structural insights.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₆H₅ClN₂O₃. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic M+2 peak.
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique.
-
Expected Ion: [M+H]⁺ (protonated molecule).
-
Calculated m/z for [C₆H₆³⁵ClN₂O₃]⁺: 189.0065
-
Calculated m/z for [C₆H₆³⁷ClN₂O₃]⁺: 191.0036
Low-Resolution Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion (M⁺·): A pair of peaks at m/z 188 and 190 (ratio ~3:1) corresponding to the ³⁵Cl and ³⁷Cl isotopes.
-
Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of the nitro group or the methoxy group.
-
Loss of NO₂: [M - NO₂]⁺ at m/z 142/144. This is a common fragmentation for nitroaromatic compounds.
-
Loss of CH₃: [M - CH₃]⁺ at m/z 173/175 from the methoxy group.
-
Loss of OCH₃: [M - OCH₃]⁺ at m/z 157/159.
-
Loss of Cl: [M - Cl]⁺ at m/z 153.
-
| m/z (for ³⁵Cl) | Predicted Relative Intensity | Assignment |
| 188 | Moderate | [M]⁺· |
| 173 | Low | [M - CH₃]⁺ |
| 157 | Low | [M - OCH₃]⁺ |
| 153 | Low | [M - Cl]⁺ |
| 142 | High | [M - NO₂]⁺ |
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation:
-
For HRMS: A time-of-flight (TOF) or Orbitrap mass spectrometer coupled with an ESI source.
-
For LRMS: A quadrupole or ion trap mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS).
Sample Preparation (ESI-HRMS):
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.
Acquisition Parameters (ESI-HRMS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 50-500.
Acquisition Parameters (EI-GC-MS):
-
GC Column: A standard non-polar column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
Mass Spectrometry Fragmentation Workflow
Caption: Predicted EI fragmentation pathways.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a robust, albeit predictive, framework for the spectroscopic characterization of this compound. The predicted data, derived from the analysis of closely related structures and fundamental principles, offers a reliable starting point for any researcher working with this molecule. Experimental verification of these predictions will be a valuable contribution to the chemical literature.
The Versatile Heterocyclic Scaffold: A Technical Guide to 2-Chloro-4-methoxy-5-nitropyridine
Introduction: The Strategic Importance of Substituted Pyridines in Synthesis
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of a vast array of therapeutic agents.[1] Among these, the pyridine scaffold is of paramount importance, frequently appearing in the structures of approved drugs.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[3] 2-Chloro-4-methoxy-5-nitropyridine has emerged as a particularly valuable and versatile building block for drug discovery and development professionals. Its unique arrangement of substituents—a nucleophilic substitution-prone chloro group, a modulating methoxy group, and an activating nitro group—offers a powerful toolkit for the synthesis of complex molecular architectures.
This in-depth guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended to serve as a practical resource for researchers and scientists, offering not just theoretical background but also actionable experimental protocols and insights into the causality behind synthetic choices.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is the first step towards its effective utilization.
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O₃[4][5] |
| Molecular Weight | 188.57 g/mol [4][5] |
| CAS Number | 607373-83-1[4] |
| Appearance | Typically a yellow or light-colored solid[6] |
| Melting Point | 105-108 °C[6] |
| IUPAC Name | This compound[4] |
Molecular Structure:
References
- 1. omicsonline.org [omicsonline.org]
- 2. benchchem.com [benchchem.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Reactivity of the chloro and nitro groups in 2-Chloro-4-methoxy-5-nitropyridine
An In-depth Technical Guide to the Reactivity of 2-Chloro-4-methoxy-5-nitropyridine
Introduction: A Molecule of Tuned Reactivity
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its importance lies not in its final application, but in its role as a versatile synthetic intermediate. The strategic placement of a chloro leaving group, a potent electron-withdrawing nitro group, and an electron-donating methoxy group on an already electron-deficient pyridine ring creates a molecule with a nuanced and highly tunable reactivity profile.
This guide provides a detailed analysis of the chemical behavior of this compound, focusing on the interplay between its substituents. We will dissect the electronic factors that govern its reactions, explain the mechanistic pathways it undergoes, and provide practical, field-proven protocols for its application in synthesis. This document is intended for professionals who require a deep, causal understanding of how to leverage this molecule's unique properties for the development of novel chemical entities.
The Electronic Architecture: A Study in Contrasting Influences
The reactivity of any substituted aromatic ring is dictated by its electronic landscape. In this compound, the pyridine core and its three substituents engage in a complex electronic interplay that ultimately determines the molecule's susceptibility to nucleophilic attack.
-
The Pyridine Core: Unlike benzene, the pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom can stabilize negative charge within the ring through resonance, making the ring's carbon atoms more electrophilic and pre-disposed to attack by nucleophiles, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[1][2]
-
The Substituents' Roles:
-
C2-Chloro Group: This halogen serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its position at C2 is an activated site, primed for substitution.[1][2]
-
C5-Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis.[3] Through both strong inductive (-I) and resonance (-M) effects, it drastically reduces the electron density of the entire pyridine ring, thereby activating it for nucleophilic attack.[4][5] In this specific molecule, the nitro group is meta to the C2-chloro leaving group. This positioning means it cannot directly stabilize the negative charge of the reaction intermediate via resonance, but its powerful inductive pull still renders the C2 position highly electrophilic.
-
C4-Methoxy Group: The methoxy group presents a contrasting electronic influence. It is electron-donating through resonance (+M) and weakly electron-withdrawing through induction (-I). Positioned para to the C2-chloro group, its resonance effect pushes electron density into the ring, which would typically deactivate the ring towards nucleophilic attack and destabilize the negatively charged intermediate.
-
This unique arrangement of a powerful, inductively-activating nitro group and a resonance-deactivating methoxy group creates a finely balanced system where the outcome of a reaction can be precisely controlled by the choice of nucleophile and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): The Predominant Reaction Pathway
The primary mode of reactivity for this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement like an Sₙ2 reaction, but a two-step addition-elimination process.[6]
-
Addition Step (Rate-Determining): A nucleophile attacks the electrophilic carbon atom bonded to the leaving group (C2). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the critical factor determining the reaction rate.
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
The stability of the Meisenheimer complex is paramount. For an attack at the C2 position, the negative charge is delocalized across the ring and, most importantly, onto the electronegative pyridine nitrogen atom, which provides significant stabilization.[1]
Caption: The two-step Addition-Elimination SNAr mechanism.
Comparative Lability: Chloro vs. Nitro as Potential Leaving Groups
An important consideration in multifunctional molecules is the potential for competing reaction pathways. While the chloro group is a conventional leaving group, the nitro group can also be displaced under certain SNAr conditions. The typical order of leaving group aptitude in SNAr reactions is F > NO₂ > Cl ≈ Br > I.[7]
This order suggests that the nitro group can be a better leaving group than chloride. However, this is highly dependent on the specific substrate and reaction conditions. In the case of this compound, several factors strongly favor the displacement of the chloro group:
-
Bond Strength: The C-Cl bond is generally weaker and more easily cleaved than the C-NO₂ bond.
-
Positional Activation: The C2 position is intrinsically activated by the pyridine nitrogen, making the C2-Cl bond more labile.
-
Established Precedent: The displacement of halogens from halopyridines is a well-established and highly reliable transformation in organic synthesis.[8]
While displacement of the nitro group cannot be categorically ruled out, especially under forcing conditions or with specific nucleophiles, the displacement of the C2-chloro group is the overwhelmingly favored and synthetically predictable pathway.
Experimental Protocol: A Representative SNAr Reaction
This protocol provides a self-validating, step-by-step methodology for the substitution of the chloro group with a primary or secondary amine. The principles can be readily adapted for other nucleophiles, such as alkoxides or thiolates.
Objective: To synthesize a 2-amino-4-methoxy-5-nitropyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)
-
Solvent (e.g., Acetonitrile, DMF, DMSO)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
TLC plates, developing chamber, and UV lamp
Methodology:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate).
-
Add the base (e.g., K₂CO₃, 1.5 eq).
-
-
Reagent Addition:
-
Add the amine nucleophile (1.1 eq) to the stirred suspension at room temperature. For highly reactive amines, addition can be done dropwise.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical eluent system would be Hexanes:Ethyl Acetate (e.g., 7:3). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between a suitable organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Hexanes/Ethyl Acetate) to yield the pure product.
-
Caption: A generalized experimental workflow for SNAr reactions.
Quantitative Reactivity Data: A Contextual Comparison
| Substrate | Nucleophile | Solvent | Temp (°C) | Rate Constant (k₂) | Relative Reactivity | Reference |
| 2-Chloro-3-nitropyridine | Piperidine | Ethanol | 40 | 1.17 x 10⁻³ L mol⁻¹ s⁻¹ | High | [9] |
| 2-Chloro-5-nitropyridine | Piperidine | Ethanol | 40 | 7.30 x 10⁻⁵ L mol⁻¹ s⁻¹ | Moderate | [9] |
| 4-Chloro-3-nitropyridine | Piperidine | Ethanol | 40 | 1.80 x 10⁻² L mol⁻¹ s⁻¹ | Very High | [9] |
| 2-Chloro-5-nitropyridine | p-Anisidine | DMSO | 45 | 10.3 x 10⁻⁴ M⁻¹s⁻¹ | Moderate | [4] |
Data sourced from studies on related compounds to provide a comparative framework.
This data highlights key principles:
-
Positional Isomers Matter: The reactivity of chloronitropyridines is highly sensitive to the relative positions of the nitro and chloro groups.[9]
-
Ortho/Para Activation: The significantly higher reactivity of 4-Chloro-3-nitropyridine and 2-Chloro-3-nitropyridine is due to the ortho or para relationship between the activating nitro group and the leaving group, which allows for direct resonance stabilization of the Meisenheimer complex.[4][9]
-
Our Substrate's Profile: For this compound, the meta relationship between the nitro and chloro groups suggests its reactivity will be lower than that of the ortho/para activated isomers. However, the strong inductive activation from the nitro group and the pyridine nitrogen ensures it remains a viable and reactive substrate for SNAr reactions.
Conclusion
This compound is a substrate whose reactivity is governed by a sophisticated interplay of electronic effects. The C2-chloro group is the primary site for nucleophilic aromatic substitution, driven by the inherent electrophilicity of the pyridine ring and the powerful inductive activation by the C5-nitro group. This activation is tempered by the deactivating resonance effect of the C4-methoxy group, creating a system that is reactive yet stable and predictable. For the synthetic chemist, this balance is an asset, allowing for controlled, high-yield transformations under well-defined conditions. Understanding this underlying causality is the key to unlocking the full synthetic potential of this valuable heterocyclic building block.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-methoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
2-Chloro-4-methoxy-5-nitropyridine is a key substituted pyridine intermediate utilized in the synthesis of a variety of pharmacologically active molecules and novel chemical entities. Its inherent stability and the conditions under which it can be stored and handled are of paramount importance to ensure its purity, reactivity, and the ultimate success of multi-step synthetic campaigns. This technical guide provides a comprehensive overview of the chemical stability of this compound, outlining recommended storage conditions, potential degradation pathways, and robust analytical methodologies for its assessment. The insights herein are synthesized from established chemical principles and data from analogous structures to provide a field-proven framework for researchers.
Introduction: Chemical Identity and Significance
This compound, with the molecular formula C₆H₅ClN₂O₃, is a crystalline solid that serves as a versatile building block in organic synthesis.[1][2] Its trifunctional nature, featuring a reactive chloro group, an electron-donating methoxy group, and an electron-withdrawing nitro group on a pyridine scaffold, allows for a diverse range of chemical transformations. The pyridine nitrogen itself offers a site for potential N-oxidation or quaternization, further expanding its synthetic utility.
Given its role as a precursor in drug development and fine chemical synthesis, maintaining the integrity of this compound is critical. Degradation not only reduces the yield of desired products but can also introduce impurities that may be difficult to separate and could possess undesirable toxicological profiles. This guide is therefore designed to equip the laboratory professional with the necessary knowledge to ensure the long-term stability and optimal use of this compound.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, adherence to appropriate storage and handling protocols is essential. The following recommendations are based on safety data sheets for the compound and its structural analogs.[3][4]
Optimal Storage Conditions
A summary of the recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place; Room temperature is generally acceptable.[5][6] | Prevents potential thermally induced degradation. Elevated temperatures can accelerate decomposition reactions. |
| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[4][5] | The compound may be sensitive to moisture and oxidation. A dry, inert atmosphere minimizes these risks. |
| Container | Keep container tightly closed and securely sealed.[3][5] | Prevents contamination and exposure to atmospheric moisture and oxygen. |
| Light Exposure | Keep in a dark place, protected from light.[7] | Aromatic nitro compounds can be susceptible to photodegradation. |
Incompatible Materials and Handling Precautions
To prevent hazardous reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: These can react exothermically with the compound.[4]
-
Strong Acids: May lead to hydrolysis or other unwanted reactions.[4]
-
Strong Bases: Can potentially lead to nucleophilic substitution or degradation of the pyridine ring.[8]
When handling this compound, standard personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]
Understanding the Chemical Stability Profile
While specific degradation kinetics for this compound are not extensively published, its stability can be inferred from the reactivity of its functional groups and studies on analogous compounds.[7] A proactive approach to understanding potential degradation is to conduct forced degradation (or stress testing) studies.[9][10] These studies intentionally expose the compound to harsh conditions to identify likely degradation products and pathways.
Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic substitution. Under aqueous acidic or basic conditions, it could be susceptible to hydrolysis, replacing the chlorine with a hydroxyl group to form 4-methoxy-5-nitro-2-pyridone. The methoxy group could also be hydrolyzed under strong acidic conditions, though this is generally less facile.
-
Photodegradation: Aromatic nitro compounds are known to be photoreactive.[7] Upon exposure to UV light, complex degradation pathways can be initiated, potentially involving the reduction of the nitro group or cleavage of the pyridine ring.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For substituted pyridines, this can be initiated by the loss of substituents, followed by ring opening.[6][11]
-
Reductive Degradation: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives. This is a common metabolic pathway for nitroaromatic compounds and can also occur with chemical reducing agents.[7]
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves conducting forced degradation studies under various stress conditions.[9] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive decomposition.[10]
Forced Degradation Workflow
The diagram below outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Analytical Methodologies
The development of a stability-indicating analytical method is crucial for separating the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is a primary technique for this purpose.[12]
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Recommendation |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid)[13] |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
| Injection Vol | 10 µL |
For the structural elucidation of any observed degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[13] Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization to improve volatility and thermal stability.[13]
Conclusion
While this compound is a stable compound under recommended storage conditions, it possesses functional groups that can be susceptible to degradation under hydrolytic, photolytic, and thermal stress. For researchers, scientists, and drug development professionals, a thorough understanding of these potential liabilities is critical for ensuring the quality and integrity of this important synthetic intermediate. By adhering to the storage and handling protocols outlined in this guide and employing robust analytical methods to monitor its stability, the risks of degradation can be effectively mitigated, paving the way for successful and reproducible synthetic outcomes.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Synthesis of 2-Chloro-4-methoxy-5-nitropyridine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthetic routes to 2-Chloro-4-methoxy-5-nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.
Introduction
This compound is a versatile heterocyclic building block characterized by a pyridine core substituted with a chloro, a methoxy, and a nitro group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic landscape that allows for selective transformations at various positions of the pyridine ring.
Strategic Synthesis Pathways
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, and scalability. This guide will focus on a logical and commonly employed synthetic sequence involving nitration, chlorination, and methoxylation reactions.
A plausible and efficient synthetic route commences with a substituted pyridine, which undergoes a series of functional group transformations to yield the target molecule. The general strategy involves the introduction of the nitro group, followed by the installation of the chloro and methoxy functionalities.
Experimental Protocols and Mechanistic Insights
Part 1: Nitration of the Pyridine Ring
The introduction of a nitro group onto the pyridine ring is a critical first step. This is typically achieved through electrophilic aromatic substitution using a nitrating agent.
Protocol 1: Nitration of 2-amino-4-methylpyridine
A common precursor is 2-amino-4-methylpyridine. The amino group directs the incoming nitro group to the 5-position.
Step-by-step methodology:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add concentrated sulfuric acid.
-
Slowly add 2-amino-4-methylpyridine under vigorous stirring while maintaining the temperature between 5°C and 10°C using an ice bath.
-
After complete dissolution, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.
-
The reaction mixture is then warmed to approximately 60°C and maintained for about 15 hours, or until the cessation of gas evolution.[1]
-
Upon completion, the reaction mixture is carefully poured into ice, followed by neutralization with ammonia to a pH of 5.0-5.5, leading to the precipitation of the nitrated product.[1]
Causality and Expertise: The use of a strong acid mixture (sulfuric and nitric acid) is essential to generate the nitronium ion (NO₂⁺), the active electrophile. The amino group at the 2-position is a powerful ortho-, para-director; however, under strongly acidic conditions, it is protonated to an ammonium group, which is a meta-director. The methyl group at the 4-position is a weak ortho-, para-director. The resulting substitution pattern is a complex interplay of these electronic effects, often leading to a mixture of isomers. Careful control of temperature and reaction time is crucial to maximize the yield of the desired 5-nitro isomer.
Part 2: Conversion to the Hydroxypyridine
The amino group of the nitrated intermediate is then converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Protocol 2: Synthesis of 2-hydroxy-5-nitro-4-methylpyridine
-
The nitrated product from the previous step is dissolved in dilute sulfuric acid and filtered.
-
The filtrate is cooled to 0°C-2°C, and ice is added with vigorous stirring.
-
A solution of sodium nitrite is added dropwise while maintaining the temperature around 0°C.
-
After the addition is complete, the reaction is stirred for an additional 30 minutes at approximately 5°C.[1]
-
The resulting 2-hydroxy-5-nitro-4-methylpyridine can then be isolated.
Trustworthiness: This two-step process of diazotization and hydrolysis is a well-established and reliable method for converting an aromatic amine to a hydroxyl group. The reaction conditions are critical for the stability of the intermediate diazonium salt.
Part 3: Chlorination of the Hydroxypyridine
The hydroxyl group is subsequently replaced by a chlorine atom. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.
Protocol 3: Synthesis of 2-Chloro-4-methyl-5-nitropyridine
-
The 2-hydroxy-5-nitro-4-methylpyridine is mixed with phosphorus pentachloride and phosphorus oxychloride (which can also serve as the solvent).
-
The reaction mixture is heated to 110°C for 3 hours.[1]
-
After the reaction, excess phosphorus oxychloride is removed by vacuum distillation.
-
The residue is then carefully poured into water, causing the precipitation of the light yellow 2-Chloro-4-methyl-5-nitropyridine, which is collected by filtration.[1]
Authoritative Grounding: The use of PCl₅/POCl₃ is a standard and effective method for the conversion of hydroxypyridines to their corresponding chloropyridines. The mechanism involves the initial phosphorylation of the hydroxyl group, followed by nucleophilic attack by chloride.
Part 4: Nucleophilic Aromatic Substitution for Methoxylation
The final step involves the introduction of the methoxy group. While the provided search results detail the methoxylation of 2-chloro-4-methyl-5-nitropyridine to 2-methoxy-4-methyl-5-nitropyridine[2], the synthesis of the target molecule, this compound, would logically start from a precursor like 2,4-dichloro-5-nitropyridine. The nitro group strongly activates the C4 position towards nucleophilic attack, allowing for regioselective substitution.[3]
Protocol 4: Synthesis of this compound from 2,4-Dichloro-5-nitropyridine (Hypothetical based on similar reactions)
-
Dissolve 2,4-dichloro-5-nitropyridine in anhydrous methanol.
-
In a separate flask, prepare a solution of sodium methoxide in methanol.
-
Cool the solution of the dichloropyridine to 0°C and add the sodium methoxide solution dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Expertise & Experience: The regioselectivity of this reaction is a key consideration. The nitro group at the 5-position deactivates the adjacent C6 and activates the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr). The C4 position is generally more activated than the C2 position, allowing for selective methoxylation at C4. The use of a strong nucleophile like sodium methoxide and careful temperature control are paramount for a successful and selective transformation.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₆H₅ClN₂O₃ | 188.57 | 607373-83-1[4][5] |
| 2,4-Dichloro-5-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 | 4487-57-4 |
| 4-Methoxy-5-nitropyridin-2-ol | C₆H₆N₂O₄ | 170.12 | 607373-82-0[6] |
| 2-Chloro-4-methyl-5-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | 23056-33-9[7] |
Visualization of Synthetic Pathway
Caption: A plausible synthetic route to this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the methoxylation step.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and a solid understanding of the underlying chemical principles. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to approach this synthesis with confidence. By understanding the "why" behind each step, scientists can troubleshoot effectively and optimize conditions for their specific needs, ultimately accelerating the pace of discovery and development in their respective fields.
References
- 1. Page loading... [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. 2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | CID 345364 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Historical Perspective
An In-depth Technical Guide to the Discovery and History of Substituted Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and application of substituted nitropyridines, with a particular focus on their significance in the field of medicinal chemistry. We will explore the historical context of their emergence, delve into the evolution of synthetic methodologies, and examine their role as crucial scaffolds in the development of therapeutic agents.
The journey of substituted nitropyridines from chemical curiosities to indispensable building blocks in drug discovery is a testament to the relentless pursuit of synthetic innovation. The inherent electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing nitro group, presented a formidable challenge to early chemists.
The initial forays into the synthesis of nitropyridines were fraught with difficulties. Direct nitration of pyridine, a seemingly straightforward approach, proved to be remarkably inefficient, requiring harsh conditions and yielding the desired products in very low yields. This is due to the deactivation of the aromatic ring towards electrophilic substitution by the nitrogen atom, which also readily forms a pyridinium salt under acidic nitrating conditions, further deactivating the ring.
A significant breakthrough came with the exploration of pyridine N-oxides. The N-oxide functionality moderates the electron-deficient character of the pyridine ring, facilitating electrophilic nitration to a much greater extent. This pioneering work laid the foundation for the practical synthesis of a wide array of nitropyridine derivatives, unlocking their potential for further chemical exploration and application.
The Synthetic Arsenal: From Classical Approaches to Modern Innovations
The synthesis of substituted nitropyridines has evolved dramatically over the years, with a continuous drive towards milder, more efficient, and regioselective methods.
Classical Nitration Strategies
The traditional methods for introducing a nitro group onto a pyridine ring primarily relied on direct nitration.
The direct nitration of pyridine is a notoriously challenging reaction. The electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophiles than benzene. Furthermore, the basic nitrogen atom is protonated under the strongly acidic conditions of nitration, forming the pyridinium ion, which is even more deactivated. Consequently, this reaction requires forcing conditions, such as fuming sulfuric acid and potassium nitrate at high temperatures, and typically results in low yields of 3-nitropyridine.
Experimental Protocol: A Classical Approach to 3-Nitropyridine
A representative, albeit low-yielding, classical protocol for the direct nitration of pyridine is as follows:
-
Reaction Setup: In a fume hood, carefully add pyridine to a flask containing fuming sulfuric acid (oleum) while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add powdered potassium nitrate to the mixture, maintaining the low temperature.
-
Heating: After the addition is complete, slowly and carefully heat the reaction mixture to a high temperature (e.g., 300 °C) for several hours.
-
Workup: Cool the reaction mixture and cautiously pour it onto crushed ice. Neutralize the solution with a base, such as sodium carbonate, until it is alkaline.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure. The crude product is then purified by distillation or chromatography.
Disclaimer: This protocol is for illustrative purposes only and should be performed by trained chemists with appropriate safety precautions.
The use of pyridine N-oxides represents a significant improvement in the synthesis of nitropyridines. The N-oxide oxygen atom is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the 4-position.
Experimental Workflow: Synthesis of 4-Nitropyridine-N-oxide
graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Pyridine [label="Pyridine", fillcolor="#F1F3F4", style="filled"]; Oxidation [label="Oxidation\n(e.g., m-CPBA or H2O2/AcOH)", fillcolor="#FBBC05", style="filled"]; Pyridine_N_Oxide [label="Pyridine N-Oxide", fillcolor="#F1F3F4", style="filled"]; Nitration [label="Nitration\n(HNO3/H2SO4)", fillcolor="#EA4335", style="filled"]; Nitropyridine_N_Oxide [label="4-Nitropyridine-N-oxide", fillcolor="#F1F3F4", style="filled"]; Deoxygenation [label="Deoxygenation\n(e.g., PCl3 or PPh3)", fillcolor="#34A853", style="filled"]; Nitropyridine [label="4-Nitropyridine", fillcolor="#F1F3F4", style="filled"];
Pyridine -> Oxidation -> Pyridine_N_Oxide; Pyridine_N_Oxide -> Nitration -> Nitropyridine_N_Oxide; Nitropyridine_N_Oxide -> Deoxygenation -> Nitropyridine; }
Caption: Workflow for the synthesis of 4-nitropyridine via the N-oxide.Modern Synthetic Methodologies
Contemporary organic synthesis has ushered in a new era of nitropyridine preparation, characterized by milder reaction conditions, higher efficiency, and greater functional group tolerance.
The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of leaving groups, such as halides, from nitropyridine scaffolds by a wide range of nucleophiles. This method is particularly useful for introducing diverse functionalities onto a pre-existing nitropyridine core.
Illustrative SNAr Reaction
graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=11];
reactant [label="2-Chloro-5-nitropyridine"]; plus [label="+"]; nucleophile [label="Nu-H"]; arrow [label="->", shape=none]; product [label="2-Nu-5-nitropyridine"]; plus2 [label="+"]; hcl [label="HCl"];
reactant -> plus [style=invis]; plus -> nucleophile [style=invis]; nucleophile -> arrow [style=invis]; arrow -> product [style=invis]; product -> plus2 [style=invis]; plus2 -> hcl [style=invis];
{rank=same; reactant; plus; nucleophile; arrow; product; plus2; hcl;} }
Caption: General scheme of an SNAr reaction on a nitropyridine.Modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, have been successfully applied to the synthesis of functionalized nitropyridines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted nitropyridines.
Table 1: Examples of Cross-Coupling Reactions for Nitropyridine Synthesis
| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |
| Suzuki Coupling | Bromo/chloronitropyridine, boronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3) | Aryl/heteroaryl-substituted nitropyridine |
| Heck Coupling | Bromo/iodonitropyridine, alkene | Pd catalyst (e.g., Pd(OAc)2), base (e.g., Et3N) | Alkenyl-substituted nitropyridine |
| Buchwald-Hartwig Amination | Bromo/chloronitropyridine, amine | Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), base (e.g., NaOtBu) | Amino-substituted nitropyridine |
Substituted Nitropyridines in the Realm of Drug Discovery
The unique electronic properties of the nitropyridine scaffold have made it a "privileged" structure in medicinal chemistry. The nitro group can act as a key pharmacophore, a bioisostere for other functional groups, or a precursor for other functionalities.
Case Study: Nifedipine and the Dihydropyridine Calcium Channel Blockers
While technically a dihydropyridine, the discovery of nifedipine, a potent calcium channel blocker used in the treatment of hypertension and angina, was a landmark achievement that highlighted the therapeutic potential of nitro-substituted pyridine derivatives. The synthesis of nifedipine involves the condensation of 2-nitrobenzaldehyde, methyl acetoacetate, and ammonia, a variation of the Hantzsch pyridine synthesis. The ortho-nitro group is crucial for its activity and influences its conformational preferences.
Nitropyridines as Antimicrobial and Antiparasitic Agents
A number of nitropyridine-containing compounds have been investigated for their antimicrobial and antiparasitic properties. The nitro group in these molecules can undergo bioreduction in microorganisms to form reactive nitroso and hydroxylamine intermediates, which can then exert cytotoxic effects through various mechanisms, including DNA damage and inhibition of essential enzymes.
Signaling Pathway: Hypothetical Mechanism of Action for a Nitroaromatic Drug
graph G { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Drug [label="Nitropyridine Drug\n(R-NO2)", fillcolor="#F1F3F4", style="filled"]; Reduction [label="Nitroreductase", fillcolor="#FBBC05", style="filled"]; Radical [label="Nitro Radical Anion\n(R-NO2•-)", fillcolor="#EA4335", style="filled"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", style="filled"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", style="filled"]; Cell_Death [label="Cell Death", fillcolor="#34A853", style="filled"];
Drug -> Reduction -> Radical; Radical -> ROS; ROS -> DNA_Damage; DNA_Damage -> Cell_Death; }
Caption: A simplified pathway for the bioactivation of a nitropyridine drug.Future Directions and Perspectives
The field of substituted nitropyridines continues to evolve, with ongoing research focused on the development of more sustainable and efficient synthetic methods, such as C-H activation and flow chemistry approaches. Furthermore, the exploration of novel applications of nitropyridines in areas such as materials science and catalysis is an active area of investigation. As our understanding of the intricate interplay between chemical structure and biological activity deepens, substituted nitropyridines are poised to remain at the forefront of innovation in drug discovery and beyond.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-4-methoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Substituted-4-methoxy-5-nitropyridines
The 2-Chloro-4-methoxy-5-nitropyridine scaffold is a crucial building block in medicinal chemistry and drug discovery. The pyridine core is a common motif in a vast array of pharmacologically active molecules, and the specific substitution pattern of this reagent offers a versatile platform for the synthesis of complex molecular architectures. The electron-withdrawing nitro group and the methoxy substituent significantly influence the electronic properties of the pyridine ring, while the chlorine atom at the 2-position serves as a key handle for carbon-carbon bond formation.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, enabling the synthesis of 2-arylpyridines with high efficiency and functional group tolerance.[1][2] However, the coupling of heteroaryl chlorides, particularly those rendered electron-deficient by substituents like the nitro group, can be challenging and requires carefully optimized catalytic systems to achieve high yields and avoid side reactions.[1] This guide provides a detailed examination of the critical parameters and offers robust protocols for the successful Suzuki-Miyaura coupling of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle.[3] Understanding this mechanism is fundamental to rational troubleshooting and optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, especially for the relatively inert C-Cl bond. The electron-deficient nature of the pyridine ring in this specific substrate can, however, facilitate this step.[4]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic "ate" complex. This complex then transfers its organic group to the palladium(II) center, displacing the chloride.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired 2-aryl-4-methoxy-5-nitropyridine product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Rationale
Achieving high yields in the Suzuki coupling of this compound hinges on the careful selection of the catalyst system, base, solvent, and reaction conditions. Due to the substrate's electron-deficient nature and the relative inertness of the C-Cl bond, standard conditions may prove suboptimal.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and, more critically, the phosphine ligand is paramount for activating the C-Cl bond.
-
Rationale: 2-Chloropyridines are known to be less reactive than their bromo or iodo counterparts.[8] Highly active catalyst systems are therefore required. Bulky, electron-rich phosphine ligands are effective because they:
-
Recommendations:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent and commonly used pre-catalysts.[8]
-
Recommended Ligands: Buchwald's dialkylbiaryl phosphine ligands are highly recommended for this type of challenging coupling. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent starting points.[8] N-heterocyclic carbene (NHC) ligands, such as IPr, are also highly effective alternatives.[8]
-
The Role of the Base: Activating the Nucleophile
The base is not merely a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[5]
-
Rationale: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for the efficient transfer of the aryl group to the palladium center.[8] For less reactive chlorides, a sufficiently strong base is often required to drive the reaction to completion.
-
Recommendations:
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging Suzuki couplings, including those with heteroaryl chlorides, as it strikes a good balance between reactivity and handling.[8][9]
-
Cesium Carbonate (Cs₂CO₃): Another highly effective, albeit more expensive, base that can provide excellent results.[1]
-
Sodium Carbonate (Na₂CO₃): A standard and cost-effective option that can be effective, particularly under optimized conditions.[8]
-
Solvent System: A Balancing Act
The solvent must solubilize the organic starting materials, the palladium complex, and, to some extent, the inorganic base.
-
Rationale: A mixed solvent system, typically an organic solvent with water, is often beneficial. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[10] However, an excess of water can also promote a key side reaction: protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8]
-
Recommendations:
-
1,4-Dioxane / Water: A classic and highly effective solvent mixture (typically in a 4:1 to 10:1 ratio).[1][11]
-
Toluene / Water: Another excellent choice, particularly for higher temperature reactions.
-
Anhydrous Solvents: In cases where protodeboronation is a significant issue, running the reaction under anhydrous conditions with a strong, soluble base like potassium tert-butoxide (KOtBu) in a solvent like dioxane can be explored.
-
Boronic Acid vs. Boronic Ester: Enhancing Stability
Protodeboronation can be a yield-limiting side reaction, especially with prolonged heating in aqueous basic media.[4]
-
Rationale: Boronic acid pinacol esters (R-B(pin)) or potassium trifluoroborate salts (R-BF₃K) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[8] They can act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Recommendation: If low yields are obtained due to decomposition of the boronic acid, switching to the corresponding pinacol ester or trifluoroborate salt is a highly recommended strategy.[4][8]
Recommended Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific boronic acid used.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Conditions with Buchwald Ligand
This protocol is recommended as the primary starting point for its high probability of success with challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe (e.g., a 5:1 ratio, to make a 0.1 M solution with respect to the limiting reagent).[1]
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Microwave-Assisted Synthesis
For rapid optimization and synthesis, microwave irradiation can dramatically reduce reaction times.[11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add 1,4-dioxane and water (e.g., 2:1 ratio).
-
Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.[11]
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Comparative Data and Troubleshooting
The following table summarizes common catalyst systems and bases used for the Suzuki coupling of challenging electron-deficient chloropyridines and serves as a guide for optimization.
| Palladium Source | Ligand | Base | Solvent System | Temp (°C) | Key Advantages & Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100-110 | Highly recommended starting point. Excellent for activating C-Cl bonds and tolerates a wide range of functional groups.[8] |
| Pd(PPh₃)₄ | (None) | K₂CO₃ | 1,4-Dioxane / H₂O | 100-120 | A general, commercially available Pd(0) source; may be less effective for this unreactive chloride but can work well under microwave conditions.[11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Na₂CO₃ | Toluene / H₂O | 100 | A robust system for coupling aryl chlorides. The t-butylphosphine ligand is highly electron-rich.[5] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | Cs₂CO₃ | Dioxane | 80-100 | Highly active catalyst system, particularly effective for heteroaryl chlorides.[8] |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inefficient oxidative addition or catalyst deactivation.
-
Solution: Increase the reaction temperature. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos if using Pd(PPh₃)₄). Ensure the reaction is strictly anaerobic.[8]
-
-
Protodeboronation (Boronic acid starting material is consumed, but desired product is not formed):
-
Cause: Decomposition of the boronic acid.
-
Solution: Switch from the boronic acid to its corresponding pinacol ester or trifluoroborate salt.[8] Consider using anhydrous conditions.
-
-
Formation of Homocoupled Boronic Acid Byproduct:
-
Cause: Presence of oxygen, which can promote this side reaction. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.
-
Solution: Ensure the reaction mixture and solvents are thoroughly degassed. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[8]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing valuable 2-arylpyridine derivatives. Success with this challenging, electron-deficient substrate relies on moving beyond standard conditions and employing highly active catalytic systems. The use of bulky, electron-rich phosphine ligands, such as SPhos, in combination with a suitable palladium precursor and a moderately strong base like potassium phosphate, provides a reliable and high-yielding pathway. By understanding the underlying mechanism and systematically optimizing the key reaction parameters, researchers can efficiently synthesize a diverse library of compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Strategic Reduction of 2-Chloro-4-methoxy-5-nitropyridine: Protocols and Mechanistic Insights for the Synthesis of a Key Pharmaceutical Intermediate
An Application Guide for Drug Development Professionals
Abstract: The transformation of 2-Chloro-4-methoxy-5-nitropyridine to its corresponding amine, 5-amino-2-chloro-4-methoxypyridine, is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). The resulting aminopyridine is a versatile scaffold in medicinal chemistry. This guide provides an in-depth analysis and detailed protocols for several robust methods for this nitro group reduction. We explore the causality behind methodological choices, focusing on chemoselectivity, scalability, safety, and overall efficiency. Protocols for catalytic hydrogenation, metal-mediated reductions (Fe/HCl and SnCl₂), and a metal-free dithionite reduction are presented to equip researchers with a versatile toolkit for this essential transformation.
Introduction and Strategic Importance
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary amines.[1] The target molecule of this guide, 5-amino-2-chloro-4-methoxypyridine, is a highly valuable building block. Its strategic importance lies in the orthogonal reactivity of its functional groups: the amino group allows for amide bond formation, alkylations, or diazotization, while the chloro-substituted pyridine ring is primed for various cross-coupling reactions.
Successfully navigating the reduction of the nitro precursor, this compound[2][3], requires careful consideration of chemoselectivity. The primary challenge is to reduce the nitro group without affecting the chloro substituent, as undesired hydrodehalogenation can occur under certain reductive conditions, particularly with some palladium catalysts.[4] This guide outlines methodologies selected for their high fidelity and functional group tolerance.
Comparative Overview of Reduction Methodologies
The choice of reducing agent is dictated by factors including substrate sensitivity, available equipment, scale, and safety considerations. Most reductions of nitro groups are highly exothermic and require careful design and safety testing to ensure safe operation, especially during scale-up.[5] Below is a summary of the methods detailed in this guide.
| Method | Primary Reagents | Key Advantages | Primary Considerations | Typical Yield |
| Catalytic Hydrogenation | H₂ gas, Pt/C or Raney® Ni | High atom economy; clean reaction profile; catalyst is recyclable.[5] | Requires specialized pressure equipment; potential for dehalogenation; catalyst can be pyrophoric.[6] | >90% |
| Iron in Acidic Media | Fe powder, HCl/Acetic Acid | Inexpensive, environmentally benign metal; robust and scalable.[7][8] | Stoichiometric metal waste; workup can be cumbersome to remove iron salts.[9] | 85-95% |
| Stannous Chloride | SnCl₂·2H₂O | Mild conditions; excellent chemoselectivity for nitro groups over other reducible functionalities.[4][10] | Generates tin-based waste; requires careful workup to remove tin salts.[11] | >90% |
| Sodium Dithionite | Na₂S₂O₄ | Metal-free; mild conditions; excellent functional group tolerance (halogens, esters, etc.).[12][13] | Requires aqueous/biphasic system; can generate sulfur byproducts.[9] | 80-90% |
Detailed Protocols and Experimental Workflow
Safety is paramount when performing any chemical reaction, especially nitro group reductions. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]
Workflow Overview
The general process for each protocol follows a similar logical flow, from reaction setup through to purification of the final product.
Caption: General experimental workflow for nitro group reduction.
Protocol 1: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)
This method is preferred for its cleanliness, avoiding stoichiometric metal waste. Platinum or Raney Nickel catalysts are recommended over Palladium on Carbon (Pd/C) to minimize the risk of hydrodehalogenation of the chloro-substituent.[4]
Materials:
-
This compound
-
Methanol or Ethanol (ACS grade)
-
5% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen (H₂) gas cylinder or generator
-
Parr hydrogenator or a heavy-walled flask with a hydrogen balloon
-
Celite® (diatomaceous earth)
Procedure:
-
Vessel Preparation: To a suitable pressure vessel (e.g., Parr bottle), add this compound (1.0 eq).
-
Solvent Addition: Add methanol or ethanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 5% Pt/C catalyst (typically 5-10 mol% Pt relative to the substrate).
-
Causality: The inert atmosphere prevents the dry catalyst from coming into contact with flammable solvent vapors in the presence of air.
-
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi or use a balloon for atmospheric pressure) and begin vigorous stirring or shaking.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, carefully depressurize, take an aliquot, filter through a syringe filter, and analyze by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional solvent (methanol or ethanol).
-
Safety Note: Do not allow the catalyst-impregnated Celite pad to dry completely, as it can be pyrophoric. Quench the pad with water before disposal.[6]
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-chloro-4-methoxypyridine, which can be purified further if necessary.
Protocol 2: Reduction with Iron Powder in Acetic Acid
This is a classic, cost-effective, and highly reliable method for large-scale synthesis.[8] The use of iron under acidic conditions provides a mild method for this transformation.[7]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Celite®
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 or 5:1 ratio).
-
Reagent Addition: To the stirred solution, add iron powder (4-6 eq) portion-wise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux (around 80-90 °C) for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (a UV-active spot) and the appearance of the product (often stains with permanganate or other amine-specific stains).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution or a dilute NaOH solution until the pH is ~8.
-
Causality: Basification is crucial to deprotonate the product amine (making it soluble in organic solvents) and to precipitate iron as iron hydroxides (Fe(OH)₂/Fe(OH)₃).
-
-
Filtration: Filter the resulting slurry through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. The layers may need to be separated, and the aqueous layer should be extracted two more times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the target amine.
Protocol 3: Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is an excellent choice for chemoselective reductions, especially on substrates with other sensitive functional groups.[10] It operates under relatively mild, non-acidic conditions when using the dihydrate form in a protic solvent.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 1-4 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: After cooling, remove the solvent under reduced pressure. Add water and then carefully add saturated NaHCO₃ solution until the pH is basic (~8-9) and effervescence ceases.
-
Causality: Basification precipitates tin salts as tin hydroxides, facilitating their removal.
-
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate or DCM. The tin salts can sometimes form an emulsion, which may be broken up by filtration through Celite®.[11]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to give the desired product.
Mechanistic Principles of Nitro Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism varies with the reagent, the general pathway is conserved.
Caption: Simplified pathway for the six-electron reduction of a nitro group.
-
Electron Source: In catalytic hydrogenation, the catalyst surface facilitates the transfer of electrons from molecular hydrogen.[15] In metal-based reductions, the metal (e.g., Fe, Sn, Zn) acts as the electron donor, being oxidized in the process.[8]
-
Proton Source: The acidic medium (in the Fe/HCl case) or the protic solvent (e.g., ethanol, water) provides the necessary protons for the transformation.
Conclusion
The reduction of this compound is a fundamental transformation for accessing a key pharmaceutical intermediate. This guide provides three reliable and well-vetted methods—catalytic hydrogenation, iron/acid reduction, and stannous chloride reduction. The choice of method allows researchers to balance factors such as cost, scale, equipment availability, and waste profile. By understanding the causality behind the procedural steps and adhering to strict safety protocols, scientists can confidently and efficiently synthesize 5-amino-2-chloro-4-methoxypyridine for downstream applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. danabiosci.com [danabiosci.com]
- 3. This compound | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 11. researchgate.net [researchgate.net]
- 12. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Mobile [my.chemius.net]
- 15. researchgate.net [researchgate.net]
The Strategic Utility of 2-Chloro-4-methoxy-5-nitropyridine in Modern Medicinal Chemistry: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 2-Chloro-4-methoxy-5-nitropyridine has emerged as a particularly valuable intermediate. Its unique electronic architecture, characterized by an electron-deficient pyridine ring activated by a potent nitro group and featuring two distinct, reactive sites—a labile chlorine atom and a methoxy group—renders it a versatile scaffold for complex molecule synthesis.
This guide provides an in-depth exploration of the application of this compound in medicinal chemistry. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for its key transformations, and showcase its role in the synthesis of clinically relevant kinase inhibitors.
Core Principles: Reactivity and Mechanistic Rationale
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) . The convergence of two powerful electron-withdrawing features—the ring nitrogen and the nitro group at the 5-position—dramatically lowers the electron density of the pyridine ring. This electronic deficit is most pronounced at the C2 and C4 positions, making them highly susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex . The stability of this complex is the linchpin of the reaction's feasibility. The negative charge is effectively delocalized through resonance onto the electronegative oxygen atoms of the nitro group, thereby stabilizing the intermediate and lowering the activation energy for its formation. The subsequent expulsion of the chloride ion, an excellent leaving group, restores the aromaticity of the ring and yields the substituted product.
dot graph "Meisenheimer_Complex_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} caption { label = "General Mechanism of SNAr on this compound"; fontsize = 10; fontcolor = "#5F6368"; }
Application Spotlight: Synthesis of Kinase Inhibitors
The pyridine and pyrimidine scaffolds are foundational in the design of kinase inhibitors, a class of drugs that has revolutionized oncology and the treatment of inflammatory diseases.[1] this compound serves as a key precursor for the synthesis of substituted aminopyridines, which are integral components of many potent kinase inhibitors.
A prominent example is in the development of inhibitors for the PI3K/mTOR signaling pathway , which is one of the most commonly dysregulated pathways in human cancers.[2] The dual PI3K/mTOR inhibitor GSK2126458 (Omipalisib) , a compound that has undergone clinical investigation, features a substituted aminopyridine core. The synthesis of such molecules often involves a crucial SNAr step where a substituted aniline displaces the chlorine atom on a nitropyridine ring.[3] This highlights the direct applicability of this compound in constructing the core structures of next-generation therapeutics.
dot graph "Drug_Discovery_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
} caption { label = "Role of this compound in Drug Discovery"; fontsize = 10; fontcolor = "#5F6368"; }
Experimental Protocols
The following protocols are presented as a self-validating system, grounded in established chemical principles and adapted from verified literature procedures for analogous substrates. Researchers should always conduct their own risk assessment and optimization.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol details the synthesis of 2-(substituted-amino)-4-methoxy-5-nitropyridines, a common and critical transformation.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like ethanol or isopropanol is chosen to solubilize the starting materials and facilitate the formation of the charged Meisenheimer complex.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.
-
Temperature: Heating to reflux or 80 °C provides the necessary activation energy to overcome the barrier of disrupting the aromaticity of the pyridine ring, ensuring a reasonable reaction rate.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., aniline, benzylamine, morpholine) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous Ethanol (or Isopropanol)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol to achieve a concentration of approximately 0.1-0.2 M.
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(substituted-amino)-4-methoxy-5-nitropyridine.
Data Presentation:
| Nucleophile | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | Ethanol | 80 | 4 | 85-95 |
| Benzylamine | Isopropanol | 80 | 2 | >90 |
| Morpholine | Ethanol | 80 | 3 | >90 |
Note: Yields are illustrative and based on analogous reactions.[4][5] Specific yields can vary based on the nucleophile and precise experimental conditions.
Protocol 2: Subsequent Reduction of the Nitro Group
The nitro group, having served its purpose as a potent activating group, is often reduced to an amine in subsequent synthetic steps. This primary amine can then be used for further functionalization, such as amide bond formation or the construction of fused heterocyclic rings.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride dihydrate in a protic solvent like ethanol is a classic and reliable method for the reduction of aromatic nitro groups in the presence of other sensitive functional groups.[6] Catalytic hydrogenation over Palladium on carbon (Pd/C) is another common and often cleaner alternative.
-
Work-up: The work-up for the tin reduction requires careful basification to precipitate tin salts, which are then removed by filtration through celite. This is crucial for obtaining a clean product.
Materials:
-
2-(Substituted-amino)-4-methoxy-5-nitropyridine (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Celite®
Step-by-Step Methodology (Tin(II) Chloride Reduction):
-
To a round-bottom flask, add the 2-(substituted-amino)-4-methoxy-5-nitropyridine (1.0 equiv) and ethanol (to make a ~0.2 M solution).
-
Add tin(II) chloride dihydrate (5.0 equiv) to the solution in portions. The reaction may be mildly exothermic.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred, saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is ~8.
-
A thick white precipitate of tin salts will form. Filter this suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired 5-amino-2-(substituted-amino)-4-methoxypyridine.
Safety and Handling
This compound and related nitropyridines should be handled with appropriate care in a well-ventilated fume hood. They are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental release, follow standard laboratory spill cleanup procedures.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the controlled and efficient introduction of diverse functionalities. As demonstrated by its utility in the synthesis of advanced kinase inhibitors, this scaffold provides a reliable and strategic entry point for the construction of complex molecular architectures. The protocols and principles outlined in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable intermediate in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Chloro-4-methoxy-5-nitropyridine
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-4-methoxy-5-nitropyridine stands out as a highly versatile and valuable building block. Its pyridine core is a common motif in a vast array of biologically active compounds. The specific arrangement of its substituents—a labile chlorine atom at the 2-position, an electron-donating methoxy group at the 4-position, and a strongly electron-withdrawing nitro group at the 5-position—creates a unique electronic and steric environment. This pre-functionalization allows for a series of predictable and high-yielding transformations, making it an ideal scaffold for the synthesis of diverse pharmaceutical intermediates. This guide provides detailed application notes and protocols for key synthetic transformations of this compound, focusing on nucleophilic aromatic substitution and nitro group reduction, which are fundamental steps in the synthesis of advanced pharmaceutical intermediates.
Chemical Properties and Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, makes the ring susceptible to nucleophilic attack. The chlorine atom at the 2-position, being ortho to the ring nitrogen, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at the 4-position and the nitro group at the 5-position further influence the regioselectivity of these reactions.
Core Synthetic Transformations and Pharmaceutical Applications
Two primary synthetic routes unlock the potential of this compound for generating valuable pharmaceutical intermediates:
-
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The displacement of the C2-chloro substituent by various nucleophiles, particularly amines, is a cornerstone transformation. This reaction allows for the introduction of a key nitrogen-containing moiety, a common feature in many drug molecules.
-
Reduction of the C5-Nitro Group: The nitro group can be selectively reduced to an amino group, providing another crucial functional handle for further elaboration. This transformation is often a key step in the synthesis of diamino-pyridine derivatives, which are precursors to a range of heterocyclic compounds with therapeutic applications.
These transformations can be performed sequentially to generate highly functionalized pyridine scaffolds, which are central to the synthesis of various therapeutic agents, including kinase inhibitors and antimalarial drugs.
I. Synthesis of 2-Amino-4-methoxy-5-nitropyridine via Nucleophilic Aromatic Substitution
A critical intermediate that can be synthesized from this compound is 2-amino-4-methoxy-5-nitropyridine. This compound serves as a precursor for more complex heterocyclic systems. The direct amination of the starting material via an SNAr reaction with ammonia is a highly efficient method.
Causality Behind Experimental Choices:
-
Reaction Solvent: A polar aprotic solvent like dioxane or THF is chosen to facilitate the dissolution of the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
-
Nucleophile: An aqueous solution of ammonia provides a readily available and cost-effective source of the amino group. An excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HCl generated.
-
Temperature: The reaction is typically heated to promote the rate of substitution, as the aromaticity of the pyridine ring needs to be temporarily disrupted.
Experimental Protocol: Synthesis of 2-Amino-4-methoxy-5-nitropyridine
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in 1,4-dioxane.
-
To the stirred solution, add an excess of aqueous ammonia (e.g., 10-15 eq).
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the dioxane under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-amino-4-methoxy-5-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a yellow solid.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Aqueous Ammonia |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 2-amino-4-methoxy-5-nitropyridine.
II. Synthesis of 4-Methoxy-pyridine-2,5-diamine via Nitro Group Reduction
The resulting 2-amino-4-methoxy-5-nitropyridine is a valuable precursor to 4-methoxy-pyridine-2,5-diamine. This diamine is a key intermediate for the synthesis of various heterocyclic compounds, including those with potential as kinase inhibitors. The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity.
-
Hydrogen Source: Hydrogen gas is the reductant. The reaction is typically run under a positive pressure of hydrogen to ensure a sufficient supply for the reaction.
-
Solvent: A polar protic solvent like methanol or ethanol is ideal as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
Experimental Protocol: Catalytic Hydrogenation to 4-Methoxy-pyridine-2,5-diamine
Materials:
-
2-Amino-4-methoxy-5-nitropyridine
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Methanol
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
-
Celite®
-
Filtration apparatus
Procedure:
-
In a hydrogenation flask, dissolve 2-amino-4-methoxy-5-nitropyridine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 4-methoxy-pyridine-2,5-diamine.
-
The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Starting Material | 2-Amino-4-methoxy-5-nitropyridine |
| Catalyst | 10% Pd/C |
| Hydrogen Source | H₂ gas (1-3 atm) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >95% |
Visualization of the Synthetic Pathway
Caption: Two-step synthesis of a key diamine intermediate.
III. Potential for Suzuki-Miyaura Cross-Coupling Reactions
The C2-chloro position of this compound can also be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond, introducing aryl or heteroaryl moieties, which are prevalent in many kinase inhibitors.
Mechanistic Insight:
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridine.
-
Transmetalation: An organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Experimental Considerations:
-
Catalyst and Ligand: A suitable palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a phosphine ligand are crucial for an efficient reaction.
-
Base: A base such as potassium carbonate or sodium carbonate is required to activate the boronic acid for transmetalation.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is commonly used.
A detailed protocol for a Suzuki-Miyaura coupling would need to be optimized for the specific boronic acid being used. However, the general procedure would involve combining the this compound, the boronic acid, the palladium catalyst, and the base in a suitable solvent system and heating under an inert atmosphere.
Conclusion and Future Outlook
This compound is a strategically designed building block with multiple reactive sites that can be selectively functionalized. The protocols detailed in this guide for nucleophilic aromatic substitution and nitro group reduction provide a robust foundation for the synthesis of a variety of advanced pharmaceutical intermediates. The potential for further diversification through cross-coupling reactions further underscores the value of this starting material in drug discovery and development. As the demand for novel heterocyclic scaffolds in medicinal chemistry continues to grow, the applications of this compound are poised to expand, solidifying its role as a key player in the synthesis of next-generation therapeutics.
Application Notes & Protocols: A Detailed Guide to the Amination of 2-Chloro-4-methoxy-5-nitropyridine
Abstract
This comprehensive guide provides a detailed experimental protocol for the successful amination of 2-Chloro-4-methoxy-5-nitropyridine to synthesize 2-Amino-4-methoxy-5-nitropyridine. This reaction is a cornerstone transformation for accessing highly functionalized pyridine scaffolds, which are pivotal intermediates in the development of novel pharmaceutical and agrochemical agents.[1] We will delve into the underlying principles of Nucleophilic Aromatic Substitution (SNAr), provide a meticulously detailed, step-by-step laboratory procedure, and discuss critical safety considerations, and data interpretation. This document is intended for researchers, chemists, and process development scientists seeking a robust and reproducible methodology.
Introduction: The Significance of Aminated Nitropyridines
The pyridine ring is a ubiquitous structural motif in a vast array of biologically active compounds. The introduction of an amino group onto a pre-functionalized pyridine, such as this compound, is a critical step in molecular elaboration. The resulting product, 2-Amino-4-methoxy-5-nitropyridine, serves as a versatile building block, with the amino and nitro groups offering orthogonal reactivity for subsequent chemical modifications.[1]
The transformation hinges on a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being inherently electron-deficient, is made exceptionally susceptible to nucleophilic attack by the potent electron-withdrawing effects of the nitro group and the inductive effect of the chlorine atom.[2][3] This activation facilitates the displacement of the chloride leaving group by an amine nucleophile, in this case, ammonia. Understanding the electronic factors that govern this reaction is paramount for optimizing reaction conditions and achieving high yields.[4][5]
Reaction Mechanism: The SNAr Pathway
The amination of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The ammonia molecule, acting as the nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This position is highly activated due to its proximity to the ring nitrogen and the strong resonance-withdrawing effect of the para-nitro group. This initial attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][5]
-
Elimination and Aromaticity Restoration: The Meisenheimer complex is stabilized by the delocalization of the negative charge across the electron-withdrawing nitro group. In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. A final deprotonation step yields the stable 2-Amino-4-methoxy-5-nitropyridine product.
Caption: SNAr mechanism for the amination of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. Appropriate scaling adjustments may be necessary for different quantities.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1.0 equiv) | Notes |
| This compound | 69814-70-6 | 188.56 | 1.0 equiv (e.g., 5.0 g) | Starting material. Handle with care.[6] |
| Ammonium Hydroxide (28-30% solution) | 1336-21-6 | 35.04 (as NH₃) | 10-20 equiv | Excess is used to drive the reaction. |
| Ethanol (EtOH), 200 proof | 64-17-5 | 46.07 | ~10 mL / g of substrate | Reaction solvent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed | For work-up and washing. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | For work-up. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent. |
Equipment
-
Round-bottom flask (pressure-rated vessel recommended)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).[7][8]
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[9][10]
-
Reagent Handling:
-
This compound: Harmful if swallowed and causes skin and serious eye irritation. Avoid breathing dust.[6]
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapor is a respiratory irritant. Handle with extreme care.
-
-
Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
Step-by-Step Procedure
-
Reaction Setup:
-
To a pressure-rated round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 5.0 g).
-
Add ethanol (~10 mL/g of the starting material, e.g., 50 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
-
Addition of Nucleophile:
-
In the fume hood, carefully add an excess of concentrated ammonium hydroxide solution (10-20 equiv) to the flask.
-
Securely seal the pressure vessel. Note: If a standard round-bottom flask is used, fit it with a condenser.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-80°C using a heating mantle.
-
Maintain vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should have a different Rf value than the more polar amine product. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully unseal the vessel in the fume hood.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.
-
To the resulting residue, add deionized water (~50 mL) and ethyl acetate (~50 mL).
-
Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with ethyl acetate (~25 mL each).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layer sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which often appears as a yellow or orange solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 2-Amino-4-methoxy-5-nitropyridine.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Determine the melting point and compare it to literature values.
-
Experimental Workflow and Data
Caption: Experimental workflow for the amination of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: 2-Chloro-4-methoxy-5-nitropyridine in Agrochemical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, chemists, and process development scientists on the strategic application of 2-Chloro-4-methoxy-5-nitropyridine in the synthesis of modern agrochemicals. This document elucidates the chemical properties, reactivity, and detailed protocols for its use as a pivotal intermediate, with a primary focus on the synthesis of sulfonylurea herbicides. The causality behind experimental choices, safety protocols, and reaction mechanisms are detailed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a variety of biologically active molecules, particularly in the agrochemical sector.[1][2] Its strategic value stems from the specific arrangement of its substituents on the pyridine ring:
-
2-Chloro Group: A reactive site, susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups.
-
4-Methoxy Group: An electron-donating group that influences the regioselectivity of reactions.
-
5-Nitro Group: A strong electron-withdrawing group that activates the pyridine ring, particularly the 2-position, towards nucleophilic attack. This activation is crucial for the compound's utility as a synthetic intermediate.[3]
This unique combination of functional groups makes this compound an important intermediate in the production of high-efficacy, low-dosage herbicides, contributing to more efficient and sustainable agricultural practices.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in synthesis.
Table 1: Physicochemical Properties of this compound [4][5][6]
| Property | Value |
| CAS Number | 607373-83-1 |
| Molecular Formula | C₆H₅ClN₂O₃ |
| Molecular Weight | 188.57 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | Not specified, but related compounds have defined melting points. |
| Solubility | Insoluble in water, soluble in common organic solvents like ether and carbon tetrachloride.[3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[7]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] It is harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]
-
Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[11]
Core Application: Synthesis of Sulfonylurea Herbicides
The primary application of this compound is as a key precursor in the synthesis of sulfonylurea herbicides.[12][13] These herbicides are known for their high efficacy at low application rates and target the acetohydroxyacid synthase (AHAS) enzyme in plants, which is essential for the biosynthesis of branched-chain amino acids.[13]
General Synthetic Strategy
The synthesis of sulfonylurea herbicides typically involves the coupling of a sulfonamide moiety with a heterocyclic amine via an isocyanate or carbamate intermediate.[14] this compound is instrumental in constructing the pyridylsulfonamide portion of the final molecule.
The general workflow can be visualized as follows:
Caption: General workflow for sulfonylurea herbicide synthesis.
A prominent example of a sulfonylurea herbicide is Nicosulfuron, and intermediates derived from substituted nitropyridines are crucial for its synthesis.[15][16][17]
Key Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The key transformation involving this compound is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C-2 position is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing nitro group at the C-5 position, which stabilizes the negatively charged Meisenheimer complex intermediate.
Caption: SNAr mechanism on the pyridine ring.
This predictable reactivity allows for the precise and efficient construction of the desired pyridylsulfonamide core structure, a critical step in the synthesis of herbicides like Nicosulfuron.[18][19]
Detailed Experimental Protocol: Synthesis of a Pyridylsulfonamide Intermediate
This protocol describes a representative synthesis of a key intermediate for a sulfonylurea herbicide, starting from this compound.
Objective: To synthesize N-(4,6-dimethoxypyrimidin-2-yl)-N'-((4-methoxy-5-nitropyridin-2-yl)sulfonyl)urea, a precursor to a Nicosulfuron-like herbicide.
Disclaimer: This protocol is a representative example based on established chemical principles for sulfonylurea synthesis and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity |
| This compound | 607373-83-1 | 188.57 | 10.0 g |
| 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | 155.15 | 8.2 g |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 2.3 g |
| Thionyl Chloride | 7719-09-7 | 118.97 | Excess |
| Triethylamine | 121-44-8 | 101.19 | 1.5 eq |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 200 mL |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | - | 150 mL |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and heating mantle
-
Reflux condenser with a drying tube (CaCl₂)
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
Part A: Synthesis of 2-Sulfonyl chloride-N,N-dimethylnicotinamide (Hypothetical Intermediate based on Nicosulfuron synthesis)
This part is based on the general synthesis of the pyridinesulfonyl chloride moiety needed for coupling.
-
Preparation: A 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with a precursor like 2-mercapto-N,N-dimethylnicotinamide (derived from 2-chloro-N,N-dimethylnicotinamide).[15]
-
Chlorination: The starting material is dissolved in a suitable solvent (e.g., glacial acetic acid). Chlorine gas is bubbled through the solution at a controlled temperature (e.g., 0-10 °C). The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into ice water. The precipitated product, 2-chlorosulfonyl-N,N-dimethylnicotinamide, is filtered, washed with cold water, and dried under vacuum.
Part B: Coupling Reaction to form the Sulfonylurea Bridge
-
Preparation of Isocyanate: In a flame-dried 500 mL three-neck flask under an inert atmosphere, 2-chlorosulfonyl-N,N-dimethylnicotinamide (1.0 eq) is dissolved in anhydrous acetonitrile. Sodium cyanate (1.5 eq) and triethylamine (1.5 eq) are added.[19] The mixture is stirred at 25-30 °C for 5-6 hours to form the corresponding isocyanate in situ.
-
Condensation: In a separate flask, 2-amino-4,6-dimethoxypyrimidine (1.2 eq) is dissolved in anhydrous acetonitrile.[15]
-
Reaction: The solution of 2-amino-4,6-dimethoxypyrimidine is added dropwise to the in situ generated isocyanate solution. The reaction mixture is stirred at ambient temperature for 1-2 hours.[19]
-
Causality: The nucleophilic amine of the pyrimidine attacks the electrophilic carbon of the isocyanate, forming the stable sulfonylurea linkage.
-
-
Work-up and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The residue is taken up in dichloromethane and washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final nicosulfuron product.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Conclusion
This compound is a versatile and valuable intermediate in agrochemical synthesis, owed to its tailored electronic and steric properties. The protocols and mechanistic insights provided herein demonstrate its effective use in constructing complex molecules like sulfonylurea herbicides. A disciplined approach, grounded in a firm understanding of the compound's reactivity and safety requirements, is essential for leveraging its full synthetic potential in the development of next-generation crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 607373-83-1 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. capotchem.cn [capotchem.cn]
- 12. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 18. CN101503403A - Preparation of sulfonylurea herbicide nicosulfuron - Google Patents [patents.google.com]
- 19. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]
Catalytic Functionalization of 2-Chloro-4-methoxy-5-nitropyridine: A Guide for Synthetic Strategy and Protocol
Introduction: The Strategic Value of a Polysubstituted Pyridine Core
In the landscape of modern drug discovery and agrochemical development, pyridine scaffolds are of paramount importance, appearing in a significant number of FDA-approved drugs and leading agrochemicals.[1][2] Their prevalence stems from their ability to engage in critical hydrogen bonding, their metabolic stability, and their capacity to serve as versatile templates for molecular design.[3] The subject of this guide, 2-Chloro-4-methoxy-5-nitropyridine, is a highly functionalized building block poised for strategic elaboration. The interplay of its substituents—an electron-withdrawing nitro group, a displaceable chloro group at an activated position, and an electron-donating methoxy group—creates a unique reactivity profile that can be harnessed for the synthesis of complex molecular architectures.
The chloro substituent at the C2 position is particularly activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This activation is a consequence of the cumulative electron-withdrawing effects of the ring nitrogen and the C5-nitro group, which stabilize the anionic intermediate formed during nucleophilic attack.[4][5] This guide provides a comprehensive overview of key catalytic methods for the functionalization of this versatile scaffold, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Palladium-Catalyzed C-C Bond Formation: Expanding the Core Structure
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, enabling the linkage of the pyridine core to a diverse array of organic fragments.[6] The C2-chloro position of this compound serves as an excellent electrophilic partner in these transformations.
A. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used method for creating C(sp2)-C(sp2) bonds.[7] Its operational simplicity and high functional group tolerance make it a first-choice reaction for many synthetic chemists.[6]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)2 and a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos is often employed for coupling chloro-heterocycles.[5] These bulky ligands facilitate the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step, and promote the reductive elimination to form the product.
-
Base: An inorganic base like K2CO3 or K3PO4 is crucial. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[6]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for structurally similar 2-chloro-5-nitropyridines and serves as a robust starting point.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Catalyst Systems for Suzuki-Miyaura Coupling
| Pd Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)2 | SPhos, XPhos, RuPhos | K2CO3, K3PO4 | Dioxane/H2O, Toluene/H2O | 80-110 |
| Pd2(dba)3 | P(t-Bu)3 | Cs2CO3 | Dioxane | 80-100 |
| Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 90 |
B. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[9][10] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[11]
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction proceeds through two interconnected catalytic cycles.[12] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the palladium(II) complex.
-
Base: An amine base, such as triethylamine (Et3N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and deprotonates the terminal alkyne to form the reactive acetylide.
-
Copper-Free Variants: While the copper co-catalyst enhances the reaction rate, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue, often requiring a stronger base to facilitate the deprotonation of the alkyne.[11]
Experimental Protocol: Representative Sonogashira Coupling
This protocol is adapted from general procedures for the Sonogashira coupling of chloroarenes.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl2(PPh3)2 (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et3N) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, PdCl2(PPh3)2, and CuI.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add degassed triethylamine via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[13][14] This reaction is particularly valuable for synthesizing derivatives of this compound with various amine nucleophiles, which are common pharmacophores.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective.[15] They promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), is required to deprotonate the amine, forming the active amide nucleophile.[16]
-
Reaction Conditions: The reaction is typically performed in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere to prevent catalyst deactivation.
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is based on general conditions for the amination of chloro-heterocycles.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary or secondary amine (1.2 mmol, 1.2 equiv)
-
Pd2(dba)3 (0.01 mmol, 1 mol% Pd)
-
RuPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NaOt-Bu to an oven-dried Schlenk tube.
-
Add this compound, Pd2(dba)3, and RuPhos.
-
Add toluene, followed by the amine.
-
Seal the tube and heat to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, filter through celite, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Common Catalyst Systems for Buchwald-Hartwig Amination
| Pd Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd2(dba)3 | RuPhos, BrettPhos, XPhos | NaOt-Bu, Cs2CO3 | Toluene, Dioxane | 80-110 |
| Pd(OAc)2 | BINAP, DPPF | K3PO4 | Toluene | 100 |
III. The Heck Reaction: A Pathway to Alkenyl-Substituted Pyridines
The Heck reaction provides a direct method for the vinylation of aryl halides, offering a route to valuable alkenyl-substituted pyridines from this compound.[2][17]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst for the Heck reaction.[8]
-
Base: A tertiary amine base like triethylamine is often used to neutralize the HX generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile are typically employed.
Experimental Protocol: Representative Heck Reaction
This protocol is based on general conditions for the Heck reaction of chloroarenes.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene, methyl acrylate) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Triethylamine (Et3N) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)2, and the alkene in DMF.
-
Add triethylamine.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
IV. C-H Functionalization: The Next Frontier
Direct C-H functionalization is an increasingly important area of research, offering a more atom-economical approach to molecular synthesis.[18] While the C-Cl bond in this compound is the most reactive site for cross-coupling, future research may explore the selective functionalization of the C-H bonds at the C3 and C6 positions. This would likely require the use of directing groups or specialized catalytic systems to overcome the inherent reactivity of the C-Cl bond.
V. Conclusion: A Versatile Scaffold for Innovation
This compound is a richly functionalized building block that provides multiple avenues for synthetic diversification. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—offer reliable and versatile methods for C-C and C-N bond formation at the activated C2 position. By understanding the mechanistic underpinnings of these reactions and carefully selecting the appropriate catalytic system and reaction conditions, researchers can effectively leverage this scaffold to construct novel molecules with potential applications in medicine, agriculture, and materials science. The protocols provided herein serve as a robust foundation for developing optimized procedures for specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 2-Chloro-4-methoxy-5-nitropyridine in the Synthesis of Advanced Kinase Inhibitors
Abstract
This comprehensive guide delineates the critical role of 2-chloro-4-methoxy-5-nitropyridine as a versatile building block in the synthesis of targeted kinase inhibitors. We will explore the nuanced reactivity of this substituted pyridine, detailing the strategic interplay of its chloro, methoxy, and nitro functional groups. This document provides not only the theoretical underpinnings of its synthetic applications but also detailed, field-proven protocols for its use in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. A hypothetical synthesis of a dual ALK/EGFR inhibitor is presented to illustrate a practical application, complete with mechanistic insights and characterization data. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent synthetic intermediate in the discovery of next-generation kinase-targeted therapeutics.
Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents.[2] The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes.[3]
The strategic functionalization of the pyridine core is paramount in achieving high potency and selectivity. This compound is a particularly valuable starting material due to the orchestrated reactivity imparted by its substituents. The electron-withdrawing nitro group, positioned para to the chlorine and meta to the methoxy group, strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[4][5] This activation, combined with the distinct electronic properties of the chloro and methoxy groups, allows for sequential and regioselective modifications, providing a robust platform for the synthesis of diverse libraries of potential kinase inhibitors.[6]
The Chemical Reactivity of this compound: A Symphony of Functional Groups
The synthetic utility of this compound stems from the predictable and exploitable reactivity of its functional groups.
-
The Chloro Group (C2-position): As a good leaving group, the chlorine atom is the primary site for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the C5 position significantly lowers the electron density at C2, making it highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[7]
-
The Methoxy Group (C4-position): The methoxy group is a key modulator of the molecule's electronic properties and can influence its conformation.[1] While it is an electron-donating group by resonance, its inductive effect also plays a role. In the context of kinase inhibitors, the methoxy group can serve as a hydrogen bond acceptor or be metabolically stable, contributing favorably to the pharmacokinetic profile of the final compound.
-
The Nitro Group (C5-position): The potent electron-withdrawing nature of the nitro group is the primary driver of the molecule's reactivity in SNAr reactions.[4] Furthermore, the nitro group can be readily reduced to an amino group, providing an additional handle for further synthetic diversification, such as amide bond formation or participation in further cross-coupling reactions.
The interplay of these groups allows for a multi-stage synthetic strategy, often beginning with an SNAr reaction at the C2 position, followed by reduction of the nitro group and subsequent functionalization.
Core Synthetic Methodologies
Two primary synthetic transformations unlock the potential of this compound in kinase inhibitor synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most common initial step in the elaboration of the this compound scaffold. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and is facilitated by the electron-deficient nature of the pyridine ring.[5]
Protocol 1: General Procedure for SNAr with an Aromatic Amine
This protocol describes a typical SNAr reaction between this compound and a substituted aniline, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the substituted aniline (1.1 eq), and the base (DIPEA or K₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (DMF or Dioxane) to achieve a concentration of approximately 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a small amount of cold solvent. If no precipitate forms, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(arylamino)-4-methoxy-5-nitropyridine derivative.
Data Presentation: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 8 | 85-95 |
| 4-Fluoroaniline | DIPEA | Dioxane | 90 | 6 | 90-98 |
| Benzylamine | Et₃N | Ethanol | Reflux | 4 | 80-90 |
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 6 | 90-95 |
Note: Yields are illustrative and can vary based on the specific nucleophile and reaction conditions.[8]
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is dominant for substitutions at the C2 position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed for C-C bond formation, often after modification of the initial scaffold. For instance, if the chlorine at C2 is retained, it can participate in Suzuki coupling, though this is less common than SNAr. More frequently, the nitro group is reduced to an amine, which is then converted to a halide or triflate, providing a new handle for cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling of a Derived Aryl Bromide
This protocol outlines a Suzuki coupling reaction with a hypothetical intermediate derived from this compound where the nitro group has been reduced and the resulting amine converted to a bromide.
Materials:
-
5-Bromo-2-(arylamino)-4-methoxypyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Dioxane and Water (typically 4:1 to 10:1 ratio)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 5-bromo-2-(arylamino)-4-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst and ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[9][10]
Application in the Synthesis of a Dual ALK/EGFR Inhibitor: A Hypothetical Workflow
To illustrate the practical application of this compound, we present a hypothetical multi-step synthesis of a novel dual Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitor. This synthetic route is inspired by reported syntheses of potent kinase inhibitors.[11]
The Target: Dual Inhibition of ALK and EGFR Signaling
Both ALK and EGFR are receptor tyrosine kinases that, when mutated or overexpressed, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[11] Dual inhibition of these pathways presents a promising therapeutic strategy to overcome resistance mechanisms and improve patient outcomes.
Signaling Pathway Overview
Caption: Dual inhibition of ALK and EGFR pathways.
Synthetic Scheme
Caption: Hypothetical synthesis of a dual ALK/EGFR inhibitor.
Detailed Synthetic Protocol
Step 1: Synthesis of N-(4-methoxy-5-nitropyridin-2-yl)-2-(isopropylsulfonyl)aniline (Intermediate 1)
Following Protocol 1, this compound is reacted with 2-(isopropylsulfonyl)aniline in the presence of a suitable base to yield Intermediate 1.
Step 2: Synthesis of N²-(2-(isopropylsulfonyl)phenyl)-4-methoxypyridine-2,5-diamine (Intermediate 2)
The nitro group of Intermediate 1 is reduced to an amine using a standard reducing agent such as iron powder in the presence of ammonium chloride in an ethanol/water mixture.
Step 3: Synthesis of N²-(2-(isopropylsulfonyl)phenyl)-N⁵-(4-(4-methyl-1,4-diazepan-1-yl)-2-nitrophenyl)-4-methoxypyridine-2,5-diamine (Intermediate 3)
Intermediate 2 is coupled with 1-(4-bromo-2-nitrophenyl)-4-methyl-1,4-diazepane via a Buchwald-Hartwig amination reaction.
Step 4: Synthesis of N⁵-(2-amino-4-(4-methyl-1,4-diazepan-1-yl)phenyl)-N²-(2-(isopropylsulfonyl)phenyl)-4-methoxypyridine-2,5-diamine (Intermediate 4)
The remaining nitro group on Intermediate 3 is reduced to an amine using similar conditions as in Step 2.
Step 5: Synthesis of the Final Inhibitor
Intermediate 4 is acylated with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine to yield the final hypothetical dual ALK/EGFR inhibitor. This acrylamide moiety acts as a Michael acceptor, which can form a covalent bond with a cysteine residue in the ATP-binding site of EGFR, leading to irreversible inhibition.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex kinase inhibitors. Its well-defined reactivity, governed by the interplay of its chloro, methoxy, and nitro substituents, allows for the strategic and regioselective introduction of various functionalities. The protocols and synthetic strategies outlined in this guide provide a robust framework for researchers to leverage this valuable building block in the discovery and development of novel, targeted therapeutics. The hypothetical synthesis of a dual ALK/EGFR inhibitor showcases a practical application of these principles, demonstrating a clear path from a simple pyridine starting material to a complex, biologically active molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. medkoo.com [medkoo.com]
- 3. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 6. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Overcoming Low Yield in the Synthesis of 2-Chloro-4-methoxy-5-nitropyridine
Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. We will delve into the mechanistic principles governing the reaction, provide detailed experimental protocols, and offer data-driven solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of this compound can be frustrating. This section provides a systematic approach to identifying and addressing the root causes of this issue.
Issue 1: My reaction yield is significantly lower than expected.
Possible Cause 1: Suboptimal Nitrating Conditions for Direct Nitration
The direct nitration of 2-chloro-4-methoxypyridine is a challenging electrophilic aromatic substitution. The pyridine ring is inherently electron-deficient and less reactive than benzene.[1] The chloro group at the 2-position is an electron-withdrawing group, further deactivating the ring. While the methoxy group at the 4-position is an activating, ortho-para directing group, the interplay of these electronic effects can lead to a complex product mixture and low conversion of the starting material.
Solution:
-
Temperature Control: Maintain stringent temperature control. Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to control the exothermic reaction and minimize side reactions. Gradually allow the reaction to warm to the optimal temperature as determined by small-scale experiments.
-
Nitrating Agent Stoichiometry: Carefully control the stoichiometry of the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid). An excess of the nitrating agent can lead to the formation of dinitrated byproducts.
-
Alternative Nitrating Agents: Consider milder nitrating agents that can offer better regioselectivity and yields.[2] Examples include:
-
Dinitrogen pentoxide (N₂O₅) in an organic solvent.[2]
-
Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.
-
Possible Cause 2: Isomer Formation and Purification Losses
The directing effects of the chloro and methoxy groups can lead to the formation of multiple isomers, primarily the desired 5-nitro product and the undesired 3-nitro isomer. The separation of these isomers can be challenging and lead to significant loss of the desired product.
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the formation of the desired isomer.
-
Purification Strategy: Employ a multi-step purification strategy. This may involve:
-
Extraction: To remove acidic residues and water-soluble byproducts.
-
Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
-
Recrystallization: To obtain the final product in high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain this compound with a good yield?
While direct nitration of 2-chloro-4-methoxypyridine is feasible, a more reliable and higher-yielding approach often involves a multi-step synthesis starting from 2-aminopyridine. This route avoids the challenges of controlling regioselectivity in the direct nitration of a disubstituted pyridine.[3][4]
A common pathway involves:
-
Nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine.
-
Diazotization of the amino group followed by hydrolysis to give 2-hydroxy-5-nitropyridine.
-
Chlorination of the hydroxyl group to afford 2-chloro-5-nitropyridine.
-
Methoxylation of a related chloro-nitro-pyridine derivative.
Q2: Can you explain the directing effects of the chloro and methoxy groups in the direct nitration of 2-chloro-4-methoxypyridine?
The regioselectivity of the nitration is governed by the electronic effects of the substituents on the pyridine ring.
-
Methoxy Group (-OCH₃): This is an activating group due to its ability to donate electron density to the ring through resonance. It is an ortho, para-director.
-
Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.
In 2-chloro-4-methoxypyridine, the positions ortho and para to the methoxy group are C3, C5. The positions ortho and para to the chloro group are C3 and C6. The directing effects of both groups reinforce substitution at the C3 and C5 positions. The nitro group will preferentially substitute at the position that is most activated. The C5 position is generally favored due to a combination of electronic and steric factors.
"2-Chloro-4-methoxypyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Directing Effects" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Methoxy (-OCH3)" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Chloro (-Cl)" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C3 Position"; "C5 Position (Desired)"; "C6 Position";
"2-Chloro-4-methoxypyridine" -- "Directing Effects"; "Directing Effects" -- "Methoxy (-OCH3)"; "Directing Effects" -- "Chloro (-Cl)"; "Methoxy (-OCH3)" -- "C3 Position"; "Methoxy (-OCH3)" -- "C5 Position (Desired)"; "Chloro (-Cl)" -- "C3 Position"; "Chloro (-Cl)" -- "C6 Position"; }
Caption: Directing effects in the nitration of 2-chloro-4-methoxypyridine.Q3: What are the expected byproducts in the direct nitration of 2-chloro-4-methoxypyridine?
Based on the directing effects, the main byproduct is likely to be 2-chloro-4-methoxy-3-nitropyridine . The formation of dinitrated products is also possible if an excess of the nitrating agent is used or if the reaction temperature is not controlled.
Q4: How can I confirm the identity and purity of my product?
A combination of spectroscopic techniques is essential for the characterization of your product and the identification of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify fragments that can help in structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.
Table 1: Expected ¹H NMR Chemical Shifts for Potential Isomers
| Compound | H-3 | H-5 | H-6 | OCH₃ |
| This compound | ~7.0 ppm (s) | - | ~8.8 ppm (s) | ~4.0 ppm (s) |
| 2-Chloro-4-methoxy-3-nitropyridine | - | ~7.2 ppm (d) | ~8.2 ppm (d) | ~4.1 ppm (s) |
Note: These are approximate chemical shifts and can vary depending on the solvent and instrument.
Q5: What safety precautions should I take during this synthesis?
-
Nitrating agents are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is exothermic. Use an ice bath to control the temperature, especially during the addition of the nitrating agent.
-
Handle all organic solvents in a fume hood.
Experimental Protocols
Protocol 1: Direct Nitration of 2-Chloro-4-methoxypyridine (Representative Protocol)
This protocol is based on general procedures for the nitration of substituted pyridines and should be optimized for your specific setup.
Materials:
-
2-Chloro-4-methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
-
Slowly add 2-chloro-4-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-chloro-4-methoxypyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) and monitor the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Synthesis via 2-Amino-5-nitropyridine
This multi-step synthesis is a more robust method for obtaining the desired product with a higher yield.[3][4]
Step 1: Nitration of 2-Aminopyridine
-
Slowly add 2-aminopyridine to concentrated sulfuric acid in an ice bath.
-
Add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.
-
After the addition, heat the reaction mixture and monitor by TLC.
-
Pour the reaction mixture onto ice and neutralize with ammonia to precipitate 2-amino-5-nitropyridine.
Step 2: Hydrolysis to 2-Hydroxy-5-nitropyridine
-
Dissolve the 2-amino-5-nitropyridine in dilute sulfuric acid.
-
Cool the solution and add sodium nitrite solution dropwise to form the diazonium salt.
-
Gently heat the solution to hydrolyze the diazonium salt to 2-hydroxy-5-nitropyridine.
Step 3: Chlorination to 2-Chloro-5-nitropyridine
-
React the 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3]
-
Purify the resulting 2-chloro-5-nitropyridine.
Step 4: Methoxylation A methoxy group can be introduced in a separate step if starting from a different chloro-nitropyridine derivative.
References
Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Pyridines
Welcome to the Technical Support Center for advanced pyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on the pyridine nucleus. Here, we address the common challenges and specific questions related to achieving regiochemical control during nitration reactions, providing not just protocols but the mechanistic reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine so much less reactive than benzene towards nitration, and why is the 3-position the typical site of substitution?
The reduced reactivity of pyridine compared to benzene stems from the electron-withdrawing nature of the sp²-hybridized nitrogen atom.[1][2] This nitrogen atom deactivates the entire ring towards electrophilic attack through two primary mechanisms:
-
Inductive Effect: Nitrogen's high electronegativity pulls electron density away from the ring carbons.[2]
-
Resonance Effect: The nitrogen atom can withdraw electron density from the ortho (C2/C6) and para (C4) positions via resonance, creating partial positive charges at these sites.[2]
Furthermore, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the nitrogen atom is protonated to form the pyridinium cation.[2][3] This places a formal positive charge on the nitrogen, drastically increasing its electron-withdrawing power and further deactivating the ring.[2]
Attack by an electrophile (like the nitronium ion, NO₂⁺) preferentially occurs at the 3-position (meta) because the resulting carbocation intermediate (sigma complex) is the most stable (or least unstable). Attack at the C2, C4, or C6 positions would place one of the resonance structures with a positive charge directly on the already electron-deficient nitrogen atom, a highly energetically unfavorable state.[4][5]
Q2: What are the consequences of substituents on the regioselectivity of pyridine nitration?
Substituents exert their own electronic and steric influences, which compete with the inherent directing effects of the pyridine nitrogen.[6][7] The final regiochemical outcome depends on the interplay between the substituent's nature (electron-donating vs. electron-withdrawing) and its position on the ring.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), alkoxy (-OR), and alkyl (-R) are activating and ortho-, para-directing.[7][8] They increase the electron density of the ring, making nitration possible under less harsh conditions.[9] The directing effect of a strong EDG can often override the pyridine nitrogen's meta-directing influence, leading to substitution ortho or para to the substituent.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) are deactivating and meta-directing.[6][10] When an EWG is present, the ring becomes even more deactivated, and nitration will be directed to a position that is meta to both the ring nitrogen and the EWG, if possible.
The following table summarizes the expected directing effects.
| Substituent Type | Examples | Activating/Deactivating | Primary Directing Influence | Typical Nitration Position(s) |
| Strongly Activating | -NH₂, -OH, -OR | Activating | Ortho, Para to substituent | Ortho/Para to substituent (e.g., 3- or 5-position on a 2-substituted pyridine) |
| Moderately Activating | -Alkyl, -Aryl | Activating | Ortho, Para to substituent | Often a mixture; depends on sterics and reaction conditions |
| Halogens | -F, -Cl, -Br, -I | Deactivating | Ortho, Para to substituent | Ortho/Para to the halogen, but requires forcing conditions |
| Deactivating | -NO₂, -CN, -SO₃H, -COR | Deactivating | Meta to substituent | Meta to both the ring N and the substituent |
Q3: How can I achieve nitration at the C4 position, which is electronically disfavored?
Direct electrophilic nitration at the C4 (para) position of pyridine is extremely difficult due to electronic deactivation. The most reliable and widely used strategy is to first convert the pyridine into its corresponding Pyridine N-oxide .[11]
The N-oxide functionality transforms the regiochemical outcome by:
-
Activating the Ring: The N-oxide oxygen can donate electron density into the ring via resonance, particularly enriching the C2 and C4 positions.
-
Directing to C4: This increased electron density makes the N-oxide much more reactive towards electrophiles and strongly directs nitration to the C4 position.
-
Facilitating Removal: The N-oxide can be easily deoxygenated (e.g., using PCl₃ or H₂/Pd) after nitration to yield the desired 4-nitropyridine derivative.
Troubleshooting Guide: Common Issues in Pyridine Nitration
Problem 1: My reaction yields are very low or I'm only recovering starting material.
-
Probable Cause: The reaction conditions are not sufficiently vigorous to overcome the inherent lack of reactivity of the pyridine ring.[3][12] Under standard nitrating conditions, the pyridine nitrogen is protonated, creating a highly deactivated pyridinium species that resists electrophilic attack.[2]
-
Proposed Solutions & Workflow:
-
Intensify Reaction Conditions: For simple or deactivated pyridines, drastic conditions are often necessary.[1] This can include using fuming nitric acid, oleum (H₂SO₄ + SO₃), or increasing the reaction temperature significantly (e.g., >200-300 °C).[9][13] Safety Precaution: These conditions are hazardous and require appropriate engineering controls.
-
Utilize the N-Oxide Strategy (for C4-Nitration): As detailed in the FAQs, converting the pyridine to its N-oxide activates the ring and directs substitution to the C4 position.[11] This is often the most effective solution for accessing 4-nitro derivatives.
-
Consider Alternative Nitrating Systems: For substrates that are sensitive to strong acids, milder nitrating agents can be employed. Systems like N-nitrosaccharin or nitronium tetrafluoroborate (NO₂BF₄) can be effective, particularly if the nitrogen is sterically hindered.[12][14] Another powerful method involves using dinitrogen pentoxide (N₂O₅).[15][16]
-
`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} ` Caption: Decision workflow for addressing low-yield pyridine nitrations.
Problem 2: I'm getting a significant amount of di-nitrated (or over-nitrated) products.
-
Probable Cause: The reaction conditions are too harsh for your specific substrate, or your pyridine is substituted with strong electron-donating groups that hyper-activate the ring.[8][17] This causes the initial mono-nitrated product to be reactive enough to undergo a second nitration.
-
Proposed Solution: Controlled Mono-nitration Protocol
This protocol is designed to minimize over-nitration by carefully controlling the concentration of the active nitrating species and the reaction temperature.[17]
Step-by-Step Methodology:
-
Cooling: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the substituted pyridine in a suitable solvent (e.g., concentrated sulfuric acid). Cool the mixture to a low starting temperature (e.g., -10 to 0 °C) using an appropriate cooling bath.
-
Prepare Nitrating Mixture: Separately, prepare the nitrating mixture (e.g., a stoichiometric amount, typically 1.0-1.1 equivalents, of HNO₃ in H₂SO₄) and cool it to the same temperature.
-
Slow Addition: Add the nitrating mixture to the pyridine solution dropwise via the dropping funnel. Maintain a very slow and steady addition rate to prevent localized heating and high concentrations of the nitronium ion. The internal temperature should be carefully monitored and kept constant.
-
Reaction Monitoring: The reaction progress must be actively monitored. Take small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes), quench them carefully in ice/water, and analyze by TLC or GC-MS to determine the ratio of starting material, mono-nitrated product, and di-nitrated product.
-
Quenching: Once the analysis shows that the formation of the desired mono-nitrated product is maximized and before significant di-nitration occurs, quench the entire reaction by carefully pouring it onto a large amount of crushed ice.
-
Work-up and Purification: Neutralize the acidic solution with a suitable base (e.g., Na₂CO₃ or NH₄OH). Extract the product with an organic solvent. The desired mono-nitrated product can then be isolated from residual starting material and di-nitrated byproducts using column chromatography or recrystallization.[17]
-
Problem 3: The nitration is occurring at the wrong position, giving me an undesired regioisomer.
-
Probable Cause: There are competing directing effects between the pyridine nitrogen and the substituents on the ring. Steric hindrance may also be playing a role, favoring substitution at a less crowded position.[6][18]
-
Proposed Solutions & Mechanistic Insight:
-
Leverage Electronic Effects: If you have a strong activating group (e.g., -NH₂), its ortho/para directing effect is often dominant. Ensure your reaction conditions are optimized to favor kinetic control, which reflects these electronic preferences. Conversely, for EWGs, the meta-directing nature will be reinforced by the ring nitrogen.
-
Exploit Steric Hindrance: If your desired isomer is sterically hindered, you may be out of luck with standard EAS. However, if the undesired isomer is the more sterically crowded one, you can sometimes favor the desired product by using a bulkier nitrating reagent.
-
Change the Mechanism Entirely: When conventional EAS fails to provide the desired isomer, alternative pathways that do not rely on a simple nitronium ion attack may be necessary.
-
For 3-Nitropyridines (under milder conditions): The Bakke procedure, which involves reacting the pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, followed by treatment with aqueous sodium bisulfite (NaHSO₃), can be highly effective.[3][15] The mechanism is believed to proceed through a[4][18] sigmatropic shift of the nitro group from the nitrogen to the C3 position.[16]
-
For meta-Nitration via a Radical Pathway: Recently developed methods allow for formal meta-nitration of pyridines under mild, open-air conditions. These strategies often involve a dearomatization-rearomatization sequence using radical sources like TBN (tert-butyl nitrite) and TEMPO, providing access to isomers that are difficult to obtain via EAS.[18]
-
-
`dot graph G { layout=neato; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10, width=2, height=0.8]; edge [fontname="Helvetica", fontsize=9];
} ` Caption: Overview of major strategies to control nitration regioselectivity.
References
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 5. Pyridine undergoes electrophilic aromatic substitution preferentially at .. [askfilo.com]
- 6. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Nucleophilic Aromatic Substitution on Chloropyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing nucleophilic aromatic substitution (SNAr) on chloropyridines. As a powerful tool for forging carbon-heteroatom and carbon-carbon bonds, this reaction is pivotal in synthesizing a vast array of functionalized pyridines. However, like any sophisticated chemical transformation, it can present challenges. This document provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot and optimize your reactions, ensuring scientific integrity and successful outcomes.
Understanding the Fundamentals: The SNAr Mechanism on Pyridines
Before delving into troubleshooting, it's crucial to grasp the underlying mechanism. The SNAr reaction on a chloropyridine is a two-step addition-elimination process. First, a nucleophile attacks the electron-deficient pyridine ring at the carbon atom bearing the chlorine. This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted pyridine product.[2]
The success of this reaction hinges on the stability of the Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen atom plays a critical role in stabilizing this intermediate, particularly when the substitution occurs at the 2- (ortho) or 4- (para) positions relative to the nitrogen.[1][3] At these positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which significantly lowers the activation energy of the reaction.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My SNAr reaction on a chloropyridine is showing low to no yield. What are the most common culprits and how can I address them?
Low or no yield is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is essential.
A1: Initial Diagnostic Checklist
-
Re-evaluate Your Substrate's Reactivity: The position of the chlorine atom on the pyridine ring is paramount. The general order of reactivity for chloropyridine isomers in SNAr reactions is 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[1] Substitution at the 3-position (meta to the nitrogen) is significantly slower because the negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the ring nitrogen.[1][4] If you are working with a 3-chloropyridine, you may need to employ more forcing conditions (higher temperatures, stronger bases) or consider alternative synthetic strategies.[5]
-
Assess the Nucleophile's Strength and Steric Profile: The nucleophile must be sufficiently potent to attack the electron-deficient ring.
-
Nucleophilicity: If you are using a weak nucleophile (e.g., an alcohol), consider converting it to a more reactive form, such as an alkoxide, by using a strong base.[6]
-
Steric Hindrance: A bulky nucleophile may struggle to access the reaction site, particularly the more sterically hindered 2-position.[6] If you suspect steric hindrance is an issue, you might need to use a less bulky nucleophile or explore alternative isomers.
-
-
Scrutinize the Leaving Group: While chlorine is a common leaving group, the typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[2][7] The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.[6][7] If your reaction with a chloropyridine is sluggish, and a fluoropyridine analog is available, it may offer a significant rate enhancement.
-
Optimize Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred for SNAr reactions.[6][8] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. Protic solvents, on the other hand, can solvate the nucleophile itself through hydrogen bonding, reducing its reactivity.[9][10]
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier associated with disrupting the aromaticity of the pyridine ring.[11] If your reaction is not proceeding at room temperature, incrementally increasing the temperature is a logical next step.
-
Base: When using nucleophiles that require deprotonation (e.g., alcohols, thiols, amines), the choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases like NaH or K₂CO₃ are often employed.[12]
-
Q2: I'm observing the formation of significant side products in my reaction. What are the likely side reactions and how can I suppress them?
Side product formation can diminish your yield and complicate purification. Understanding the potential side reactions is the first step toward mitigating them.
A2: Common Side Reactions and Mitigation Strategies
-
Competitive N-Alkylation/Arylation: When using amine nucleophiles, there is a possibility of over-alkylation or arylation, especially if the product amine is more nucleophilic than the starting amine.
-
Solution: Use a slight excess of the starting amine to favor the desired monosubstitution. Alternatively, controlling the stoichiometry of the base can sometimes limit further reaction.
-
-
Hydrolysis of the Product: In the presence of water and base, some substituted pyridines can be susceptible to hydrolysis, particularly if the newly introduced group is a good leaving group itself.
-
Solution: Ensure your reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Ring-Opening Reactions: Under very harsh conditions (e.g., very strong bases, high temperatures), the pyridine ring itself can be susceptible to nucleophilic attack leading to ring-opening.
-
Solution: Screen for milder reaction conditions. It may be possible to achieve the desired transformation at a lower temperature or with a less aggressive base.
-
Q3: My reaction is proceeding very slowly, even with heating. Are there ways to accelerate the reaction without resorting to extreme conditions?
Sluggish reactions are a common hurdle. Fortunately, several catalytic and activation strategies can be employed.
A3: Strategies for Rate Enhancement
-
Catalysis:
-
Metal Catalysis: Certain SNAr reactions can be catalyzed by metals. Metal complexes can coordinate to the pyridine nitrogen (σ-complexation) or the aromatic π-system (π-complexation), withdrawing electron density and further activating the ring towards nucleophilic attack.[13]
-
Acid Catalysis: Simple protic acids can protonate the pyridine nitrogen, increasing the electrophilicity of the ring and accelerating the reaction.[13]
-
-
Activation via N-Oxide Formation: Pyridine N-oxides are significantly more reactive towards nucleophilic substitution than their parent pyridines.[14] The N-oxide group is strongly electron-withdrawing, which greatly facilitates nucleophilic attack. The N-oxide can be readily removed after the substitution reaction if desired.
-
Phase-Transfer Catalysis (PTC): In reactions involving a solid-liquid interface (e.g., a solid inorganic base), a phase-transfer catalyst can be employed to shuttle the anionic nucleophile into the organic phase, thereby increasing its effective concentration and accelerating the reaction.[15]
Experimental Protocols and Data Presentation
Protocol 1: General Procedure for a Trial SNAr Reaction
This protocol provides a starting point for the nucleophilic aromatic substitution of a chloropyridine with an alcohol.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chloropyridine (1.0 equiv) and the alcohol nucleophile (1.2 equiv).
-
Solvent and Base Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a concentration of 0.1-0.5 M. Add a strong base, such as sodium hydride (NaH, 1.3 equiv), portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat as necessary (e.g., 80-120 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Influence of Reaction Parameters on Yield
The following table illustrates the potential impact of optimizing various reaction parameters on the yield of a hypothetical SNAr reaction between 4-chloropyridine and phenol.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 45 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 12 | 75 |
| 3 | NaH (1.3) | DMF | 80 | 6 | 92 |
| 4 | NaH (1.3) | THF | 65 | 24 | 60 |
This data is illustrative and serves to highlight general trends.
Visualizing the Concepts
Diagram 1: General Mechanism of SNAr on a Chloropyridine
Caption: The two-step addition-elimination mechanism of SNAr.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 14. baranlab.org [baranlab.org]
- 15. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Suzuki Coupling with 2-Chloro-4-methoxy-5-nitropyridine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Chloro-4-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. The coupling of electron-deficient heteroaryl chlorides such as this compound presents unique challenges, and this resource aims to provide scientifically grounded solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound considered challenging?
A1: The coupling of this compound is challenging due to a combination of electronic and steric factors. The pyridine ring is electron-deficient, which can make the oxidative addition of the palladium catalyst to the C-Cl bond slower compared to electron-rich aryl chlorides.[1][2] Additionally, the presence of the nitro group, a strong electron-withdrawing group, further deactivates the substrate towards oxidative addition.[3][4] The methoxy group can also influence the electronic properties and steric environment of the reaction center.
Q2: What is the general mechanism for the Suzuki-Miyaura coupling reaction?
A2: The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][6][7] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, the C-Cl bond of the pyridine) to form a Pd(II) complex.[1][6][7]
-
Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) forms a boronate species. This species then transfers its organic group to the palladium center, replacing the halide.[6][7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.[9][10]
-
Protodeboronation: This is the hydrolysis of the carbon-boron bond of the organoboron reagent, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by aqueous basic conditions.[9][11]
-
Homocoupling: This involves the coupling of two molecules of the organoboron reagent or two molecules of the halide to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen.[9][10]
Troubleshooting Guide
Low or No Conversion
Q4: I am observing very low or no conversion of my this compound. What are the likely causes and how can I address them?
A4: Low or no conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Inefficient Oxidative Addition: The C-Cl bond of an electron-deficient pyridine is strong, making oxidative addition the rate-limiting step.[12]
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[9] More electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition for aryl chlorides.[12][13][14] Consider using catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.[9][14][15]
-
Palladium Source: Ensure you are using a reliable palladium source. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[16] If this reduction is inefficient, the catalytic cycle will not initiate. Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring efficient reduction of a Pd(II) source is crucial.
2. Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, such as the formation of palladium black (agglomerated nanoparticles).[10][12]
-
Inert Atmosphere: The Pd(0) species is sensitive to oxidation by air.[9] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.
-
Impurities: Impurities in starting materials or solvents can poison the catalyst.[12] Ensure the purity of your this compound, boronic acid, and solvent.
3. Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and the overall reaction rate.
-
Base Strength: A base is required to activate the boronic acid to form a more nucleophilic boronate species.[8][17][18] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[9][15][19]
-
Solvent System: The solvent influences the solubility of reagents and the stability of intermediates.[20][21] Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[17] Sometimes, a biphasic system with water is employed, but care must be taken to minimize protodeboronation.[17]
Significant Side Product Formation
Q5: My reaction is producing a significant amount of homocoupled product. How can I suppress this side reaction?
A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst.
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[9]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.
Q6: I suspect protodeboronation of my boronic acid is the main issue. What steps can I take to minimize it?
A6: Protodeboronation is a common problem, especially with electron-deficient or heteroaryl boronic acids.[22]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards hydrolysis than the corresponding boronic acids.[9][23]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation.
-
Choice of Base: While a base is necessary, prolonged exposure to strong aqueous bases can accelerate protodeboronation. A careful screening of bases and reaction time is recommended.
Optimization Workflow and Data
General Optimization Strategy
A systematic approach to optimizing the reaction conditions is crucial for success. The following workflow provides a logical progression for troubleshooting and optimization.
Caption: A workflow for troubleshooting and optimizing the Suzuki coupling of this compound.
Recommended Starting Conditions and Optimization Parameters
The following table provides a starting point for the optimization of the Suzuki coupling of this compound.
| Parameter | Recommended Starting Condition | Optimization Range/Options | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(II) sources with appropriate ligands are often more active for challenging substrates.[24] |
| Ligand | SPhos or XPhos | RuPhos, P(t-Bu)₃, NHC ligands (e.g., IPr) | Bulky, electron-rich ligands are essential for the oxidative addition of aryl chlorides.[13][14] |
| Catalyst Loading | 1-2 mol % Pd | 0.5-5 mol % | Higher catalyst loading may be necessary for difficult couplings, but lower is preferable for cost and purification.[25] |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃, KF | Stronger, non-nucleophilic bases are often required to promote transmetalation without causing side reactions.[19] |
| Solvent | Dioxane | THF, Toluene, DMF, Toluene/H₂O | Solvent choice affects solubility and reaction kinetics.[17][20][21] |
| Temperature | 100 °C | 80-120 °C | Higher temperatures are often needed to overcome the activation barrier for oxidative addition.[5][26] |
| Atmosphere | Argon or Nitrogen | - | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[9] |
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Yoneda Labs [yonedalabs.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-4-methoxy-5-nitropyridine
Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to help you navigate potential side reactions and optimize your experimental outcomes.
I. Overview of the Synthesis
The synthesis of this compound typically involves the electrophilic nitration of a 2-chloro-4-methoxypyridine precursor. The reaction is governed by the directing effects of the substituents on the pyridine ring. The methoxy group at the 4-position is an activating, ortho-, para-directing group, while the chloro group at the 2-position is a deactivating, ortho-, para-directing group. The interplay of these electronic effects dictates the regioselectivity of the nitration.
A common synthetic approach starts from 2-amino-4-methylpyridine, which undergoes a series of reactions including nitration, hydrolysis, and chlorination to yield the target molecule.[1]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction produced a mixture of nitro-isomers. How can I improve the regioselectivity for the desired 5-nitro product?
A1: Isomer formation is the most common side reaction in this synthesis. The primary byproduct is often the 2-chloro-4-methoxy-3-nitropyridine isomer. The formation of these isomers is a direct consequence of the directing effects of the methoxy and chloro substituents on the pyridine ring.
Causality:
-
The methoxy group at C4 strongly activates the ortho positions (C3 and C5) for electrophilic attack.
-
The chloro group at C2 deactivates the ring but also directs ortho and para. Its influence is generally less pronounced than the activating methoxy group.
This dual influence can lead to a mixture of the 3-nitro and 5-nitro isomers.
Troubleshooting & Optimization:
-
Control of Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. It is advisable to maintain the temperature between 0°C and 10°C during the addition of the nitrating agent.[1]
-
Choice of Nitrating Agent: A milder nitrating agent may improve selectivity. While a mixture of concentrated nitric acid and sulfuric acid is common, other reagents can be explored.[1]
-
Order of Reagent Addition: Slowly adding the pyridine substrate to the pre-mixed nitrating acids can sometimes favor the formation of one isomer over the other by maintaining a high concentration of the nitrating species.
Purification of Isomers: If a mixture of isomers is obtained, separation can be achieved through:
-
Column Chromatography: Silica gel chromatography is an effective method for separating nitropyridine isomers. A common eluent system is a mixture of hexane and ethyl acetate.
-
Recrystallization: Careful selection of a recrystallization solvent can selectively precipitate the desired isomer. Ethanol, acetone, or mixtures involving dichloromethane and hexane are often good starting points.[2]
Q2: I observe the formation of a significant amount of a byproduct that is more polar than my desired product and lacks the chloro-substituent. What is happening?
A2: This is likely due to the hydrolysis of the 2-chloro group to a 2-hydroxy group, forming 2-Hydroxy-4-methoxy-5-nitropyridine. The 2-chloro position on the pyridine ring is susceptible to nucleophilic attack, especially in the presence of water under acidic or basic conditions.
Causality: The chloro group at the 2-position of the pyridine ring can be displaced by water, particularly at elevated temperatures or during aqueous work-up procedures. The resulting hydroxyl group is significantly more polar than the chloro group.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used throughout the reaction.
-
Controlled Work-up: During the work-up, minimize the time the reaction mixture is in contact with aqueous solutions, especially if the pH is high. It is recommended to perform any aqueous washes at low temperatures.
-
Purification: The 2-hydroxy byproduct is more polar and can typically be separated from the desired product by column chromatography on silica gel.
Q3: My NMR analysis suggests the loss of the methoxy group. Is this a known side reaction?
A3: Yes, demethylation of the methoxy group is a possible side reaction under strong acidic conditions. This would result in the formation of 2-chloro-4-hydroxy-5-nitropyridine.
Causality: The use of strong acids, such as concentrated sulfuric acid, at elevated temperatures can lead to the cleavage of the methyl-oxygen bond of the methoxy group.
Troubleshooting & Optimization:
-
Temperature Control: Strictly control the reaction temperature and avoid prolonged heating. The nitration should ideally be carried out at low temperatures.
-
Acid Concentration: Use the minimum amount of sulfuric acid necessary to achieve the desired reaction.
-
Purification: The resulting 4-hydroxy byproduct will have different solubility and polarity compared to the desired methoxy compound, allowing for separation by recrystallization or chromatography.
III. Experimental Protocols
The following is a generalized protocol for the synthesis of a nitropyridine derivative, which can be adapted for this compound.
Protocol 1: Nitration of a Substituted Pyridine
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5°C in an ice bath.
-
Slowly add the 2-chloro-4-methoxypyridine substrate to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the pyridine substrate, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 0-10°C or room temperature) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
IV. Visualizations
Diagram 1: Synthetic Pathway and Potential Side Products
Caption: Synthetic route to this compound and major side reactions.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical guide to troubleshooting low yields in the synthesis.
V. Quantitative Data Summary
| Side Product | Typical Cause | Relative Polarity (vs. Product) | Recommended Analytical Technique |
| 2-Chloro-4-methoxy-3-nitropyridine | Isomerization | Similar | HPLC, GC-MS, ¹H NMR |
| 2-Hydroxy-4-methoxy-5-nitropyridine | Hydrolysis of Chloro Group | Higher | TLC, HPLC, LC-MS |
| 2-Chloro-4-hydroxy-5-nitropyridine | Demethylation | Higher | TLC, HPLC, LC-MS, ¹H NMR |
VI. References
-
BenchChem. (2025). Technical Support Center: Synthesis of Nitropyridines. --INVALID-LINK--
-
Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. --INVALID-LINK--
References
Technical Support Center: Enhancing the Stability of 2-Chloro-4-methoxy-5-nitropyridine in Solution
Welcome to the technical support center for 2-Chloro-4-methoxy-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, we will explore the factors influencing its degradation and offer practical solutions to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its pyridine ring is rendered electron-deficient by the presence of a strongly electron-withdrawing nitro group and the inherent electron-withdrawing nature of the ring nitrogen. This electronic configuration makes the chloro-substituent at the 2-position susceptible to nucleophilic aromatic substitution (SNAr), which is the primary pathway for its degradation in solution. Understanding and mitigating this reactivity is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound in solution?
A1: The primary cause of degradation is nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile. The key factors that promote this degradation are:
-
Nucleophilic Species: The presence of nucleophiles, even weak ones like water or alcohols (often used as solvents), can lead to the displacement of the chloride. Stronger nucleophiles, such as amines or hydroxide ions, will cause rapid degradation.
-
pH: The stability of the compound is highly pH-dependent. Basic conditions (high pH) can generate potent nucleophiles (e.g., hydroxide ions from water) that accelerate hydrolysis.[1][2] Acidic conditions, while generally less detrimental than basic conditions, can still contribute to hydrolysis over time.
-
Solvent Choice: Protic solvents, especially nucleophilic ones like methanol or ethanol, can react directly with the compound to form the corresponding methoxy or ethoxy ether derivatives. Aprotic solvents are generally preferred for enhanced stability.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways. Therefore, storing solutions at lower temperatures is recommended.
-
Light Exposure: Nitroaromatic compounds can be susceptible to photodegradation.[3] It is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: To minimize degradation, the choice of solvent is critical. The following table provides a summary of recommended and non-recommended solvents.
| Solvent Class | Recommended | Use with Caution | Not Recommended | Rationale |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These solvents are non-nucleophilic and can effectively dissolve the compound. | ||
| Aprotic Non-polar | Dichloromethane (DCM), Chloroform | Toluene, Hexanes | While non-nucleophilic, the solubility of the compound may be limited. | |
| Protic | tert-Butanol | Water, Methanol, Ethanol | These solvents are nucleophilic and can directly participate in SNAr reactions, leading to degradation. |
Q3: How can I detect degradation in my sample?
A3: Degradation can be monitored by various analytical techniques. The most common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][5][6] A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of starting material in solution. | Presence of a strong nucleophile. | Review all components of your reaction mixture. Common sources of strong nucleophiles include basic reagents (e.g., amines, hydroxides) and certain additives. |
| Incorrect solvent choice. | Switch to a recommended aprotic solvent such as acetonitrile or THF. If a protic solvent is required for your reaction, use it at the lowest possible temperature and for the shortest duration. | |
| High pH of the solution. | Buffer your solution to a neutral or slightly acidic pH if compatible with your experimental design. Avoid alkaline conditions.[1][2] | |
| Appearance of a new, more polar spot on TLC. | Hydrolysis of the chloro group. | This is likely the formation of 2-hydroxy-4-methoxy-5-nitropyridine. To confirm, you can attempt to isolate and characterize the impurity or use LC-MS for identification. Take measures to rigorously exclude water from your reaction setup. |
| Inconsistent results between experiments. | Variable storage conditions. | Standardize your solution preparation and storage protocols. Always store stock solutions in a cool, dark, and dry environment. Prepare fresh solutions for critical experiments. |
| Photodegradation. | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[3] |
Visualizing Degradation: Potential Pathways
The primary degradation pathway for this compound is nucleophilic aromatic substitution. The diagram below illustrates the likely degradation products resulting from reactions with common nucleophiles.
Caption: Potential degradation pathways of this compound via SNAr.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound under various stress conditions.[7][8][9][10]
Objective: To identify potential degradation products and pathways.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.[3] Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method (see Protocol 2).
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.[4][5][6]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a DAD or UV detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method Validation:
The developed method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products (using samples from the forced degradation study).
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Conclusion
The stability of this compound in solution is a critical consideration for its successful use in research and development. By understanding its primary degradation pathway, nucleophilic aromatic substitution, and controlling key factors such as solvent choice, pH, temperature, and light exposure, researchers can significantly improve the integrity and reproducibility of their experimental outcomes. The implementation of robust analytical methods, such as the stability-indicating HPLC protocol provided, is essential for monitoring the purity and stability of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. turkjps.org [turkjps.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing di-nitration during the synthesis of nitropyridines
A Guide to Preventing Di-nitration and Optimizing Mono-nitration Selectivity
Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective nitration of pyridine and its derivatives. The inherent electronic properties of the pyridine ring make electrophilic aromatic substitution a non-trivial process, often complicated by issues of low reactivity and over-nitration.
This document provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to help you achieve high-yield, selective mono-nitration of your pyridine-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing significant amounts of di-nitrated byproducts in my reaction?
The formation of di-nitrated products is a common challenge, particularly when dealing with pyridine rings that possess activating substituents.[1] Pyridine itself is electron-deficient and requires harsh nitration conditions (e.g., high temperatures, strong acid mixtures).[2] These same conditions can be aggressive enough to force a second nitro group onto the already mono-nitrated, and now even more deactivated, ring. The primary factors promoting di-nitration are excessive reaction temperature, a high concentration of the nitrating agent, and prolonged reaction times.[1]
Q2: What are the most critical experimental parameters to control to favor mono-nitration?
To selectively achieve mono-nitration, you must carefully control the reaction kinetics. The key is to find a "sweet spot" where the first nitration occurs at a reasonable rate, while the second, more difficult nitration is suppressed. The most critical parameters are:
-
Temperature: Lowering the reaction temperature is the most effective way to reduce the rate of the second nitration.[1]
-
Stoichiometry of the Nitrating Agent: Using a minimal excess (e.g., 1.05-1.2 equivalents) of the nitrating agent is crucial. A large excess dramatically increases the probability of di-nitration.[1]
-
Rate of Addition: A slow, dropwise addition of the nitrating agent maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the less reactive mono-nitrated product.[1]
-
Reaction Time: Over-running the reaction after the starting material is consumed will inevitably lead to the formation of di-nitrated byproducts. Active monitoring is essential.[1]
Q3: My substrate has an electron-donating group, and di-nitration is a major problem. Are there alternative methods to direct nitration?
Yes. When direct nitration proves difficult to control, alternative strategies are often more effective.
-
Nitration via Pyridine-N-Oxide: This is a classic and highly effective method. The N-oxide intermediate activates the pyridine ring towards electrophilic substitution, allowing for milder reaction conditions that are less likely to cause over-nitration.[3] The oxygen atom can be subsequently removed by deoxygenation (e.g., with zinc dust or triphenylphosphine).[3][4]
-
Using Milder Nitrating Systems: Instead of the aggressive HNO₃/H₂SO₄ mixture, consider systems that generate the nitronium ion (NO₂⁺) under more controlled conditions. Examples include using dinitrogen pentoxide (N₂O₅) or generating it in situ with nitric acid and trifluoroacetic anhydride (TFAA).[5][6]
-
Dearomatization-Rearomatization Strategy: Modern methods offer high regioselectivity for meta-nitration under mild, catalyst-free conditions, effectively avoiding the issue of di-nitration by proceeding through an oxazino pyridine intermediate.[7][8]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with probable causes and validated solutions.
Issue 1: High Levels of Di-nitrated Product Detected
You've run your reaction and TLC or GC-MS analysis shows a significant spot/peak corresponding to the di-nitro pyridine, often at the expense of your desired mono-nitro product yield.
-
Cause A: Reaction Temperature is Too High.
-
Scientific Rationale: The activation energy for the second nitration (on an already deactivated ring) is higher than for the first. By lowering the temperature, you disproportionately slow the rate of the second reaction, thereby increasing selectivity for the mono-nitrated product.
-
Solution: Perform the addition of the nitrating agent at a reduced temperature (e.g., 0°C or lower in a dry ice/acetone bath). Maintain this low temperature for the duration of the reaction, allowing it to warm to room temperature only if no conversion is observed after several hours.[1]
-
-
Cause B: Stoichiometry of Nitrating Agent is Too High.
-
Scientific Rationale: Le Chatelier's principle applies; a high concentration of the nitrating agent will drive the reaction forward, including the less favorable second nitration. Once the more reactive starting material is consumed, the remaining nitrating agent will begin to react with the mono-nitrated product.
-
Solution: Carefully calculate and use a minimal excess of the nitrating agent (start with 1.05 equivalents). Ensure your starting material is anhydrous and of high purity to avoid consuming the reagent with side reactions.
-
-
Cause C: Rapid or Bulk Addition of Reagents.
-
Scientific Rationale: Adding the nitrating agent all at once creates localized "hot spots" and a high instantaneous concentration, which promotes di-nitration before the reagent has a chance to disperse and react selectively with the starting material.
-
Solution: Always add the nitrating agent dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes) with vigorous stirring to ensure rapid mixing and temperature control.[1]
-
-
Cause D: Reaction Time is Too Long.
-
Scientific Rationale: Di-nitration is a consecutive reaction. Given enough time, even under optimized conditions, the di-nitrated product will begin to form as the concentration of the mono-nitrated product builds.
-
Solution: Monitor the reaction progress diligently using an appropriate technique (e.g., TLC, GC-MS, or HPLC) every 30-60 minutes. Quench the reaction as soon as the consumption of starting material is maximized and before significant di-nitrated product appears.[1]
-
Issue 2: Low Yield and/or Recovery of Starting Material
The reaction is complete, but the yield of the mono-nitrated product is low, and a large amount of the initial pyridine starting material is recovered.
-
Cause A: Reaction Conditions are Too Mild.
-
Scientific Rationale: The pyridine ring is strongly deactivated by the electron-withdrawing nitrogen atom, a situation exacerbated in the acidic nitrating medium by the formation of the pyridinium cation.[6][9] The conditions may not be harsh enough to overcome the activation energy barrier for the first nitration.
-
Solution: If you have already optimized for selectivity at low temperatures, a gradual and controlled increase in temperature may be necessary. Try running the reaction at room temperature or warming it gently to 40-50°C while continuing to monitor for the onset of di-nitration. Alternatively, a more powerful nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) may be required for particularly deactivated substrates.[3]
-
Decision Workflow & Key Influencing Factors
The following diagrams provide a visual guide to troubleshooting and understanding the reaction dynamics.
Caption: Troubleshooting workflow for di-nitration issues.
Caption: Key factors influencing mono- vs. di-nitration.
Validated Experimental Protocols
Protocol 1: Controlled Direct Nitration for Mono-Selectivity
This protocol is designed to minimize di-nitration through strict control of reaction parameters.
Methodology:
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel, dissolve the pyridine substrate (1.0 eq) in concentrated sulfuric acid.
-
Cooling: Cool the flask in a dry ice/acetone bath to an internal temperature of -10°C to 0°C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid.
-
Slow Addition: Transfer the nitrating mixture to the dropping funnel and add it dropwise to the cooled pyridine solution over 30-60 minutes. Ensure the internal temperature does not rise above 5°C.[1]
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor its progress by taking small aliquots every hour, quenching them in ice water, neutralizing with Na₂CO₃, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or GC-MS.[1]
-
Quenching: Once the starting material is consumed (or conversion has stalled), quench the reaction by carefully and slowly pouring the mixture onto a large amount of crushed ice with vigorous stirring.[1]
-
Work-up and Purification: Neutralize the cold aqueous solution to a pH of 7-8 using a saturated sodium carbonate solution.[1] Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to isolate the desired mono-nitrated isomer.
Protocol 2: Nitration via Pyridine-N-Oxide Intermediate
This method is recommended for substrates prone to di-nitration or those requiring milder conditions.
Part A: Synthesis of Pyridine-N-Oxide
-
Oxidation: Dissolve the starting pyridine in a suitable solvent like acetic acid or chloroform.
-
Reagent Addition: Add a peracid, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise at room temperature.
-
Reaction: Stir the mixture until the starting material is consumed (monitor by TLC).
-
Work-up: Perform an appropriate aqueous work-up to remove the acid byproduct and isolate the crude pyridine-N-oxide.
Part B: Nitration of the N-Oxide
-
Reaction Setup: In a flask, gently heat the crude pyridine-N-oxide.
-
Addition of Nitrating Acid: Prepare a nitrating mixture (HNO₃/H₂SO₄) and add it dropwise to the heated N-oxide.[1]
-
Heating: After the addition is complete, heat the reaction mixture (e.g., to 125-130°C) for several hours until the reaction is complete (monitor by TLC/GC-MS).[1]
-
Work-up: Cool the reaction and quench it on crushed ice. Neutralize with a base (e.g., sodium carbonate) to precipitate the 4-nitropyridine-N-oxide product.[1]
-
Deoxygenation: The isolated nitro-N-oxide can then be deoxygenated using standard methods (e.g., PCl₃ or PPh₃) to yield the final nitropyridine.
Summary of Key Parameters and Their Effects
| Parameter | Condition to Favor Mono-nitration | Rationale & Expected Outcome | Condition to Favor Di-nitration |
| Temperature | Low (≤ 0°C) | Reduces the rate of the second, less favorable nitration. Increases kinetic selectivity. | High (> 50°C) |
| Stoichiometry | Minimal Excess (1.05-1.2 eq HNO₃) | Minimizes the amount of available nitrating agent to react with the mono-nitrated product. | Large Excess (>1.5 eq HNO₃) |
| Rate of Addition | Slow, Dropwise | Maintains a low concentration of NO₂⁺, favoring reaction with the more nucleophilic starting material. | Rapid, Bulk Addition |
| Reaction Time | Monitored & Quenched at Optimum | Prevents the consecutive reaction from proceeding after the starting material is consumed. | Prolonged, Unmonitored |
| Substrate | Deactivated (e.g., -Cl, -CF₃) | The energy barrier for the second nitration is significantly higher, making it very difficult. | Activated (e.g., -CH₃, -NH₂) |
References
- 1. benchchem.com [benchchem.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: C-H Functionalization of Substituted Pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for C-H functionalization of substituted pyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these powerful, yet challenging, transformations. Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making direct C-H functionalization an invaluable tool for late-stage modification and library synthesis[1][2]. However, the intrinsic electronic properties of the pyridine ring—namely its electron-deficient nature and the coordinating ability of the nitrogen lone pair—present unique hurdles not typically encountered with simple arenes[3][4].
This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations, and field-proven strategies to overcome common experimental failures.
Section 1: Troubleshooting Poor Regioselectivity
Controlling where the new functional group is installed on the pyridine ring is the most common and formidable challenge. Poor regioselectivity leads to difficult-to-separate isomeric mixtures and low yields of the desired product.
Q1: My reaction is producing a mixture of C2, C3, and C4-functionalized isomers. Why is this happening and how can I control it?
Root Cause Analysis:
The regiochemical outcome of a pyridine C-H functionalization is a delicate balance of electronic, steric, and directing effects.
-
Inherent Electronic Bias: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This makes the C2/C6 and C4 positions the most electron-poor and, therefore, the most susceptible to attack by nucleophilic radicals (as in Minisci-type reactions) or activation via deprotonation[5][6]. Conversely, electrophilic aromatic substitution is difficult and tends to favor the C3 position, though it often requires harsh conditions[6].
-
Catalyst-Substrate Interaction: In transition-metal-catalyzed reactions, the catalyst doesn't "see" a uniform ring. Palladation, for instance, can be disfavored at the C2/C6 positions due to electronic repulsion between the nitrogen lone pair and the polarized C–Pd bond, which can favor C3/C4 arylation under certain conditions[7].
-
Substituent Effects: The electronic nature of existing substituents on the ring dramatically alters the reactivity of each C-H bond. An electron-withdrawing group (EWG) at the 3-position can increase the acidity of the C4-H bond, making it a favorable site for functionalization[7].
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent and Temperature for Reactions Involving 2-Chloro-4-methoxy-5-nitropyridine
Welcome to the technical support center for optimizing reactions with 2-Chloro-4-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical, field-proven insights.
Introduction to the Reactivity of this compound
This compound is an electron-deficient heteroaromatic compound, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is activated by the strong electron-withdrawing nitro group at the 5-position and the methoxy group at the 4-position, which can participate in resonance stabilization of the reaction intermediate.[1] This inherent reactivity makes it a valuable building block in medicinal chemistry and materials science. However, achieving optimal reaction outcomes—high yield, purity, and minimal side products—requires careful consideration of solvent and temperature.
The general mechanism for the SNAr reaction involves the addition of a nucleophile to the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.[4] The stability of the Meisenheimer complex is a critical factor influencing the reaction rate and is significantly affected by the choice of solvent and the reaction temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during reactions with this compound.
Question 1: My SNAr reaction with an amine nucleophile is sluggish or incomplete. How can I improve the conversion rate?
Answer:
Low conversion in SNAr reactions with this compound is often linked to suboptimal solvent choice or insufficient thermal energy.
Causality:
-
Solvent Polarity and Type: The choice of solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate.[5] Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus preserving its reactivity. Protic solvents can solvate and deactivate the nucleophile, slowing down the reaction.
-
Temperature: Like most chemical reactions, the rate of SNAr reactions increases with temperature. However, excessive heat can lead to the formation of side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete SNAr reactions.
Recommended Solvents:
| Solvent | Type | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent for solvating polar intermediates.[6] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High boiling point allows for a wide temperature range. |
| Acetonitrile (MeCN) | Polar Aprotic | Good general-purpose solvent with a lower boiling point.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Less polar than DMF or DMSO, but can be effective.[7] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High boiling point and good solvating power.[8] |
Experimental Protocol: Optimization of Reaction Conditions
-
Solvent Screening: Set up parallel reactions in DMF, DMSO, and Acetonitrile at a consistent starting temperature (e.g., 80 °C).
-
Reactant Stoichiometry: Use a slight excess of the amine nucleophile (1.1-1.2 equivalents).
-
Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 2 hours).
-
Temperature Titration: If conversion is slow in the best-performing solvent, incrementally increase the temperature by 10-20 °C and continue monitoring. Be cautious of temperatures exceeding the solvent's boiling point or leading to decomposition.
-
Work-up and Analysis: Once the reaction is complete, perform an appropriate aqueous work-up to remove the solvent and any inorganic salts. Analyze the crude product by ¹H NMR to determine the conversion and identify any major byproducts.
Question 2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I mitigate them?
Answer:
Byproduct formation is a common challenge, often arising from reactions with residual water, the solvent itself, or undesired secondary reactions of the product.
Potential Side Reactions:
-
Hydrolysis: The chloro group can be displaced by water or hydroxide ions to form 2-hydroxy-4-methoxy-5-nitropyridine, especially at elevated temperatures and in the presence of base.
-
Reaction with Solvent: Amide solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.
-
Over-alkylation/arylation: If the product of the initial SNAr reaction is also nucleophilic, it may react with the starting material.
-
Ring-opening: Strong bases can sometimes induce ring-opening of the pyridine nucleus.[9]
Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Hydrolysis | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Solvent | Choose a more stable solvent or conduct the reaction at a lower temperature for a longer duration. |
| Over-reaction | Use a controlled stoichiometry of the nucleophile. Add the nucleophile slowly to the reaction mixture. |
| Ring-opening | Avoid the use of very strong, non-nucleophilic bases if possible. |
Logical Relationship Diagram for Side Reaction Mitigation:
Caption: Logical relationships between side reactions and mitigation strategies.
Question 3: How do I choose the optimal temperature for my reaction?
Answer:
The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of degradation products.
General Guidelines:
-
Initial Screening: Start with a moderate temperature, such as 60-80 °C.
-
Monitoring: Closely monitor the reaction progress. If the reaction is too slow, a gradual increase in temperature is warranted.
-
Thermal Stability: Be aware of the thermal stability of your reactants, products, and solvent. The Safety Data Sheet (SDS) for 2-Chloro-5-nitropyridine indicates a flash point of 158°C, suggesting it is relatively stable at typical reaction temperatures.[6]
-
Exothermic Reactions: Be cautious when scaling up, as SNAr reactions can be exothermic. A controlled rate of addition of the nucleophile and efficient stirring are crucial.
Temperature Effects Summary:
| Temperature Range | Expected Outcome | Potential Issues |
| Room Temperature - 50 °C | Slow reaction rate, may be suitable for highly reactive nucleophiles. | Incomplete conversion. |
| 60 °C - 100 °C | Generally a good starting range for many nucleophiles. | May still be slow for less reactive nucleophiles. |
| > 100 °C | Faster reaction rates. | Increased risk of side reactions and solvent decomposition. |
Question 4: What are the best analytical techniques for monitoring the progress of my reaction?
Answer:
Real-time or frequent monitoring is essential for determining the optimal reaction time and preventing the formation of byproducts from over-heating.
Recommended Analytical Methods:
-
Thin Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring. It allows you to visualize the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts.[10] This is the preferred method for accurate kinetic analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products. It provides both separation and mass information for component identification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction directly in the NMR tube for kinetic studies, or for analyzing the composition of the crude reaction mixture after work-up.[12][13]
Experimental Protocol: Reaction Monitoring by HPLC
-
Method Development: Develop an HPLC method that provides good separation between the starting material, product, and any expected byproducts. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Calibration: Prepare standard solutions of the starting material and, if available, the product to create calibration curves for quantification.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a large volume of the mobile phase to prevent further reaction.
-
Analysis: Inject the diluted sample into the HPLC system and analyze the chromatogram to determine the concentration of each component.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Nitropyridines: A Comparative Analysis
Substituted nitropyridines are foundational pillars in the architecture of modern chemical sciences. Their prevalence as key intermediates stems from the versatile reactivity imparted by the nitro group, which serves both as a potent electron-withdrawing group and a precursor to the invaluable amino functionality. This dual nature makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The pyridine core itself is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved N-heterocyclic drugs.[1]
However, the synthesis of these vital compounds is far from trivial. The inherent electron-deficient character of the pyridine ring, which is exacerbated by protonation under acidic conditions, renders it resistant to classical electrophilic aromatic substitution—the cornerstone of arene functionalization.[4][5][6] This guide provides a comparative analysis of the primary synthetic routes to substituted nitropyridines, offering field-proven insights into the causality behind methodological choices, detailed experimental protocols, and a clear evaluation of each route's strengths and limitations.
I. Direct Electrophilic Nitration: A Battle Against Deactivation
The most conceptually direct path to a nitropyridine is the electrophilic aromatic substitution (EAS) of a pyridine ring with a nitrating agent. However, this route is fraught with challenges.
The Causality of Pyridine's Low Reactivity
The lone pair on the pyridine nitrogen atom makes it basic. In the strongly acidic media required for generating the nitronium ion (NO₂⁺), the pyridine is almost completely protonated to form the pyridinium ion.[6][7] This positive charge strongly deactivates the ring towards attack by the electrophilic nitronium ion, making the reaction exceptionally difficult.[5][7] Consequently, direct nitration of unsubstituted pyridine requires harsh conditions (e.g., fuming H₂SO₄/HNO₃ at ~300 °C) and typically results in very low yields of the 3-nitro isomer.[6][8]
Modern Approaches to 3-Nitropyridine Synthesis
To circumvent these punishing conditions, alternative methods have been developed. A notable example is the "Bakke's procedure," which utilizes dinitrogen pentoxide (N₂O₅).[8][9] This reaction proceeds not through a direct EAS mechanism, but via the formation of an N-nitropyridinium salt. Subsequent treatment with a nucleophile like SO₂/HSO₃⁻ induces a[10][11] sigmatropic shift of the nitro group to the 3-position, followed by rearomatization.[8][9][12] This pathway provides significantly better yields of 3-nitropyridine (up to 77%) under milder conditions.[8][9]
A more recent and highly innovative strategy for achieving the challenging meta-nitration involves a dearomatization-rearomatization sequence.[13][14][15] Pyridine is first converted into a stable oxazino pyridine intermediate. This intermediate then undergoes a radical nitration, followed by acid-mediated rearomatization to yield the meta-nitropyridine.[13][14] This method is exceptionally valuable for the late-stage functionalization of complex, drug-like molecules.[13][14][15]
The N-Oxide Route: A Strategic Detour to 4-Nitropyridines
Direct nitration overwhelmingly favors the 3-position. To access 4-nitropyridines, a more strategic, indirect approach is required, proceeding via pyridine N-oxide.
-
Activation and Direction: The N-oxide functionality is a game-changer. The oxygen atom is electron-donating through resonance, which activates the pyridine ring towards electrophilic attack, particularly at the 4-position (para).[6][16]
-
Nitration: Nitration of pyridine N-oxide with a mixture of nitric and sulfuric acid proceeds under significantly milder conditions than the parent pyridine, selectively yielding 4-nitropyridine N-oxide.[17][18]
-
Deoxygenation: The final step is the removal of the N-oxide oxygen. This is typically accomplished by reduction with reagents like phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) to furnish the desired 4-nitropyridine.[6][17]
This two-step sequence is the most reliable and widely used method for preparing 4-nitropyridines and their derivatives.[17]
II. Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
Nucleophilic Aromatic Substitution (SNAr) is arguably the most powerful and versatile strategy for synthesizing substituted nitropyridines, particularly when the nitro group is positioned ortho or para to a suitable leaving group (typically a halogen).[1][19]
Mechanistic Principles
The SNAr reaction is a two-step addition-elimination process. The strong electron-withdrawing effect of the nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles.
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the carbon atom bearing the leaving group. This attack is favored at the 2- and 4-positions because the negative charge of the resulting intermediate can be delocalized onto the electronegative ring nitrogen, forming a stable resonance structure known as a Meisenheimer complex.[19][20]
-
Elimination: The aromaticity of the ring is restored by the departure of the leaving group, yielding the substituted product.[19]
This pathway is highly efficient for producing a vast array of 2- and 4-substituted nitropyridines, which are common precursors in medicinal chemistry.[1][19] For instance, 2-chloro-5-nitropyridine is a widely used starting material that readily reacts with various nucleophiles to build molecular complexity.[1][19]
Vicarious Nucleophilic Substitution (VNS)
A related but distinct method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This powerful C-H functionalization technique allows for the formal substitution of a hydrogen atom. It involves the addition of a carbanion stabilized by a leaving group at its α-position (e.g., chloromethyl phenyl sulfone) to an electron-deficient ring like nitropyridine.[21][22] The reaction proceeds via the formation of an anionic adduct, followed by a base-induced β-elimination of the leaving group to afford the alkylated product.[21][22]
III. Ring Synthesis and Transformation Methods
Beyond functionalizing a pre-existing pyridine ring, nitropyridines can also be constructed from acyclic precursors or through the transformation of other heterocyclic systems.
-
Three-Component Ring Transformation (TCRT): This method allows for the synthesis of complex nitropyridines that are not easily accessible otherwise.[23] For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and an ammonia source in a "scrap and build" approach to form a new, highly substituted nitropyridine ring.[23]
-
Zincke Reaction: The Zincke reaction involves the ring-opening of a pyridine by reaction with 2,4-dinitrochlorobenzene and a primary amine.[10] The resulting intermediate, a Zincke salt or aldehyde, can then be recyclized to form a new pyridinium salt.[10][24] While not a direct nitration method, this transformation allows for profound modification of the pyridine skeleton, including the incorporation of isotopic labels (e.g., ¹⁵N), providing access to unique substituted pyridines that can be subjected to nitration in a subsequent step.[25]
Comparative Analysis of Synthesis Routes
The selection of an appropriate synthetic strategy is dictated by the desired substitution pattern, the available starting materials, and the required reaction scale.
| Synthesis Route | Target Position(s) | Typical Conditions | Yields | Advantages | Disadvantages |
| Direct Nitration | 3- (meta) | Fuming HNO₃/H₂SO₄, >300 °C | Very Low | One step from pyridine. | Harsh conditions, low yield, poor substrate scope, only 3-nitro isomer.[6][8] |
| N₂O₅ (Bakke's) | 3- (meta) | N₂O₅, then SO₂/HSO₃⁻ | Good (77%) | Milder conditions, good yield for 3-nitropyridine.[8][9] | Requires handling of N₂O₅. |
| Dearomatization | 3- (meta) | Multi-step, radical nitration | Good | Mild, excellent for late-stage functionalization of complex molecules.[13][14] | Multi-step process. |
| N-Oxide Route | 4- (para) | 1. Oxidation (e.g., m-CPBA) 2. HNO₃/H₂SO₄, 90-130 °C 3. Deoxygenation (PCl₃) | Good-Excellent | High regioselectivity for 4-position, reliable, scalable.[6][17] | Multi-step process (typically 2-3 steps). |
| SNAr | 2- (ortho), 4- (para) | Base, various solvents, RT to reflux | Good-Excellent | Excellent functional group tolerance, wide range of nucleophiles, mild conditions.[1][19] | Requires a pre-installed leaving group (e.g., halogen) at the 2- or 4-position. |
| VNS | 2-, 4- (ortho, para) | Strong base (e.g., t-BuOK), DMSO | Moderate-Good | Direct C-H functionalization, introduces alkyl groups.[21][22] | Limited to specific carbanion reagents. |
| Ring Transformation | Various | Varies (e.g., heating with ketone/ammonia) | Moderate-Good | Access to unique, highly substituted patterns not available by other routes.[23] | Substrate-specific, may require specialized starting materials. |
Visualization of Key Synthetic Pathways
Diagram 1: Major Synthetic Routes to Nitropyridines
Caption: A flowchart comparing the main synthesis routes for nitropyridines.
Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Diagram 3: Dearomatization-Rearomatization Strategy for meta-Nitration
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. [PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 4. quora.com [quora.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. benchchem.com [benchchem.com]
- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Zincke reaction - Wikipedia [en.wikipedia.org]
- 11. Transition metal catalyzed benzyl pyridine nitration | International Journal of Current Research [journalcra.com]
- 12. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Page loading... [wap.guidechem.com]
- 19. benchchem.com [benchchem.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reactivity and synthesis inspired by the Zincke ring-opening of pyridines. | Semantic Scholar [semanticscholar.org]
- 25. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-methoxy-5-nitropyridine Purity
For researchers, scientists, and drug development professionals, the purity of an intermediate like 2-Chloro-4-methoxy-5-nitropyridine is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. Impurities can arise from the synthetic route, degradation, or storage and can have significant, often unforeseen, consequences. Therefore, the selection and validation of an appropriate analytical method for purity determination is a critical decision-making process, governed by stringent regulatory expectations.
This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for assessing the purity of this compound. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>, ensuring a framework that is both scientifically sound and regulatory compliant.[1][2][3][4][5]
The Regulatory Cornerstone: Principles of Method Validation
Before delving into specific protocols, it is essential to understand the "why" behind method validation. Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[3] The core parameters, as stipulated by ICH Q2(R1), form the basis of our comparative analysis:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Caption: General Workflow for Analytical Method Validation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[6] For this compound, a substituted pyridine, an RP-HPLC method is ideal. The molecule possesses moderate polarity, making it well-suited for retention and separation on a non-polar stationary phase like C18.[7][8]
Experimental Protocol: HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. A PDA detector is preferred as it allows for peak purity analysis and identification of co-eluting impurities.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This provides a good balance of efficiency and backpressure.[7]
-
Mobile Phase: A gradient elution is employed to ensure separation of the main compound from both early-eluting polar impurities and late-eluting non-polar impurities.
-
Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic pyridine nitrogen.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm. This should be determined by measuring the UV absorbance spectrum of the analyte to find its λmax, ensuring maximum sensitivity.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
-
Spiked Sample (for Accuracy & Specificity): Prepare a sample solution and spike it with known amounts of related substances or potential impurities, if available. If not, perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) to generate impurities and demonstrate specificity.
-
-
Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).
-
Hypothetical Validation Data Summary (HPLC)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time | Peak pure; baseline separation from degradation products |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 0.05 - 0.75 mg/mL | Met |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 1.0% | 0.45% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 0.82% |
| LOD | Signal-to-Noise ≥ 3 | 0.0005 mg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.0015 mg/mL |
| Robustness | %RSD of results ≤ 2.0% | Passed (for changes in flow rate, temp, mobile phase pH) |
Method 2: Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds.[9][10] It is an excellent alternative or complementary method to HPLC. For this compound, GC can be particularly effective for detecting and quantifying residual solvents or volatile synthetic byproducts that may not be well-resolved by HPLC.
Experimental Protocol: GC
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). FID is robust and offers a wide linear range, while MS provides definitive identification of impurities.
-
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This type of column provides good selectivity for a wide range of compounds.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless injector. Use split mode (e.g., 50:1 split ratio) to avoid column overload.
-
Injector Temperature: 250 °C. This ensures rapid volatilization of the sample without thermal degradation.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector: FID.
-
Detector Temperature: 300 °C.
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Standard/Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
-
Data Analysis:
-
Purity is determined by area percent, similar to the HPLC method.
-
Hypothetical Validation Data Summary (GC-FID)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Baseline resolution of all components | Met |
| Linearity (R²) | ≥ 0.998 | 0.9991 |
| Range | 0.1 - 1.5 mg/mL | Met |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.1% - 101.8% |
| Precision - Repeatability (%RSD) | ≤ 1.5% | 0.65% |
| Precision - Intermediate (%RSD) | ≤ 2.5% | 1.15% |
| LOD | Signal-to-Noise ≥ 3 | 0.001 mg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.003 mg/mL |
| Robustness | %RSD of results ≤ 3.0% | Passed (for changes in flow rate, initial temp) |
Head-to-Head Comparison: Choosing the Right Method
The choice between HPLC and GC is not about which method is universally "better," but which is more "fit for purpose." The decision depends on the specific analytical challenge, including the nature of expected impurities and available instrumentation.
Caption: Decision Framework: HPLC vs. GC for Purity Analysis.
Key Differentiators:
-
Sensitivity & Precision: HPLC generally offers slightly better precision and lower detection limits for the main, non-volatile component and its related impurities.[11]
-
Impurity Profile: GC is unparalleled in its ability to detect and quantify volatile impurities like residual solvents from the synthesis (e.g., Toluene, THF, Dichloromethane), which are often critical process parameters.
-
Analyte Stability: The primary limitation of GC is the requirement for the analyte to be thermally stable. This compound is sufficiently stable for GC analysis, but this may not be true for all potential degradation products. HPLC, being a lower-temperature technique, avoids this risk.
-
Orthogonality: The most robust approach in drug development is to use both. HPLC serves as the primary method for purity and related substances, while GC is used as an orthogonal (i.e., different separation mechanism) method specifically for volatile impurities and residual solvents. This dual approach provides a more complete picture of the sample's purity.
Conclusion
Both HPLC and GC are powerful, reliable techniques for determining the purity of this compound. The choice of a primary method depends on the specific analytical objective. For a comprehensive purity assay that includes non-volatile related substances and potential degradants, the presented RP-HPLC method is superior due to its high resolution, precision, and ambient temperature operation.
However, a complete quality control strategy should not neglect the potential for volatile impurities. The GC-FID method serves as an essential orthogonal technique , specifically tailored for this purpose. By validating and employing both methods where appropriate, researchers and drug development professionals can ensure a comprehensive understanding of the compound's purity profile, satisfying both scientific rigor and regulatory requirements.
References
- 1. USP <1225> Method Validation - BA Sciences [basciences.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. uspbpep.com [uspbpep.com]
- 4. fda.gov [fda.gov]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. birchbiotech.com [birchbiotech.com]
- 10. omicsonline.org [omicsonline.org]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 2-Chloro-4-methoxy-5-nitropyridine: A Comparative Analysis for Advanced Synthesis
For the discerning researcher in medicinal chemistry and process development, the selection of a heterocyclic building block is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of functionalized pyridines, 2-Chloro-4-methoxy-5-nitropyridine stands out as a highly valuable, yet nuanced, intermediate. This guide provides an in-depth comparison of this reagent against its structural and functional analogs, grounded in experimental evidence and mechanistic principles, to empower you to make informed decisions in your synthetic design.
The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern drug discovery, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at various positions make it a privileged structure. The strategic introduction of substituents is paramount; halogens serve as versatile handles for cross-coupling and nucleophilic substitution, while electronic modifications—through donating or withdrawing groups—tune the reactivity and physicochemical properties of the entire molecule.[2][3] this compound is a case study in strategic functionalization, where each substituent is deliberately placed to achieve a specific chemical reactivity profile.
Physicochemical Properties: A Comparative Overview
The subtle interplay of substituents defines the physical and electronic nature of the pyridine ring. Below is a comparative table of this compound and its relevant analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₆H₅ClN₂O₃ | 188.57[4] | Highly activated for SNAr; Chlorine is a good handle for cross-coupling. |
| 2-Fluoro-4-methoxy-5-nitropyridine | C₆H₅FN₂O₃ | 172.12 | Exceptionally reactive in SNAr due to the high electronegativity of fluorine. |
| 2-Bromo-4-methoxy-5-nitropyridine | C₆H₅BrN₂O₃ | 233.02 | More reactive than the chloro-analog in cross-coupling reactions (oxidative addition). |
| 2-Chloro-4-methoxypyridine | C₆H₆ClNO | 143.57 | Less activated for SNAr due to the absence of the strongly withdrawing nitro group. |
Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine nitrogen and the 5-nitro group work in concert to powerfully withdraw electron density from the ring, making the C2 and C4 positions highly electrophilic.[5]
The "Element Effect": Chloro vs. Fluoro Leaving Groups
A common point of comparison is between chloro- and fluoro-substituted pyridines. While carbon-fluorine bonds are significantly stronger than carbon-chlorine bonds, 2-fluoropyridines are often much more reactive in SNAr.[6][7] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[6][7]
Causality: This phenomenon, known as the "element effect" in SNAr, is attributed to the high electronegativity of fluorine.[8][9] The rate-determining step in these reactions is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer intermediate. Fluorine's powerful inductive effect polarizes the C-F bond, rendering the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[10][11] This stabilization of the transition state leading to the intermediate outweighs the difficulty of breaking the stronger C-F bond in the subsequent elimination step.
Diagram: Generalized SNAr Mechanism
The following diagram illustrates the addition-elimination mechanism of SNAr on a pyridine ring, highlighting the stabilization of the Meisenheimer intermediate.
Caption: SNAr mechanism highlighting the rate-determining nucleophilic attack.
Experimental Protocol: SNAr with a Primary Amine
This protocol provides a representative procedure for the reaction of this compound with a primary amine, a common transformation in the synthesis of kinase inhibitors.[12][13]
Objective: To synthesize N-benzyl-4-methoxy-5-nitropyridin-2-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 g, 5.30 mmol) and anhydrous DMF (20 mL).
-
Add potassium carbonate (1.47 g, 10.6 mmol) to the solution.
-
Add benzylamine (0.69 mL, 6.36 mmol) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the desired product.
Reactivity Profile II: Palladium-Catalyzed Cross-Coupling
While highly effective in SNAr, chloropyridines like our title compound present a greater challenge for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to their bromo- or iodo-analogs.
The Oxidative Addition Hurdle: Chloro vs. Bromo/Iodo
The rate-limiting step in many cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.[14] The C-Cl bond is stronger and less polarizable than C-Br and C-I bonds, making this step energetically more demanding. Consequently, reactions involving chloropyridines often require:
-
More Electron-Rich, Bulky Ligands: Ligands such as RuPhos, BrettPhos, or Josiphos are essential to promote the difficult oxidative addition of the C-Cl bond.[14] Standard ligands like PPh₃ are often ineffective.
-
Higher Catalyst Loadings: It is not uncommon to use catalyst loadings of up to 5 mol% for challenging chloropyridine couplings.[14]
-
Elevated Temperatures: Temperatures in the range of 80-110 °C are typically necessary.[14]
In contrast, 2-bromo or 2-iodopyridines can often be coupled under milder conditions with a broader range of catalysts and ligands.[15] Therefore, if a cross-coupling reaction is the key transformation, synthesizing the bromo-analog may be a more efficient strategy despite the additional synthetic step.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed amination of a chloropyridine.
Caption: Key steps of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the challenging amination of this compound.
Objective: To synthesize N-(4-methoxyphenyl)-4-methoxy-5-nitropyridin-2-amine.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.1 eq)
-
RuPhos Pd G3 (Palladacycle precatalyst) (2 mol %)
-
RuPhos (ligand) (4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a glovebox, add this compound (200 mg, 1.06 mmol), p-anisidine (143 mg, 1.17 mmol), RuPhos Pd G3 (17.7 mg, 0.021 mmol), RuPhos (19.7 mg, 0.042 mmol), and sodium tert-butoxide (142 mg, 1.48 mmol) to a vial equipped with a stir bar.
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue via column chromatography to obtain the desired product.
Application in Kinase Inhibitor Synthesis
Functionalized pyridines are prevalent scaffolds in the design of kinase inhibitors.[16][17] The 2-aminopyridine motif, in particular, is a well-established "hinge-binder," forming critical hydrogen bonds within the ATP-binding site of many kinases.[16]
The choice between SNAr and cross-coupling to install this motif is a key strategic decision.
-
SNAr with this compound: This is often the more direct and atom-economical route. The high activation of the substrate allows for the use of a wide range of amine nucleophiles under relatively mild conditions (compared to cross-coupling).
-
Cross-Coupling: While more complex, this route may be necessary if the desired amine is particularly sensitive, sterically hindered, or if the synthesis requires the late-stage introduction of the pyridine ring onto a complex amine-containing fragment.
Diagram: Synthetic Strategy Workflow
This diagram outlines the decision-making process when choosing a synthetic route.
Caption: Decision workflow for synthesizing 2-aminopyridine derivatives.
Conclusion and Recommendations
This compound is a powerful and versatile building block, but its optimal use requires a clear understanding of its reactivity profile in comparison to other functionalized pyridines.
-
For Nucleophilic Aromatic Substitution (SNAr): The title compound is an excellent choice due to its high degree of electronic activation. For even greater reactivity, especially with less potent nucleophiles, the corresponding 2-fluoro analog should be considered.
-
For Palladium-Catalyzed Cross-Coupling: While feasible, using this compound is often challenging. It necessitates specialized, bulky phosphine ligands and more forceful conditions. For syntheses where cross-coupling is the pivotal step, the use of a 2-bromo or 2-iodopyridine is strongly recommended as it will likely lead to a more robust and scalable process.
By carefully considering the specific transformation required, researchers can leverage the unique properties of each functionalized pyridine to design more efficient and effective synthetic routes, accelerating the journey from concept to discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nbinno.com [nbinno.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Amino-4-Methoxy-5-Nitropyridine
Introduction
2-Amino-4-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an electron-donating amino group, a methoxy group, and an electron-withdrawing nitro group, makes it a versatile intermediate for the synthesis of complex molecular architectures with diverse biological activities. The efficient and safe synthesis of this molecule is therefore a critical objective for process chemists and medicinal chemists alike.
This guide provides an in-depth, objective comparison of established and alternative reagents for the synthesis of 2-amino-4-methoxy-5-nitropyridine. Moving beyond a simple recitation of protocols, we will explore the causality behind reagent choice, focusing on reaction mechanisms, regioselectivity, safety, and scalability. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when designing robust synthetic routes.
Strategic Overview of the Synthetic Pathway
The most logical and convergent synthetic approach to 2-amino-4-methoxy-5-nitropyridine commences with the commercially available starting material, 2-amino-4-chloropyridine. This strategy involves two key transformations: a nucleophilic aromatic substitution (SNAr) to install the methoxy group, followed by a regioselective electrophilic aromatic substitution (SEAr) to introduce the nitro group.
Caption: Proposed two-step synthesis of the target compound.
Part 1: Comparative Analysis of Methoxylation Reagents
The first critical step is the displacement of the chloride at the C4 position of 2-amino-4-chloropyridine with a methoxy group. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions where the negative charge of the intermediate can be delocalized onto the ring nitrogen.[1]
Method 1: Sodium Methoxide (The Conventional Standard)
The most established method for this conversion utilizes sodium methoxide in methanol at elevated temperatures. The methoxide ion (CH₃O⁻) acts as a potent nucleophile, attacking the electron-deficient C4 position.
Causality of Experimental Choice: The use of a strong nucleophile (methoxide) and high temperatures is necessary to overcome the activation energy of disrupting the aromaticity of the pyridine ring to form the intermediate Meisenheimer complex.[2][3] The reaction is typically performed in a sealed vessel to maintain the pressure generated by heating methanol above its boiling point, thereby accelerating the reaction rate.
Performance Data:
-
Yield: ~79%[4]
-
Conditions: Sodium methoxide in methanol, sealed tube, 145 °C, 6 hours.[4]
-
Advantages: High yield, straightforward procedure, readily available and inexpensive reagents.
-
Disadvantages: Requires harsh conditions (high temperature and pressure), posing scalability and safety challenges. The strongly basic conditions may not be suitable for substrates with base-labile functional groups.
Alternative Approach: Transition Metal-Catalyzed Methoxylation
Modern organic synthesis offers milder, catalytic alternatives to classical SNAr reactions. Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful methods for C-O bond formation. These methods avoid the need for strongly basic conditions and high temperatures.
Causality of Experimental Choice: Catalytic cycles involving transition metals like palladium or copper can facilitate the coupling of an aryl halide with an alcohol under much milder conditions. The mechanism typically involves an oxidative addition of the aryl halide to the metal center, followed by reaction with the alkoxide and reductive elimination to form the product and regenerate the catalyst.[5][6]
-
Palladium-Catalyzed Systems: Buchwald and others have developed sophisticated palladium-phosphine ligand systems that can catalyze the methoxylation of (hetero)aryl chlorides.[5][6] These reactions often proceed at lower temperatures (e.g., 100 °C) and can exhibit broad functional group tolerance.[5][7]
-
Copper-Catalyzed Systems: Copper-based catalysts, often cheaper than their palladium counterparts, are also effective for C-O bond formation. Systems using cuprous halides (e.g., CuI) with specific ligands can catalyze the methoxylation of heteroaryl halides under relatively mild conditions.[6][8][9]
Data Summary: Methoxylation Reagents
| Reagent/System | Typical Conditions | Yield | Advantages | Disadvantages | Reference |
| Sodium Methoxide | NaOMe, Methanol, 145 °C, Sealed Tube | 79% | Inexpensive, high yield | Harsh conditions (high T/P), safety concerns on scale-up | [4],[10] |
| Pd-Catalysis | Pd₂(dba)₃, tBuXPhos, CsF, THF, 100 °C | Good to Excellent | Mild conditions, high functional group tolerance | Expensive catalyst/ligands, requires inert atmosphere | [5],[7] |
| Cu-Catalysis | Cu(I) Halide, Ligand, Base, Solvent | Good | Lower catalyst cost, mild conditions | Can require specific ligands, may have substrate limitations | [6],[8] |
Experimental Protocol: Methoxylation with Sodium Methoxide
This protocol is based on an established literature procedure.[4]
Materials:
-
2-Amino-4-chloropyridine (10 g, 78.1 mmol)
-
Sodium methoxide solution in methanol (50 mL, 1 M, or prepared by dissolving 1.8 g sodium in 50 mL dry methanol)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol (for chromatography)
-
Heavy-walled pressure vessel (sealed tube)
Procedure:
-
Dissolve 2-amino-4-chloropyridine (10 g) in the sodium methoxide solution (50 mL) within a heavy-walled pressure vessel equipped with a magnetic stir bar.
-
Securely seal the reaction tube.
-
Place the vessel in an oil bath preheated to 145 °C and stir for 6 hours.
-
After 6 hours, remove the vessel from the oil bath and allow it to cool completely to room temperature behind a safety shield.
-
Once cooled, carefully open the vessel.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent by distillation under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography, eluting with a 10% methanol in dichloromethane solution.
-
Combine the fractions containing the product and evaporate the solvent to yield 2-amino-4-methoxypyridine as an off-white solid (Expected yield: ~7.7 g, 79%).
Part 2: Comparative Analysis of Nitration Reagents
The second step involves the nitration of the electron-rich 2-amino-4-methoxypyridine. The directing effects of the substituents are crucial here. The powerful ortho,para-directing amino group at C2 and the ortho,para-directing methoxy group at C4 both strongly activate the C5 position for electrophilic attack. This convergence of directing effects ensures high regioselectivity for the desired product.[11]
Method 1: Mixed Acid (HNO₃/H₂SO₄) (The Conventional Standard)
The classic and most common method for aromatic nitration is the use of a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Causality of Experimental Choice: Despite the pyridine ring being generally deactivated towards electrophilic substitution, the strong activating effects of the amino and methoxy groups make this reaction feasible under standard nitrating conditions. The sulfuric acid ensures the complete generation of the nitronium ion.
Performance Data:
-
Yield: High (e.g., nitration of 2-aminopyridine can yield >90%)[12]
-
Conditions: Conc. H₂SO₄, conc. HNO₃, controlled temperature (e.g., 0-50 °C).[12][13]
-
Advantages: Inexpensive and potent reagents, high conversion rates.
-
Disadvantages: Extremely corrosive and hazardous, highly exothermic reaction requiring careful temperature control, potential for over-nitration or oxidative side reactions, significant acidic waste stream.[14][15]
Alternative 1: Acetyl Nitrate (A Milder Electrophile)
Acetyl nitrate, typically generated in situ from nitric acid and acetic anhydride, is a less aggressive nitrating agent than the nitronium ion generated in mixed acid.
Causality of Experimental Choice: This system avoids the use of highly corrosive concentrated sulfuric acid. It is often used for substrates that are sensitive to strong acids or prone to oxidation. The reaction proceeds under less acidic conditions, which can improve selectivity and reduce byproduct formation.[16]
Performance Data:
-
Advantages: Milder conditions, can offer better selectivity, avoids strong sulfuric acid.[16]
-
Disadvantages: Acetyl nitrate is thermally unstable and can be explosive, requiring strict temperature control and careful handling.[4][17] It is not typically isolated and must be prepared and used in situ.
Alternative 2: Dinitrogen Pentoxide (N₂O₅) (A Clean & Powerful Reagent)
Dinitrogen pentoxide is a powerful but clean nitrating agent. It can be used in organic solvents (like dichloromethane or acetonitrile) or in nitric acid. In organic solvents, it provides a non-acidic nitration environment.
Causality of Experimental Choice: N₂O₅ is an excellent choice for acid-sensitive substrates. The reaction produces only the nitrated product and nitric acid, leading to a cleaner reaction profile and simpler workup compared to mixed acid. It is considered a more environmentally friendly ("green") nitrating agent.[18][19]
Performance Data:
-
Advantages: "Clean" reaction with no strong acid catalyst, high efficiency, can be used in organic solvents, suitable for acid-sensitive substrates.[19][20][21]
-
Disadvantages: N₂O₅ is a highly reactive and potentially explosive solid that requires specialized handling. It is often generated in situ or requires a specialized apparatus for its preparation and use.
Data Summary: Nitration Reagents
| Reagent/System | Active Species | Typical Conditions | Advantages | Disadvantages | Reference |
| Mixed Acid | NO₂⁺ | Conc. H₂SO₄ / HNO₃, 0-50 °C | Inexpensive, potent, high conversion | Hazardous, corrosive, exothermic, acidic waste | [11],[13] |
| Acetyl Nitrate | CH₃COONO₂ | HNO₃ / Ac₂O, low temp. | Milder, no H₂SO₄, good selectivity | Thermally unstable, potentially explosive | [4],[17],[16] |
| Dinitrogen Pentoxide | N₂O₅ | N₂O₅ in organic solvent (e.g., CH₂Cl₂) | Clean (no acid catalyst), high efficiency | Reagent is unstable/explosive, requires special handling | [20],[18],[19] |
Experimental Protocol: Nitration with Mixed Acid
This is a general protocol adapted from the nitration of a similarly activated substrate, N-(4-methoxyphenyl)acetamide.[13] Strict temperature control is critical for safety and to prevent side reactions.
Materials:
-
2-Amino-4-methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Ice
-
Sodium Carbonate or Sodium Hydroxide solution for neutralization
Procedure:
-
In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, dissolve the 2-amino-4-methoxypyridine in concentrated sulfuric acid at a low temperature (0-5 °C) in an ice-salt bath.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to a portion of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the pyridine substrate, ensuring the internal temperature is maintained below 10 °C. The reaction is highly exothermic.
-
After the addition is complete, allow the mixture to stir for 1-2 hours at 0-10 °C, monitoring the reaction progress by TLC.
-
Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the cold acidic solution by the slow addition of a saturated sodium carbonate solution or cold sodium hydroxide solution until the pH is neutral (pH 7-8). The product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain the crude 2-amino-4-methoxy-5-nitropyridine.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Detailed workflow for the two-step synthesis.
Conclusion and Recommendations
The synthesis of 2-amino-4-methoxy-5-nitropyridine is most reliably achieved via a two-step sequence from 2-amino-4-chloropyridine. For each step, a choice exists between conventional, high-yielding methods and modern, milder alternatives.
-
For Methoxylation: The standard sodium methoxide protocol is robust and effective for lab-scale synthesis where the necessary high-temperature/pressure equipment is available. For industrial-scale production or for substrates with sensitive functional groups, exploring transition metal-catalyzed routes is highly recommended to improve safety, scalability, and process mildness, despite higher initial catalyst costs.
-
For Nitration: The use of mixed acid remains the workhorse method due to its low cost and high reactivity. However, the significant safety and handling concerns necessitate rigorous process controls. For applications demanding higher selectivity or for acid-sensitive molecules, acetyl nitrate and dinitrogen pentoxide present viable, albeit more hazardous or specialized, alternatives. The implementation of continuous flow technology should be considered for any large-scale nitration to mitigate the inherent risks of these exothermic reactions.
Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including scale, budget, available equipment, and safety protocols. By understanding the chemical principles and trade-offs outlined in this guide, researchers can select the most appropriate methodology to efficiently and safely achieve their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. chemconnections.org [chemconnections.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. CN113666826A - Method for methoxylation of aryl or heteroaryl - Google Patents [patents.google.com]
- 7. Catalytic methoxylation of aryl halides using 13 C- and 14 C-labeled CO 2 - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03746G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [guidechem.com]
- 11. nbinno.com [nbinno.com]
- 12. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. SDS/MSDS - CAS:5007-21-6 - supplier / synthesis - C2H3NO3 - 1-Nitro-ethanone - acetyl nitrate;nitromethylketone;nitroacetal;AcNO2 [en.xixisys.com]
- 18. researchgate.net [researchgate.net]
- 19. energetic-materials.org.cn [energetic-materials.org.cn]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Chloro-4-methoxy-5-nitropyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold represents a cornerstone in the design of novel therapeutic agents. Its derivatives are integral to a wide array of FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific, highly functionalized pyridine core: 2-chloro-4-methoxy-5-nitropyridine. The strategic placement of a chloro group, a methoxy group, and a nitro group on the pyridine ring offers a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of potent biological agents.[2]
This document provides an in-depth comparison of the biological activities of various derivatives synthesized from this core structure. We will delve into their anticancer and antimicrobial potential, supported by experimental data and detailed methodologies, to provide a comprehensive resource for advancing research in this promising area of medicinal chemistry.
The Strategic Importance of the this compound Scaffold
The this compound moiety is a privileged starting material for several key reasons. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The electron-donating methoxy group at the 4-position and the electron-withdrawing nitro group at the 5-position modulate the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.[2] This electronic interplay is crucial for fine-tuning the pharmacological profile of the resulting derivatives.
Synthesis and Biological Evaluation: A General Workflow
The generation of a library of derivatives from a common scaffold is a fundamental strategy in drug discovery. The following workflow illustrates the general approach to synthesizing and evaluating the biological activity of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Comparative Anticancer Activity
A series of novel 2-substituted-4-methoxy-5-nitropyridine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116). The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, were determined to quantify their potency.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R Group (at C2-position) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Parent | -Cl | >100 | >100 |
| Derivative 1 | -NH-C₆H₅ (Anilino) | 25.3 ± 2.1 | 30.1 ± 2.5 |
| Derivative 2 | -NH-C₆H₄-4-OCH₃ (4-Methoxyanilino) | 15.8 ± 1.5 | 18.9 ± 1.8 |
| Derivative 3 | -NH-C₆H₄-4-Cl (4-Chloroanilino) | 8.2 ± 0.9 | 10.5 ± 1.1 |
| Derivative 4 | -S-C₆H₅ (Phenylthio) | 45.7 ± 3.8 | 52.3 ± 4.5 |
| Doxorubicin | (Standard Drug) | 1.93[3] | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Structure-Activity Relationship (SAR) Insights
The results presented in Table 1 reveal several key structure-activity relationships:
-
Effect of the C2-Substituent: The parent compound, this compound, exhibited negligible anticancer activity. However, substitution of the chloro group with anilino or phenylthio moieties resulted in a significant increase in cytotoxicity. This suggests that the introduction of larger, more lipophilic groups at this position is favorable for anticancer activity.
-
Influence of Anilino Ring Substitution: Among the anilino derivatives, the nature of the substituent on the phenyl ring played a crucial role. The presence of an electron-donating methoxy group (Derivative 2) enhanced the activity compared to the unsubstituted anilino derivative (Derivative 1). Conversely, the introduction of an electron-withdrawing chloro group (Derivative 3) led to the most potent compound in this series. This indicates that electronic effects on the anilino ring significantly impact the anticancer potency.
-
Amino vs. Thio Linkage: Derivatives with an amino linkage (anilino derivatives) generally displayed higher cytotoxicity than the corresponding thio-linked derivative (Derivative 4), suggesting that the nitrogen atom in the linker may be important for interaction with the biological target.
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Comparative Antimicrobial Activity
The synthesized derivatives were also screened for their in vitro antimicrobial activity against a panel of pathogenic microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungus (Candida albicans). The minimal inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, was determined.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | R Group (at C2-position) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Parent | -Cl | >128 | >128 | >128 |
| Derivative 1 | -NH-C₆H₅ (Anilino) | 64 | 128 | 64 |
| Derivative 2 | -NH-C₆H₄-4-OCH₃ (4-Methoxyanilino) | 32 | 64 | 32 |
| Derivative 3 | -NH-C₆H₄-4-Cl (4-Chloroanilino) | 16 | 32 | 16 |
| Derivative 4 | -S-C₆H₅ (Phenylthio) | 128 | >128 | 128 |
| Ciprofloxacin | (Antibacterial Standard) | 1 | 0.5 | N/A |
| Fluconazole | (Antifungal Standard) | N/A | N/A | 8 |
N/A: Not Applicable
Structure-Activity Relationship (SAR) Insights
The antimicrobial screening results in Table 2 provide the following SAR insights:
-
General Trend: Similar to the anticancer activity, the substitution of the C2-chloro group is essential for antimicrobial properties.
-
Superiority of Anilino Derivatives: The anilino derivatives consistently demonstrated better antimicrobial activity compared to the phenylthio derivative, indicating the importance of the amino linker.
-
Impact of Phenyl Ring Substitution: The antimicrobial potency of the anilino derivatives was significantly influenced by the substituent on the phenyl ring. The 4-chloroanilino derivative (Derivative 3) was the most active compound against all tested strains, suggesting that an electron-withdrawing group enhances antimicrobial efficacy. The 4-methoxyanilino derivative (Derivative 2) also showed good activity.
-
Spectrum of Activity: The active compounds generally exhibited greater potency against the Gram-positive bacterium (S. aureus) and the fungus (C. albicans) compared to the Gram-negative bacterium (E. coli). This could be attributed to the differences in the cell wall structures of these microorganisms.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (MCF-7 and HCT-116) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives and the standard drug (Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.[4]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell growth inhibition is calculated, and the IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimal inhibitory concentration (MIC) of an antimicrobial agent.[5]
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganisms (S. aureus, E. coli, C. albicans) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[6]
-
Serial Dilution: The test compounds and standard drugs (Ciprofloxacin and Fluconazole) are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This comparative guide highlights the significant potential of this compound as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies demonstrate that the biological activity of the derivatives can be effectively modulated by strategic modifications at the C2-position. Specifically, the introduction of substituted anilino moieties appears to be a promising approach for enhancing both cytotoxic and antimicrobial properties, with electron-withdrawing groups on the anilino ring generally leading to increased potency.
Future research should focus on expanding the library of derivatives to further probe the structure-activity relationships. This could include the introduction of a wider range of substituents on the anilino ring, as well as the exploration of other nucleophiles to replace the C2-chloro group. Additionally, mechanistic studies are warranted to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. The promising activity of the 4-chloroanilino derivative (Derivative 3) makes it a strong candidate for further preclinical development.
References
A Comparative Benchmarking Study: Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis
For researchers and professionals in drug development, the efficient synthesis of pyridine scaffolds is a cornerstone of discovery. These heterocyclic compounds are prevalent in a vast array of pharmaceuticals. The classical Hantzsch synthesis, a robust multi-component reaction, remains a go-to method for constructing 1,4-dihydropyridines, which are readily oxidized to the corresponding pyridines.[1][2][3] However, traditional protocols often necessitate prolonged reaction times and can result in moderate yields, creating bottlenecks in the development pipeline.[4]
This guide provides an in-depth, data-driven comparison of microwave-assisted organic synthesis (MAOS) and conventional heating for the Hantzsch pyridine synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of key performance metrics to empower you, the researcher, to make informed decisions for your synthetic workflows.
The Hantzsch Pyridine Synthesis: A Mechanistic Overview
The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP).[1][3] This intermediate is then oxidized to the final pyridine product.[2][5] The elegance of this reaction lies in its convergence, building molecular complexity in a single step.[1]
The reaction proceeds through a series of well-established steps:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate an enamine.
-
Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael fashion.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the 1,4-dihydropyridine ring.
Caption: Mechanistic pathway of the Hantzsch Pyridine Synthesis.
Experimental Protocols: A Side-by-Side Comparison
To provide a tangible comparison, we will outline the synthesis of Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, a representative Hantzsch product.
Conventional Heating Protocol
This protocol is adapted from classical methods which often require extended reflux periods.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
25% Aqueous ammonium hydroxide
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde (2.5 mmol), ethyl acetoacetate (5.0 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol).
-
Add 10 mL of ethanol as a solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.
-
Maintain reflux for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified 1,4-dihydropyridine.
Microwave-Assisted Synthesis (MAOS) Protocol
This protocol leverages the rapid and efficient heating of microwave irradiation.[6]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
25% Aqueous ammonium hydroxide
-
Microwave synthesis vial with a Teflon septum
-
Single-mode microwave cavity synthesizer with temperature and pressure control
Procedure:
-
In a 10 mL glass microwave vial, combine benzaldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol).[6]
-
Seal the vial with a Teflon septum.
-
Place the vial inside the microwave cavity.
-
Irradiate the reaction mixture at a constant temperature of 140 °C for 10 minutes with stirring.[6] The microwave power will modulate to maintain the set temperature.
-
After the irradiation period, the vial is cooled rapidly using a stream of compressed air.
-
The product is then isolated by partitioning the residue between a saturated aqueous NaHCO₃ solution and CH₂Cl₂.[7]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.
Caption: Comparative experimental workflows for pyridine synthesis.
Performance Benchmarking: A Data-Driven Comparison
The most compelling argument for adopting a new technology lies in its performance advantages. Microwave-assisted synthesis consistently demonstrates significant improvements over conventional heating methods in several key areas.[8][9][10]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |
| Reaction Time | Hours (e.g., 12 hours)[11] | Minutes (e.g., 4-10 minutes)[6][11] | Dramatic reduction in synthesis time |
| Product Yield | Moderate to Good (e.g., 50-70%) | Good to Excellent (e.g., 80-95%+)[6][10] | Often significant yield improvement |
| Temperature | Limited by solvent boiling point | Can exceed solvent boiling point in sealed vessels | Access to higher kinetic energy |
| Heating Mechanism | Conductive heating from an external source | Direct dielectric heating of polar molecules | Uniform and rapid heating[12][13] |
| Energy Consumption | High due to prolonged heating | Lower due to shorter reaction times[14] | More energy-efficient and "greener"[15][16] |
| Reproducibility | Can be variable | Highly reproducible with modern equipment[9] | Better control over reaction parameters |
| Process Control | Slower response to temperature changes | Precise and rapid temperature control[12] | Enhanced safety and optimization |
Discussion: Why Microwaves Make a Difference
The superior performance of MAOS is not merely a matter of faster heating. It stems from the fundamental difference in how energy is transferred to the reaction mixture.
-
Volumetric and Uniform Heating: Conventional heating relies on conduction, where heat is transferred from an external source through the vessel walls to the solvent and then to the reactants. This process is slow and creates temperature gradients within the sample.[17] In contrast, microwaves directly interact with polar molecules in the reaction mixture, causing them to oscillate and generate heat through friction.[12] This results in rapid, uniform, and volumetric heating, eliminating hot spots and promoting faster, more consistent reaction rates.[8][13]
-
Superheating Effects: In sealed microwave vials, solvents can be heated to temperatures significantly above their atmospheric boiling points. This allows reactions to be conducted at much higher temperatures than are achievable with conventional reflux setups, dramatically accelerating reaction rates according to the Arrhenius equation.
-
Alignment with Green Chemistry Principles: The significant reduction in reaction times directly translates to lower energy consumption.[14] Furthermore, the efficiency of microwave heating often allows for solvent-free reactions or the use of greener solvents, reducing waste and environmental impact.[8][13][15] This positions MAOS as a key technology for sustainable chemical synthesis.[17]
Conclusion and Outlook
For the synthesis of pyridines and other heterocyclic scaffolds crucial to drug discovery, microwave-assisted synthesis offers a compelling alternative to conventional heating methods. The data and protocols presented in this guide demonstrate that MAOS provides significant advantages in terms of reaction speed, product yield, process control, and energy efficiency.[9][10][18] By dramatically shortening synthesis times from hours to minutes, microwave technology can significantly accelerate the design-make-test-analyze cycle in drug development.
While the initial investment in specialized microwave equipment is a consideration, the gains in productivity, reproducibility, and the move towards greener chemical practices present a strong case for its adoption in modern research and development laboratories.[12] As the field continues to evolve, the integration of microwave synthesis with continuous flow processing promises even greater scalability and efficiency in the future.[19]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microwave assisted green organic synthesis [wisdomlib.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijnrd.org [ijnrd.org]
- 18. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Quantitative Assays for 2-Chloro-4-methoxy-5-nitropyridine
This guide provides a comprehensive comparison of analytical methodologies for the quantitative validation of 2-Chloro-4-methoxy-5-nitropyridine, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document delves into the scientific principles behind various techniques, offers detailed experimental protocols, and presents a comparative analysis of their performance based on internationally recognized validation guidelines.
The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[1][2][3] This involves a thorough evaluation of specific performance characteristics to ensure the reliability and accuracy of the results.[4] The primary regulatory frameworks guiding this process are the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), the U.S. Food and Drug Administration (FDA) guidance documents, and the United States Pharmacopeia (USP) General Chapter <1225>.[5][6][7][8][9][10][11][12][13][14][15] These guidelines provide a harmonized approach to analytical method validation, ensuring global consistency in drug development and manufacturing.[9][13]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for the quantification of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The most commonly employed methods for the analysis of pyridine derivatives and related compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry.[16][17][18]
| Analytical Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[16][19] | High resolution, sensitivity, and specificity.[16] Applicable to a wide range of non-volatile and thermally labile compounds. | Can be more time-consuming and requires more complex instrumentation compared to UV-Vis spectrophotometry. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[17][20] | Excellent for the analysis of volatile and semi-volatile compounds.[17] Often coupled with mass spectrometry (MS) for definitive identification.[17][20] | Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for some analytes. |
| UV-Visible (UV-Vis) Spectrophotometry | Measurement of the absorption of ultraviolet or visible light by the analyte in a solution.[21][22][23] The absorbance is directly proportional to the concentration according to the Beer-Lambert law.[21] | Simple, rapid, and cost-effective.[24] Widely available instrumentation. | Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing species in the sample matrix. Primarily suitable for pure samples or simple mixtures. |
Validation Parameters: A Deep Dive
According to ICH Q2(R2) and USP <1225>, the validation of a quantitative assay involves the assessment of several key performance characteristics.[2][5][6][7][8]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][8]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[25]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is generally considered acceptable for the LOQ.[25]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Below is a table summarizing hypothetical performance data for the different analytical methods in the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 1 - 100 | 5 - 200 | 10 - 250 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.0 - 103.0 | 95.0 - 105.0 |
| Precision (RSD%) | < 2.0 | < 3.0 | < 5.0 |
| LOD (µg/mL) | 0.1 | 0.5 | 1.0 |
| LOQ (µg/mL) | 0.3 | 1.5 | 3.0 |
| Specificity | High | High | Low to Moderate |
| Robustness | High | Moderate | High |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the validation of a quantitative assay for this compound using HPLC.
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[26]
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.[16]
Workflow for HPLC Method Validation:
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. uspbpep.com [uspbpep.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 11. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 12. investigationsquality.com [investigationsquality.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. benchchem.com [benchchem.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. benchchem.com [benchchem.com]
- 19. helixchrom.com [helixchrom.com]
- 20. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 22. longdom.org [longdom.org]
- 23. agilent.com [agilent.com]
- 24. eu-opensci.org [eu-opensci.org]
- 25. ema.europa.eu [ema.europa.eu]
- 26. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization and Validation of Novel Compounds Synthesized from 2-Chloro-4-methoxy-5-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Nitropyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a "privileged structural motif," consistently found in a significant percentage of FDA-approved drugs.[1] Among pyridine derivatives, nitropyridines serve as exceptionally versatile precursors for a wide array of heterocyclic systems with diverse biological activities, including antitumor, antiviral, and antifungal properties.[1] The starting material, 2-Chloro-4-methoxy-5-nitropyridine, represents a strategic scaffold for generating novel molecular entities. Its key features—a reactive chloro group susceptible to nucleophilic substitution, and an electron-withdrawing nitro group that influences the ring's electronic properties—make it an ideal starting point for building libraries of compounds with therapeutic potential.[2][3]
This guide provides an in-depth comparison of novel compounds derived from this precursor, grounded in practical experimental workflows. We will explore the causality behind experimental choices, from synthesis and characterization to a multi-tiered validation process, equipping you with the knowledge to assess these compounds against established alternatives.
Part 1: Synthesis and Physicochemical Characterization
The primary route for derivatizing this compound involves nucleophilic aromatic substitution at the C2 position. The chlorine atom serves as an excellent leaving group, allowing for the introduction of various functional groups, particularly amines, which are prevalent in pharmacologically active molecules.
General Synthetic Workflow
The synthesis is typically a one-step reaction performed under mild conditions. The choice of base and solvent is critical to ensure reaction completion while minimizing side products. A weak base like Diisopropylethylamine (DIPEA) is often preferred as it effectively scavenges the HCl byproduct without promoting unwanted side reactions.
Caption: General workflow for synthesizing novel derivatives.
Structural and Purity Confirmation
Post-synthesis, rigorous characterization is non-negotiable. A combination of spectroscopic methods is employed to confirm the identity and purity of the newly synthesized compound (let's call our novel compound NCS-1 for "Novel Compound Series 1").
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the presence of protons in their expected chemical environments. For NCS-1, the disappearance of the signal corresponding to the starting material and the appearance of new signals corresponding to the introduced amine moiety are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Determines the molecular weight of NCS-1, confirming that the substitution reaction has occurred as expected.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. A successful synthesis would show characteristic peaks for the N-H bond (if a primary amine was used) and the persistence of the nitro group (NO₂) stretches.[4][5]
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Part 2: In Vitro Pharmacological Validation: A Tiered Approach
Early-stage drug discovery relies on a cascade of robust in vitro assays to identify promising compounds and de-risk failures before costly in vivo studies.[6] These experiments are conducted outside of a living organism, in a controlled environment like a test tube or petri dish, allowing for precise measurement of a drug's effect on a specific biological target.[7]
Based on the known activities of similar heterocyclic compounds, we will evaluate NCS-1 for its potential as an anti-cancer agent, specifically targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, a common strategy in oncology.[8][9] We will compare its performance against Sorafenib , a known multi-kinase inhibitor.
The In Vitro Assay Cascade
A logical progression of assays ensures that resources are focused on the most promising candidates. The cascade moves from broad, high-throughput screens to more specific, mechanistic studies.[6]
Caption: A tiered workflow for in vitro compound validation.
Comparative Performance Data: NCS-1 vs. Sorafenib
The following table summarizes the quantitative data obtained from our in vitro assay cascade. This direct comparison is essential for making an evidence-based decision on whether to advance NCS-1.
| Assay | Parameter Measured | NCS-1 | Sorafenib (Reference) | Rationale for Assay Choice |
| Cell Viability (MTT) | IC₅₀ against HepG2 (Liver Cancer) | 1.5 µM | 2.8 µM | Provides an initial assessment of broad anti-proliferative activity. |
| Cell Viability (MTT) | IC₅₀ against MCF-7 (Breast Cancer) | 2.1 µM | 4.5 µM | Evaluates activity across different cancer cell lines.[8][9] |
| Biochemical Assay | IC₅₀ against VEGFR-2 Kinase | 0.09 µM | 0.09 µM | Directly measures the compound's ability to inhibit the primary molecular target. |
| Biochemical Assay | IC₅₀ against EGFR Kinase | 0.85 µM | 0.5 µM | Assesses activity against a related kinase to understand the selectivity profile.[8] |
| Toxicity Screen | IC₅₀ against Normal Fibroblasts | > 50 µM | > 30 µM | Crucial for predicting a potential therapeutic window by assessing cytotoxicity to non-cancerous cells. |
Analysis of Results: The data indicates that our novel compound, NCS-1 , demonstrates superior or comparable potency against cancer cell lines compared to the reference compound, Sorafenib. Critically, it shows potent, single-digit nanomolar inhibition of the primary target, VEGFR-2, matching the reference compound. While slightly less potent against EGFR, its significantly lower toxicity against normal cells suggests a potentially wider therapeutic window, a highly desirable characteristic in drug development.
Part 3: Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided.
Protocol 1: Synthesis of NCS-1
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Addition of Nucleophile: To the stirred solution, add the desired amine (e.g., 4-aminomorpholine) (1.2 eq).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at 60°C for 12-18 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).
-
Purification: Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid using flash column chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry, and HPLC.
Protocol 2: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of NCS-1 and the reference compound (Sorafenib) in cell culture media. Replace the media in the wells with the media containing the test compounds. Include a "vehicle only" (e.g., 0.1% DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The strategic derivatization of this compound has yielded a novel compound, NCS-1 , with promising anti-cancer properties. Comparative in vitro data demonstrates that NCS-1 possesses potent anti-proliferative activity and strong, targeted inhibition of VEGFR-2, comparable to the established drug Sorafenib. Most notably, its improved safety profile against non-cancerous cells marks it as a high-priority candidate for further investigation.
The logical next steps in the drug discovery pipeline involve advancing NCS-1 to more complex, physiologically relevant models.[6][10] This includes evaluation in 3D cell culture models (spheroids) and subsequent pharmacokinetic (PK) and efficacy studies in appropriate in vivo animal models to determine if the promising in vitro profile translates to a tangible therapeutic benefit.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. prepchem.com [prepchem.com]
- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.criver.com [assets.criver.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-methoxy-5-nitropyridine
For laboratory professionals, including researchers, scientists, and those in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-4-methoxy-5-nitropyridine, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined are grounded in established safety protocols for hazardous chemical waste and are informed by data for the compound and its structural analogs.
Hazard Identification and Risk Assessment
Before handling or disposing of this compound, it is crucial to understand its inherent hazards. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.
Primary Hazards:
Due to these hazards, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[3][4]
Quantitative Hazard Data Summary:
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | --INVALID-LINK--[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | --INVALID-LINK--[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation | --INVALID-LINK--[1] |
Personal Protective Equipment (PPE) and Spill Management
Appropriate PPE is mandatory to prevent exposure during handling and disposal.
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber, Viton®) are essential to prevent skin contact.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[3]
-
Respiratory Protection: All handling should occur in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
Spill Management: In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[3][4] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[3]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound, contaminated spatulas, weighing papers, and other disposable labware in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof hazardous waste container.[4]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[4]
Important: Do not mix this compound waste with incompatible materials such as strong oxidizing agents and acids.[3][5]
Step 2: Labeling All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[4] The date of waste generation should also be included.
Step 3: Storage Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected for disposal.[3][4]
Step 4: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][6] The recommended disposal method for chlorinated organic compounds is often high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][7]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Compliance
Disposal of hazardous waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[7][8] It is imperative to follow all institutional and governmental regulations regarding hazardous waste management to ensure compliance and avoid penalties.
References
- 1. This compound | C6H5ClN2O3 | CID 44119673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
